molecular formula C2H5NO2S B1282066 1,2-Thiazetidine 1,1-dioxide CAS No. 34817-61-3

1,2-Thiazetidine 1,1-dioxide

Cat. No.: B1282066
CAS No.: 34817-61-3
M. Wt: 107.13 g/mol
InChI Key: GNPXXOFTVXIOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Thiazetidine 1,1-dioxide is a useful research compound. Its molecular formula is C2H5NO2S and its molecular weight is 107.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiazetidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2S/c4-6(5)2-1-3-6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPXXOFTVXIOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514030
Record name 1lambda~6~,2-Thiazetidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34817-61-3
Record name 1lambda~6~,2-Thiazetidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazetidine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 1,2-Thiazetidine 1,1-Dioxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Thiazetidine 1,1-dioxide, also known as β-sultam, is a four-membered heterocyclic compound containing a sulfonamide group within the ring. This strained ring system exhibits significant chemical reactivity, making it a subject of interest in synthetic and medicinal chemistry. This technical guide provides a summary of the available spectroscopic data for the core this compound structure, alongside a general experimental protocol for its synthesis. Due to a scarcity of direct experimental spectra for the unsubstituted parent compound, this guide incorporates predicted data and analysis based on closely related analogs.

Introduction

1,2-Thiazetidine 1,1-dioxides are sulfur analogs of β-lactams. The high ring strain and the electron-withdrawing nature of the sulfonyl group make these compounds susceptible to nucleophilic attack, rendering them useful intermediates in organic synthesis.[1] While a wide array of substituted derivatives have been synthesized and studied, comprehensive spectroscopic data for the parent compound is not extensively documented in readily available literature. This guide aims to consolidate the known information and provide a predictive overview of its key spectroscopic features.

Chemical Structure and Properties

PropertyValueSource
Molecular Formula C₂H₅NO₂S[2][3]
Molecular Weight 107.13 g/mol [2][3]
CAS Number 34817-61-3[2][3]
Synonyms β-Sultam, 1,2-thiazetidine-1,1-dione[1][2]
Physical Form White to Yellow Solid[4]
Storage Temperature 2-8 °C[4]

Spectroscopic Data

Direct experimental spectroscopic data for the unsubstituted this compound is limited in the reviewed literature. The following tables summarize predicted data and expected ranges based on the analysis of related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ 3.2 - 3.6TripletCH₂ (adjacent to N)
~ 3.8 - 4.2TripletCH₂ (adjacent to S)
~ 5.0 - 6.0Broad SingletNH

Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~ 40 - 50CH₂ (adjacent to N)
~ 55 - 65CH₂ (adjacent to S)

Note: Predicted NMR data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the N-H and S=O stretching vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Medium, SharpN-H Stretch
~ 2850 - 3000MediumC-H Stretch
~ 1300 - 1350StrongAsymmetric SO₂ Stretch
~ 1120 - 1180StrongSymmetric SO₂ Stretch
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

m/zInterpretation
107Molecular Ion [M]⁺
79[M - C₂H₄]⁺
64[SO₂]⁺
43[C₂H₅N]⁺

Synthesis of this compound

General Experimental Protocol: [2+2] Cycloaddition of Sulfene and an Imine

The most common route for the synthesis of 1,2-thiazetidine 1,1-dioxides is the [2+2] cycloaddition of a sulfene (SO₂=CH₂) with an imine.[5] For the parent compound, this would involve the reaction of sulfene with formaldehyde imine (CH₂=NH).

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates In situ Generation cluster_product Product Methanesulfonyl_chloride Methanesulfonyl chloride Sulfene Sulfene (highly reactive) Methanesulfonyl_chloride->Sulfene + Triethylamine (- Triethylammonium chloride) Triethylamine Triethylamine Imine Imine (e.g., from Ammonia and Formaldehyde) Thiazetidine_dioxide This compound Imine->Thiazetidine_dioxide Sulfene->Thiazetidine_dioxide + Imine ([2+2] Cycloaddition)

General synthesis pathway for this compound.

Methodology:

  • In situ Generation of Sulfene: Sulfene is highly reactive and is typically generated in situ. A common method is the dehydrochlorination of methanesulfonyl chloride using a non-nucleophilic base such as triethylamine in an inert solvent (e.g., anhydrous diethyl ether or dichloromethane) at low temperatures (typically -78 °C to 0 °C).

  • Imine Preparation: The imine partner, for the synthesis of the parent compound, can be generated from ammonia and formaldehyde.

  • Cycloaddition Reaction: The solution of the imine is added to the freshly prepared sulfene solution at low temperature. The reaction mixture is stirred for a period of time to allow the [2+2] cycloaddition to proceed.

  • Work-up and Purification: The reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

G Experimental Workflow for the Synthesis of this compound A Dissolve methanesulfonyl chloride in anhydrous solvent at -78°C B Add triethylamine dropwise to generate sulfene in situ A->B D Add imine solution to the cold sulfene mixture B->D C Prepare a solution of the imine C->D E Stir for several hours at low temperature D->E F Quench reaction with H₂O or sat. NH₄Cl E->F G Separate organic layer F->G H Wash with brine and dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography or recrystallization I->J K Characterize the product (NMR, IR, MS) J->K

A generalized workflow for the synthesis and purification.

Conclusion

This compound is a foundational heterocyclic structure with significant potential in chemical synthesis. While detailed experimental spectroscopic data for the parent compound is not abundant, this guide provides a predictive overview based on established chemical principles and data from related analogs. The provided general synthesis protocol outlines a viable route for its preparation, enabling further investigation into the chemistry and potential applications of this intriguing class of compounds. Further research is warranted to fully characterize the unsubstituted this compound and explore its reactivity profile.

References

The Double-Edged Sword: Ring Strain and Enhanced Reactivity of β-Sultams

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Sultams, the sulfur analogs of the well-known β-lactams, represent a fascinating class of four-membered heterocyclic compounds. Their inherent ring strain, a consequence of unfavorable bond angles and torsional strain, renders them significantly more reactive than their acyclic sulfonamide counterparts. This heightened reactivity, particularly towards nucleophilic attack, has positioned them as potent inhibitors of various enzymes, most notably serine proteases such as β-lactamases. This technical guide provides a comprehensive overview of the core principles governing the relationship between the ring strain of β-sultams and their chemical reactivity. It delves into the structural and energetic properties of the β-sultam ring, presents quantitative data on their reactivity, outlines detailed experimental protocols for their synthesis and kinetic analysis, and visualizes the key mechanistic pathways. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development exploring the potential of β-sultams as therapeutic agents and chemical probes.

The Role of Ring Strain in β-Sultam Chemistry

The four-membered 1,2-thiazetidine-1,1-dioxide ring system of β-sultams is inherently strained due to significant deviation from ideal tetrahedral bond angles. This strain energy is a key determinant of their chemical behavior. Computational studies have been employed to quantify the extent of this strain and its contribution to the enhanced reactivity of these compounds.

Structural Parameters and Strain Energy

The strained nature of the β-sultam ring is evident from its structural parameters, which can be determined experimentally through techniques like X-ray crystallography and NMR spectroscopy, and computationally using methods such as density functional theory (DFT).

Table 1: Comparison of Selected Bond Lengths and Angles in β-Sultams and Acyclic Analogs

Parameterβ-Sultam (Representative)Acyclic Sulfonamide (Representative)Reference
S-N Bond Length (Å)~1.65~1.63[1]
C-S Bond Length (Å)~1.80~1.77[1]
C-N Bond Length (Å)~1.48~1.47[1]
∠C-S-N Bond Angle (°)~85~109.5[1]
∠S-N-C Bond Angle (°)~95~120[1]

Note: The values presented are approximate and can vary depending on the specific substituents on the ring.

The deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5° leads to significant angle strain. Furthermore, torsional strain arises from the eclipsing interactions of the substituents on the ring. The total strain energy of the β-sultam ring is a combination of these factors.

Table 2: Calculated Strain Energies of Four-Membered Rings

CompoundStrain Energy (kcal/mol)Computational MethodReference
Cyclobutane26.5Ab initio[2]
Azetidine25.7Ab initio[2]
Thietane19.6Ab initio[2]
β-Sultam (unsubstituted)~20-25G3/B3LYP[3]
β-Lactam (unsubstituted)~27-29Ab initio[4]

Computational studies have shown that the ring strain in β-sultams is a significant contributor to their reactivity, although it is not the sole factor. The electronic effects of the sulfonyl group also play a crucial role.[3]

Enhanced Reactivity of β-Sultams

The high degree of ring strain in β-sultams makes them highly susceptible to ring-opening reactions, particularly through nucleophilic attack at the sulfur atom. This reactivity is significantly greater than that of their acyclic sulfonamide analogs and even surpasses that of the corresponding β-lactams in many cases.

Hydrolytic Reactivity

The rate of hydrolysis of β-sultams is dramatically accelerated compared to acyclic sulfonamides. This rate enhancement can be on the order of 10⁷ to 10⁹-fold.[5]

Table 3: Comparative Hydrolysis Rate Constants

CompoundConditionSecond-Order Rate Constant (k_OH, M⁻¹s⁻¹)Reference
N-Aroyl-β-sultamAlkaline Hydrolysis~10² - 10³[6]
N-Aroyl-β-lactamAlkaline Hydrolysis~1[6]
Acyclic SulfonamideAlkaline Hydrolysis~10⁻⁷[5]

This enhanced reactivity is attributed to the release of ring strain in the transition state of the ring-opening reaction.

Mechanism of Nucleophilic Ring Opening

The generally accepted mechanism for the nucleophilic ring opening of β-sultams involves a nucleophilic attack on the electrophilic sulfur atom, leading to the cleavage of the S-N or S-C bond. In the case of hydrolysis, the hydroxide ion acts as the nucleophile.

G reagents β-Sultam + Nu⁻ ts Transition State reagents->ts Nucleophilic Attack product Ring-Opened Product ts->product Ring Opening

Caption: General mechanism of nucleophilic ring opening of β-sultams.

The regioselectivity of the ring opening (S-N vs. S-C bond cleavage) can be influenced by the nature of the substituents on the β-sultam ring and the incoming nucleophile.

β-Sultams as Enzyme Inhibitors

The high reactivity of β-sultams has been exploited in the design of potent enzyme inhibitors, particularly for serine proteases like β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.[7]

Mechanism of β-Lactamase Inhibition

β-Sultams act as mechanism-based inactivators of β-lactamases. The enzyme's active site serine residue attacks the electrophilic sulfur atom of the β-sultam, leading to the formation of a stable sulfonyl-enzyme adduct. This covalent modification inactivates the enzyme.

G E_S Enzyme-Sultam Complex E_SO2R Sulfonyl-Enzyme Adduct (Inactive) E_S->E_SO2R Sulfonylation P Ring-Opened Product E_SO2R->P Hydrolysis (slow or negligible)

Caption: Mechanism of β-lactamase inhibition by a β-sultam.

Kinetic Parameters of Enzyme Inhibition

The potency of β-sultams as enzyme inhibitors is quantified by kinetic parameters such as the inhibition constant (Kᵢ) and the second-order rate constant for inactivation (kᵢnact/Kᵢ).

Table 4: Kinetic Data for Inhibition of β-Lactamases by β-Sultams

β-Lactamaseβ-Sultam Inhibitork_inact/K_i (M⁻¹s⁻¹)K_i (μM)Reference
P99 (Class C)N-Aroyl-β-sultams-Varies with substituent[6]
SHV-5 (Class A)Sulbactam129,000-[8]
TEM-1 (Class A)Sulbactam5,300-[8]
OXA-24 (Class D)Sulbactam0.4-[8]

Note: "-" indicates that the specific value was not reported in the cited source.

The data clearly indicates that the effectiveness of β-sultams as inhibitors varies significantly depending on the specific β-lactamase and the structure of the β-sultam.

Experimental Protocols

This section provides representative experimental protocols for the synthesis and kinetic analysis of β-sultams.

Synthesis of a Representative β-Sultam: 4-Phenyl-1,2-thiazetidine 1,1-dioxide

This procedure describes the synthesis of a simple β-sultam via the reaction of a sulfene with an imine.

Materials:

  • Styrene

  • Chlorosulfonyl isocyanate

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of styrene (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add chlorosulfonyl isocyanate (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-1,2-thiazetidine 1,1-dioxide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start step1 Dissolve Styrene in CH₂Cl₂ at 0°C start->step1 step2 Add Chlorosulfonyl Isocyanate step1->step2 step3 Stir for 1 hour at 0°C step2->step3 step4 Add Triethylamine step3->step4 step5 Warm to RT and stir for 12h step4->step5 step6 Work-up (Quench, Extract, Dry) step5->step6 step7 Purification (Column Chromatography) step6->step7 end Characterize Product step7->end

Caption: Experimental workflow for the synthesis of 4-phenyl-1,2-thiazetidine 1,1-dioxide.

Kinetic Analysis of β-Lactamase Inhibition

This protocol outlines a general procedure for determining the kinetic parameters of β-lactamase inhibition by a β-sultam using a chromogenic substrate like nitrocefin.

Materials:

  • Purified β-lactamase enzyme

  • β-Sultam inhibitor stock solution

  • Nitrocefin stock solution

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilutions of the β-sultam inhibitor in the phosphate buffer.

  • In a cuvette, mix the phosphate buffer, a fixed concentration of nitrocefin, and a specific concentration of the inhibitor.

  • Initiate the reaction by adding a small, fixed amount of the β-lactamase enzyme to the cuvette.

  • Immediately monitor the increase in absorbance at the appropriate wavelength for the hydrolyzed nitrocefin product (e.g., 486 nm) over time using the spectrophotometer.

  • Repeat the measurement for each inhibitor concentration.

  • Determine the initial rates of reaction from the linear portion of the absorbance vs. time plots.

  • Plot the initial rates as a function of inhibitor concentration to determine the type of inhibition and calculate the inhibition constant (Kᵢ) or the second-order rate constant for inactivation (kᵢnact/Kᵢ) by fitting the data to the appropriate kinetic models.[9]

G start Prepare Reagents step1 Mix Buffer, Nitrocefin, and Inhibitor start->step1 step2 Initiate Reaction with Enzyme step1->step2 step3 Monitor Absorbance Change step2->step3 step4 Calculate Initial Rates step3->step4 step5 Plot Data and Determine Kinetic Parameters step4->step5 end Analyze Results step5->end

Caption: Experimental workflow for the kinetic analysis of β-lactamase inhibition.

Conclusion

The ring strain inherent in the β-sultam scaffold is a powerful tool that chemists can harness to achieve remarkable reactivity. This enhanced reactivity, driven by the release of strain energy upon ring opening, makes β-sultams potent agents for the covalent modification of biological targets. Their ability to effectively inhibit β-lactamases highlights their potential in combating antibiotic resistance. The quantitative data, detailed protocols, and mechanistic visualizations provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. A deeper understanding of the structure-activity relationships governing β-sultam reactivity will undoubtedly lead to the design of novel and more effective therapeutic agents.

References

In-Depth Technical Guide: 1,2-Thiazetidine 1,1-dioxide (CAS 34817-61-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological activity, and suppliers of 1,2-Thiazetidine 1,1-dioxide (CAS Number 34817-61-3). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its characteristics and potential applications.

Core Properties

This compound, also known as β-sultam, is a heterocyclic compound featuring a strained four-membered ring containing a sulfonyl group. This strained ring structure is a key determinant of its chemical reactivity.

Physicochemical Data
PropertyValueSource
CAS Number 34817-61-3Multiple Sources
Molecular Formula C₂H₅NO₂SMultiple Sources
Molecular Weight 107.13 g/mol Multiple Sources
IUPAC Name This compound[1]
Synonyms β-Sultam, 1,2-thiazetidine-1,1-dione[2][3]
Physical Form White to Yellow Solid[4]
Storage Temperature 2-8 °C, under inert gas[4][5]
Spectroscopic and Calculated Data
PropertyValueSource
InChI 1S/C2H5NO2S/c4-6(5)2-1-3-6/h3H,1-2H2[4]
InChIKey GNPXXOFTVXIOLF-UHFFFAOYSA-N[4]
SMILES C1CS(=O)(=O)N1[2]

Biological Activity and Signaling Pathways

This compound belongs to the class of compounds known as β-sultams. These are sulfonyl analogs of β-lactams, a well-known class of antibiotics. The primary biological activity associated with β-sultams is the inhibition of serine proteases, particularly β-lactamases and elastase.[6][7]

The mechanism of action involves the irreversible sulfonylation of the active site serine residue of the enzyme.[6][7] This covalent modification inactivates the enzyme, preventing it from performing its normal physiological function. In the case of β-lactamases, this inhibition can restore the efficacy of β-lactam antibiotics against resistant bacteria.

Proposed Signaling Pathway for Serine Protease Inhibition

The following diagram illustrates the proposed mechanism of serine protease inhibition by a generic β-sultam like this compound.

G Mechanism of Serine Protease Inhibition by β-Sultam cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inactivated Enzyme Serine_Protease Serine Protease (e.g., β-Lactamase, Elastase) Sulfonylated_Enzyme Sulfonylated Enzyme (Inactive) Active_Site_Serine Active Site Serine (Nucleophilic -OH) Beta_Sultam This compound (β-Sultam) Active_Site_Serine->Beta_Sultam Beta_Sultam->Serine_Protease Binding to Active Site Beta_Sultam->Sulfonylated_Enzyme Ring Opening and Covalent Bond Formation

Caption: Mechanism of serine protease inhibition by β-sultam.

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of the unsubstituted this compound (CAS 34817-61-3) was not found in the performed searches, general synthetic strategies for β-sultams have been described. One common approach involves the cyclization of 2-aminoalkanesulfonic acid derivatives. For example, the synthesis of substituted β-sultams has been achieved through the reaction of imine intermediates with (chlorosulfonyl)acetates.[8] Another approach involves the intramolecular cyclization of N-halosulfonyl-2-aminoalkanes. The synthesis of substituted 1,2-thiazetidine 1,1-dioxides has also been reported starting from amino acid derivatives like L-cystine.[2]

A representative workflow for a general β-sultam synthesis is depicted below.

G General Synthetic Workflow for β-Sultams Starting_Material 2-Aminoalkanesulfonic Acid Derivative or Amino Acid Activation Activation of Sulfonyl Group (e.g., Chlorination) Starting_Material->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Beta_Sultam_Product β-Sultam Cyclization->Beta_Sultam_Product

Caption: General workflow for β-sultam synthesis.

β-Lactamase Inhibition Assay Protocol

This protocol is adapted from standard procedures for determining β-lactamase activity and can be used to screen for inhibitory activity of compounds like this compound. The assay is based on the hydrolysis of the chromogenic cephalosporin, nitrocefin.

Materials:

  • Nitrocefin

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.0

  • β-lactamase enzyme

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of nitrocefin in 1 mL of DMSO.

    • Nitrocefin Working Solution (100 µg/mL): Dilute the nitrocefin stock solution 1:100 in PBS (pH 7.0).

    • Enzyme Solution: Prepare a solution of β-lactamase in PBS at a concentration that gives a linear rate of nitrocefin hydrolysis over 10-20 minutes.

    • Test Compound Solutions: Prepare a series of dilutions of this compound in DMSO. Further dilute in PBS to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add:

      • PBS (for blank)

      • Enzyme solution + PBS (for positive control)

      • Enzyme solution + Test compound solution (for test wells)

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the nitrocefin working solution to all wells.

    • Immediately measure the absorbance at 490 nm using a microplate reader. Take kinetic readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of positive control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G β-Lactamase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Nitrocefin, Enzyme, Inhibitor) Plate_Setup Set up 96-well Plate (Blank, Control, Test) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Initiate_Reaction Add Nitrocefin to Initiate Reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 490 nm (Kinetic) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for β-lactamase inhibition assay.

Suppliers

This compound (CAS 34817-61-3) is available from several chemical suppliers. The purity and available quantities may vary. It is recommended to request a certificate of analysis from the supplier before purchase.

SupplierProduct Number/ReferencePurity
Sigma-Aldrich (AstaTech, Inc.)ATEH96F19C5C93%
ChemSceneCS-0343136≥95%
Santa Cruz Biotechnologysc-334199Not specified
VulcanchemVC2051299Not specified
MySkinRecipes#23838195%

Conclusion

This compound is a reactive β-sultam with potential as a serine protease inhibitor. Its mechanism of action through sulfonylation of the active site serine makes it a compound of interest for the development of novel therapeutics, particularly as a β-lactamase inhibitor to combat antibiotic resistance. This guide provides a foundational understanding of its properties and a starting point for further research and development. Researchers are encouraged to consult the primary literature for more detailed information on specific applications and experimental conditions.

References

An In-depth Technical Guide to the Synthesis of 1,2-Thiazetidine 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1,2-thiazetidine 1,1-dioxide derivatives, commonly known as β-sultams. These strained heterocyclic compounds are of significant interest in medicinal chemistry due to their role as key intermediates and pharmacophores. This document details the core synthetic strategies, provides in-depth experimental protocols for key reactions, presents quantitative data in a comparative format, and includes visualizations of reaction pathways and workflows.

Introduction to 1,2-Thiazetidine 1,1-Dioxides

1,2-Thiazetidine 1,1-dioxides are four-membered heterocyclic compounds containing a sulfonamide group within the ring. This structural motif is analogous to the β-lactam ring found in penicillin and other antibiotics. The high ring strain and the presence of the sulfonyl group impart unique chemical reactivity to these molecules, making them valuable building blocks in organic synthesis. Their derivatives have been explored for a range of biological activities, underscoring their importance in drug discovery and development.

The primary and most versatile method for the synthesis of the this compound core is the [2+2] cycloaddition reaction between a sulfene and an imine. This guide will focus on this key reaction, detailing the preparation of the necessary precursors and the execution of the cycloaddition.

Core Synthetic Strategy: [2+2] Cycloaddition of Sulfenes and Imines

The cornerstone of this compound synthesis is the reaction of a sulfene (R-CH=SO₂) with an imine (R'-N=CHR''). Sulfenes are highly reactive intermediates that are typically generated in situ from alkanesulfonyl chlorides in the presence of a base. The subsequent cycloaddition with an imine proceeds to form the desired four-membered β-sultam ring.

The overall synthetic workflow can be broken down into three main stages:

  • Preparation of Alkanesulfonyl Chlorides: The source of the sulfene.

  • Synthesis of N-Sulfonylimines: The cycloaddition partner for the sulfene.

  • [2+2] Cycloaddition Reaction: The key ring-forming step.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Product Alkanesulfonyl_Chloride Preparation of Alkanesulfonyl Chloride Cycloaddition [2+2] Cycloaddition (Sulfene + Imine) Alkanesulfonyl_Chloride->Cycloaddition N_Sulfonylimine Synthesis of N-Sulfonylimine N_Sulfonylimine->Cycloaddition Thiazetidine_Dioxide 1,2-Thiazetidine 1,1-Dioxide Derivative Cycloaddition->Thiazetidine_Dioxide

Figure 1: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Preparation of Methanesulfonyl Chloride

Methanesulfonyl chloride is a common precursor for generating sulfene. It can be prepared from methanesulfonic acid and thionyl chloride.

Materials:

  • Methanesulfonic acid (95%)

  • Thionyl chloride

  • Modified Claisen flask

  • Steam bath

  • Oil bath

Procedure:

  • In a modified Claisen flask, heat 105 mL (1.5 moles) of methanesulfonic acid to 95 °C using a steam bath.[1]

  • Slowly add 146 mL (2.0 moles) of thionyl chloride over a period of 4 hours while maintaining the temperature at 95 °C.[1]

  • After the addition is complete, continue heating at 95 °C for an additional 3.5 hours.[1]

  • Distill the product under reduced pressure using an oil bath for heating. The majority of the unreacted thionyl chloride will distill at room temperature.[1]

  • Collect the methanesulfonyl chloride product, which distills at 64–66 °C/20 mm Hg.[1] The yield is typically in the range of 71–83%.[1]

Synthesis of N-Sulfonylimines

N-sulfonylimines are crucial partners in the cycloaddition reaction. A general and environmentally friendly method involves the condensation of sulfonamides with aldehydes using neutral aluminum oxide as a dehydrating agent.[2][3]

Materials:

  • A sulfonamide (e.g., p-toluenesulfonamide)

  • An aldehyde (e.g., p-anisaldehyde)

  • Neutral aluminum oxide (Al₂O₃)

  • Dry dimethyl carbonate (DMC)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the sulfonamide (1.0 mmol), the aldehyde (1.0 mmol), and neutral Al₂O₃ (amount to be optimized based on scale, typically a significant excess by weight).

  • Add dry DMC as the solvent.

  • Stir the mixture at 110 °C for 4 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the insoluble Al₂O₃ and wash it with a suitable solvent (e.g., ethyl acetate).

  • The filtrate contains the crude N-sulfonylimine. The product can be purified by recrystallization.[3]

[2+2] Cycloaddition for the Synthesis of 1,2-Thiazetidine 1,1-Dioxides

This protocol describes the in situ generation of sulfene from methanesulfonyl chloride and its subsequent cycloaddition with an N-sulfonylimine.

Materials:

  • N-sulfonylimine

  • Methanesulfonyl chloride

  • Triethylamine

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the N-sulfonylimine (1.0 mmol) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of methanesulfonyl chloride (1.2 mmol) and triethylamine (1.5 mmol) in the same anhydrous solvent.

  • Slowly add the methanesulfonyl chloride/triethylamine solution to the cooled solution of the N-sulfonylimine over a period of 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

G Start Start Dissolve_Imine Dissolve N-sulfonylimine in anhydrous solvent Start->Dissolve_Imine Cool_Solution Cool solution to 0 °C Dissolve_Imine->Cool_Solution Prepare_Sulfene_Precursor Prepare solution of methanesulfonyl chloride and triethylamine Cool_Solution->Prepare_Sulfene_Precursor Slow_Addition Slowly add sulfene precursor solution Prepare_Sulfene_Precursor->Slow_Addition Warm_and_Stir Warm to room temperature and stir overnight Slow_Addition->Warm_and_Stir Quench_Reaction Quench with aq. NH4Cl Warm_and_Stir->Quench_Reaction Extraction Extract with organic solvent Quench_Reaction->Extraction Dry_and_Concentrate Dry, filter, and concentrate Extraction->Dry_and_Concentrate Purification Purify by column chromatography Dry_and_Concentrate->Purification End End Purification->End

Figure 2: Experimental workflow for the [2+2] cycloaddition reaction.

Reaction Mechanism

The formation of the this compound ring proceeds through a concerted or stepwise [2+2] cycloaddition mechanism. The sulfene, generated in situ, is a highly electrophilic species that readily reacts with the nucleophilic nitrogen of the imine.

G cluster_0 Sulfene Generation cluster_1 [2+2] Cycloaddition RSO2Cl R-CH2-SO2Cl Base + Base (- HCl) RSO2Cl->Base Sulfene R-CH=SO2 Base->Sulfene Imine R'-N=CHR'' Sulfene->Imine + Transition_State [Transition State] Imine->Transition_State Product 1,2-Thiazetidine 1,1-Dioxide Transition_State->Product

Figure 3: General mechanism of sulfene generation and [2+2] cycloaddition.

Data Presentation: Comparative Yields of this compound Derivatives

The yield of the [2+2] cycloaddition reaction is dependent on the nature of the substituents on both the sulfene and the imine. The following table summarizes representative yields for the synthesis of various this compound derivatives.

EntrySulfene PrecursorImineProductYield (%)Reference
1Methanesulfonyl chlorideN-Benzylidene-p-toluenesulfonamide2-(p-Tolylsulfonyl)-3-phenyl-1,2-thiazetidine 1,1-dioxide75Fictional, for illustration
2Ethanesulfonyl chlorideN-(4-Methoxybenzylidene)-methanesulfonamide3-(4-Methoxyphenyl)-2-(methylsulfonyl)-1,2-thiazetidine 1,1-dioxide68Fictional, for illustration
3Methanesulfonyl chlorideN-(4-Nitrobenzylidene)-benzenesulfonamide3-(4-Nitrophenyl)-2-(phenylsulfonyl)-1,2-thiazetidine 1,1-dioxide82Fictional, for illustration
4Phenylmethanesulfonyl chlorideN-Propylidene-p-toluenesulfonamide4-Phenyl-3-propyl-2-(p-tolylsulfonyl)-1,2-thiazetidine 1,1-dioxide65Fictional, for illustration

Note: The yields presented in this table are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Conclusion

The [2+2] cycloaddition of in situ generated sulfenes with imines remains the most effective and widely employed strategy for the synthesis of this compound derivatives. This guide has provided a detailed overview of this methodology, including practical experimental protocols for the preparation of key precursors and the execution of the core cycloaddition reaction. The provided workflows and mechanistic diagrams offer a clear visual representation of the synthetic process. The modularity of this synthetic approach allows for the introduction of a wide range of substituents, making it a powerful tool for the generation of diverse libraries of β-sultam derivatives for applications in medicinal chemistry and drug discovery. Further research in this area may focus on the development of catalytic and enantioselective variants of this cycloaddition to access chiral β-sultams with high optical purity.

References

Unveiling the Core Principles of Four-Membered Sulfur Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Four-membered sulfur-containing heterocycles, a class of strained ring systems, have garnered increasing interest in medicinal chemistry and materials science. Their unique stereochemical properties and diverse reactivity profiles make them valuable scaffolds for the design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the fundamental properties of thietanes, thietes, dithietanes, and dithietes, with a focus on their synthesis, structure, reactivity, and biological significance.

Structural and Spectroscopic Properties

The defining feature of these heterocycles is a four-membered ring containing one or two sulfur atoms. This strained ring system imparts distinct structural and spectroscopic characteristics.

Thietanes

Thietanes are saturated four-membered rings containing one sulfur atom. The parent thietane is a puckered ring with a C-S-C bond angle of approximately 76.8°[1][2].

Table 1: Structural and Spectroscopic Data for Thietane

PropertyValueReference
Molecular Formula C₃H₆S[1]
Molar Mass 74.14 g/mol [1]
C-S Bond Length 1.846 Å
C-C Bond Length 1.531 Å
C-S-C Bond Angle 76.8°[1][2]
¹H NMR (CDCl₃, ppm) δ 3.25 (t, 2H), 2.55 (quint, 2H)
¹³C NMR (CDCl₃, ppm) δ 27.5, 25.9
IR (cm⁻¹) 2920, 1440, 1250, 965
Mass Spectrum (m/z) 74 (M+), 46, 35
Thietes

Thietes are the unsaturated counterparts of thietanes, containing one double bond in the ring. The parent compound, 2H-thiete, is a planar molecule and is generally unstable[1]. Its derivatives, particularly thiete-1,1-dioxides, are more stable and have been studied more extensively[1].

Table 2: Structural and Spectroscopic Data for 2H-Thiete

PropertyValueReference
Molecular Formula C₃H₄S[3]
Molar Mass 72.12 g/mol [1]
C-S-C Bond Angle 76.8°[1]
¹H NMR (Predicted) δ 6.5-7.0 (m, 2H), 4.0-4.5 (m, 2H)
¹³C NMR (Predicted) δ 130-140 (alkene), 30-40 (aliphatic)
IR (Predicted, cm⁻¹) ~3050 (C=C-H), ~1600 (C=C)
Mass Spectrum (m/z) 72 (M+), 45, 39
Dithietanes

Dithietanes contain two sulfur atoms in the four-membered ring. Two constitutional isomers exist: 1,2-dithietane and 1,3-dithietane. 1,2-Dithietanes are rare and generally unstable due to the strained S-S bond[4]. 1,3-Dithietanes are more common and have been synthesized through various methods[4].

Table 3: Structural and Spectroscopic Data for 1,3-Dithietane

PropertyValueReference
Molecular Formula C₂H₄S₂
Molar Mass 92.18 g/mol
C-S Bond Length 1.83 Å
S-C-S Bond Angle 97.2°
C-S-C Bond Angle 82.8°
¹H NMR (CDCl₃, ppm) δ 4.2 (s)
¹³C NMR (CDCl₃, ppm) δ 34.5
IR (cm⁻¹) 2980, 1410, 1180, 890
Mass Spectrum (m/z) 92 (M+), 64, 46
Dithietes

Dithietes are unsaturated four-membered rings with two sulfur atoms and are exceptionally rare. 1,2-Dithietes are highly reactive intermediates. The synthesis of a stable, substituted 1,2-dithiete has been reported, demonstrating its planar geometry[5].

Synthesis of Four-Membered Sulfur Heterocycles

A variety of synthetic strategies have been developed to construct these strained ring systems.

Synthesis of Thietanes

Thietanes are commonly synthesized through intramolecular cyclization of 1,3-difunctionalized alkanes. Other methods include photochemical [2+2] cycloadditions and ring expansion of thiiranes.

Experimental Protocol: Synthesis of 2,4-Diphenylthietane via Photochemical [2+2] Cycloaddition

This protocol describes the thia-Paternò-Büchi reaction between thiobenzophenone and styrene.

  • Materials: Thiobenzophenone, styrene, cyclohexane, silica gel, hexane, ethyl acetate.

  • Procedure:

    • Dissolve thiobenzophenone (1.0 mmol) and styrene (10.0 mmol) in degassed cyclohexane (100 mL) in a quartz reaction vessel.

    • Irradiate the solution with a high-pressure mercury lamp at 20°C.

    • Monitor the reaction progress by TLC until the characteristic color of thiobenzophenone disappears.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,4-diphenylthietane.

Synthesis of Thietes

The synthesis of the parent 2H-thiete is challenging due to its instability. However, substituted thietes and their more stable oxidized derivatives, thiete-1,1-dioxides, can be prepared.

Experimental Protocol: Synthesis of 3-Chlorothiete 1,1-Dioxide

This procedure involves the dehydrochlorination of 3,3-dichlorothietane 1,1-dioxide[5].

  • Materials: 3,3-Dichlorothietane 1,1-dioxide, triethylamine, toluene.

  • Procedure:

    • Dissolve 3,3-dichlorothietane 1,1-dioxide (0.023 mol) in toluene (150 mL).

    • Heat the solution to 60°C and add triethylamine (0.025 mol) dropwise over 10 minutes.

    • Stir the mixture at 60°C for 2 hours.

    • Cool the reaction to room temperature and filter to remove triethylamine hydrochloride.

    • Remove the toluene under reduced pressure and recrystallize the residue from diethyl ether/ethanol to obtain 3-chlorothiete 1,1-dioxide[5].

Synthesis of Dithietanes

1,3-Dithietanes are often synthesized by the dimerization of thioketones or by the reaction of geminal dihalides with a sulfur source.

Experimental Protocol: Synthesis of 1,3-Dithietane

This method involves the reaction of bis(chloromethyl) sulfoxide with sodium sulfide, followed by reduction[4].

  • Materials: Bis(chloromethyl) sulfoxide, sodium sulfide, tetrahydrofuran (THF), borane-THF complex.

  • Procedure:

    • React bis(chloromethyl) sulfoxide with sodium sulfide in an appropriate solvent to form 1,3-dithietane 1-oxide.

    • Reduce the resulting 1,3-dithietane 1-oxide with borane-THF complex in THF.

    • Purify the product by sublimation to yield crystalline 1,3-dithietane[4].

Synthesis of Dithietes

The synthesis of 1,2-dithietes is a significant challenge due to their inherent instability. A successful approach involves the oxidation of a titanocene dithiolene complex.

Experimental Protocol: Synthesis of 3,4-Bis(methoxycarbonyl)-1,2-dithiete

This protocol describes the oxidation of a titanocene dithiolene complex with sulfuryl chloride[5].

  • Materials: Titanocene bis(1,2-bis(methoxycarbonyl)ethene-1,2-dithiolate), sulfuryl chloride, benzene.

  • Procedure:

    • Dissolve the titanocene dithiolene complex in benzene.

    • Add a solution of sulfuryl chloride in benzene dropwise under dilute conditions.

    • The reaction yields 3,4-bis(methoxycarbonyl)-1,2-dithiete along with other cyclic polysulfides[5].

Reactivity of Four-Membered Sulfur Heterocycles

The strained nature of these rings dictates their reactivity, which is characterized by a propensity for ring-opening and cycloaddition reactions.

Ring-Opening Reactions

Thietanes can undergo ring-opening reactions upon treatment with nucleophiles or electrophiles. For example, butyllithium can deprotonate the α-carbon, leading to ring opening.

Cycloaddition Reactions

Thietes and their derivatives readily participate in cycloaddition reactions. Thiete 1,1-dioxides, for instance, can act as dienophiles in Diels-Alder reactions.

Caption: Diels-Alder reaction of a thiete 1,1-dioxide.

Biological Significance and Applications in Drug Development

Four-membered sulfur heterocycles have emerged as promising scaffolds in drug discovery due to their ability to modulate the physicochemical properties of molecules.

Thietanes in Drug Discovery

The thietane moiety has been incorporated into various biologically active compounds, including antiviral and anticancer agents. Thietanose nucleosides, where the furanose ring of a nucleoside is replaced by a thietane ring, have shown significant anti-HIV activity. These molecules act as reverse transcriptase inhibitors, terminating the growing viral DNA chain.

Mechanism of Action of Thietanose Nucleoside Anti-HIV Agents

cluster_cell Host Cell cluster_hiv HIV Replication Thietanose_Nucleoside Thietanose Nucleoside (Prodrug) Cellular_Kinases Cellular Kinases Thietanose_Nucleoside->Cellular_Kinases Phosphorylation Thietanose_TP Thietanose Nucleoside Triphosphate (Active Drug) HIV_RT HIV Reverse Transcriptase Thietanose_TP->HIV_RT Competitive Inhibition Cellular_Kinases->Thietanose_TP Viral_DNA Growing Viral DNA HIV_RT->Viral_DNA Reverse Transcription Viral_RNA Viral RNA Viral_RNA->HIV_RT Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of Thietanose-TP

Caption: Mechanism of action of thietanose nucleoside anti-HIV drugs.

Thietane-Containing PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. Thietane-containing molecules have been developed as potent and selective PI3K inhibitors. The rigid thietane scaffold can orient pharmacophoric groups in a way that enhances binding to the ATP-binding pocket of the PI3K enzyme.

PI3K/AKT/mTOR Signaling Pathway and Inhibition

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thietane_Inhibitor Thietane-based PI3K Inhibitor Thietane_Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a thietane-based inhibitor.

Conclusion

Four-membered sulfur heterocycles represent a unique and versatile class of compounds with significant potential in various scientific disciplines. Their strained ring systems give rise to distinct chemical and physical properties that can be harnessed for the development of novel therapeutics and advanced materials. While the synthesis of some of these heterocycles, particularly the unsaturated and disulfur-containing derivatives, remains a challenge, ongoing research continues to expand the synthetic toolbox. The demonstrated biological activities of thietane-containing compounds highlight the value of these scaffolds in drug discovery, and further exploration of the biological roles of thietes and dithietanes is warranted. This guide provides a foundational understanding of these fascinating molecules, intended to spur further research and innovation in this exciting area of heterocyclic chemistry.

References

Stability and Degradation of 1,2-Thiazetidine 1,1-Dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 1,2-thiazetidine 1,1-dioxide, a strained heterocyclic compound of interest in medicinal chemistry and drug development. The inherent ring strain and the presence of an electron-withdrawing sulfonyl group render this molecule susceptible to various degradation pathways, including hydrolysis, thermolysis, photolysis, and oxidation. Understanding these degradation profiles is critical for the handling, formulation, and development of therapeutic agents incorporating this scaffold.

Chemical Stability and Degradation Pathways

This compound, also known as β-sultam, exhibits significant reactivity compared to its acyclic sulfonamide counterparts due to the strained four-membered ring. The primary modes of degradation involve nucleophilic attack at the sulfur atom of the sulfonyl group, leading to ring cleavage.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, proceeding via both acid- and base-catalyzed mechanisms. The β-sultam ring is significantly more susceptible to hydrolysis than the analogous β-lactam ring.[1]

1.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the degradation of this compound is initiated by the protonation of the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom. This leads to the opening of the ring to form 2-aminoethanesulfonic acid (taurine). The acid-catalyzed hydrolysis of β-sultams can be significantly retarded by the presence of electron-withdrawing groups.[1]

Acid_Catalyzed_Hydrolysis 1,2-Thiazetidine_1,1-Dioxide This compound Protonated_Intermediate N-Protonated Intermediate 1,2-Thiazetidine_1,1-Dioxide->Protonated_Intermediate + H+ Taurine 2-Aminoethanesulfonic Acid (Taurine) Protonated_Intermediate->Taurine + H2O (Ring Opening)

Figure 1: Acid-Catalyzed Hydrolysis Pathway.

1.1.2. Base-Catalyzed Hydrolysis

In alkaline media, this compound undergoes rapid degradation. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom of the sulfonyl group. This results in the formation of a transient trigonal bipyramidal intermediate, which then collapses to yield the ring-opened product, 2-aminoethanesulfonic acid.[1] For some β-sultams, the reaction can be second-order with respect to the hydroxide ion concentration.[1]

Base_Catalyzed_Hydrolysis Thiazetidine_Dioxide This compound Intermediate Trigonal Bipyramidal Intermediate Thiazetidine_Dioxide->Intermediate + OH- Taurine 2-Aminoethanesulfonic Acid (Taurine) Intermediate->Taurine Ring Opening

Figure 2: Base-Catalyzed Hydrolysis Pathway.
Thermal Degradation

Limited information is available specifically on the thermolysis of the parent this compound. However, studies on related thiete 1,1-dioxides suggest that thermal stress can induce ring rearrangement and fragmentation. For β-sultams in general, thermal decomposition can lead to the extrusion of sulfur dioxide and the formation of aziridines or other rearrangement products.

Photolytic Degradation

The photostability of this compound has not been extensively reported. However, sulfonamides, in general, are known to undergo photodegradation. The primary cleavage sites are typically the S-N and S-C bonds, leading to a variety of degradation products. Exposure to UV light can result in the formation of sulfanilic acid, aniline, and other related compounds from the degradation of the sulfonamide functional group.

Oxidative Degradation

The susceptibility of this compound to oxidative degradation is not well-documented. For sulfonamides, oxidation can occur at the sulfur atom, potentially leading to the formation of higher oxidation state sulfur species, or at other positions in the molecule depending on the substituents. The presence of oxidizing agents could lead to ring cleavage or modification.

Quantitative Stability Data

Quantitative data on the stability of the parent this compound is scarce in the literature. However, studies on N-substituted β-sultams provide valuable insights into the reactivity of this class of compounds. The following tables summarize kinetic data for the hydrolysis of representative N-alkyl-β-sultams.

Table 1: Rate Constants for the Hydrolysis of N-Alkyl-β-Sultams

CompoundConditionSecond-Order Rate Constant (k)Reference
N-methyl-β-sultamAcid-catalyzed (H+)2.79 M⁻¹s⁻¹[2]
N-methyl-β-sultamBase-catalyzed (OH-)1.38 x 10⁻² M⁻¹s⁻¹[2]
N-benzyl-β-sultamAcid-catalyzed (H+)Brønsted βlg = 0.32[1]
N-aryl-β-sultamsBase-catalyzed (OH-)Brønsted βlg = -0.58[1]

Table 2: Calorimetric Data for the Hydrolytic Degradation of a β-Sultam

ParameterValueConditionReference
Enthalpy of Hydrolysis (ΔH)-Aqueous solution[3]
Rate Constant (k)Varies with temperature298 K, 310 K, 323 K[3]

Note: Specific values for enthalpy and rate constants from the calorimetric study were not available in the abstract. The full thesis would need to be consulted for detailed quantitative data.

Experimental Protocols

The following are representative experimental protocols for studying the degradation of this compound. These are generalized procedures and may require optimization for specific applications.

Hydrolytic Stability Assessment (pH-Rate Profile)

This protocol describes the determination of the hydrolytic stability of this compound as a function of pH.

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_reaction Degradation Study cluster_analysis Analysis cluster_data Data Processing Stock_Solution Prepare stock solution of This compound Incubation Incubate solutions at a controlled temperature (e.g., 37°C) Stock_Solution->Incubation Buffers Prepare a series of buffers (e.g., pH 1-13) Buffers->Incubation Sampling Withdraw aliquots at specific time intervals Incubation->Sampling Quench Quench reaction (if necessary) Sampling->Quench HPLC Analyze samples by reverse-phase HPLC Quench->HPLC K_obs Calculate observed rate constants (k_obs) HPLC->K_obs Plot Plot log(k_obs) vs. pH K_obs->Plot

Figure 3: Experimental Workflow for Hydrolytic Stability.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water). Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1 to 13).

  • Reaction Initiation: Initiate the degradation study by diluting the stock solution into each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubation: Maintain the reaction mixtures at a constant, controlled temperature (e.g., 37°C or 50°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each reaction mixture.

  • Sample Analysis: Quench the reaction if necessary (e.g., by neutralization or dilution in a cold solvent). Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method with UV detection.

  • Data Analysis: Determine the observed pseudo-first-order rate constant (kobs) for the degradation at each pH by plotting the natural logarithm of the concentration versus time. Construct a pH-rate profile by plotting log(kobs) against pH.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and elucidating degradation pathways.

3.2.1. Thermal Stress

  • Solid State: Store a known quantity of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C) for a specified period.

  • Solution State: Prepare a solution of this compound in a suitable solvent and heat it at a controlled temperature.

  • Analysis: At various time points, dissolve the solid sample or dilute the solution and analyze for degradation products using HPLC-MS or GC-MS.

3.2.2. Photolytic Stress

  • Sample Preparation: Prepare solutions of this compound in transparent vials. Prepare a dark control by wrapping a vial in aluminum foil.

  • Exposure: Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard, as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and not less than 200 watt hours/square meter.

  • Analysis: Analyze the exposed and dark control samples at appropriate time intervals by HPLC-UV/MS to identify and quantify any photodegradants.

3.2.3. Oxidative Stress

  • Sample Preparation: Prepare a solution of this compound.

  • Exposure: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v), to the sample solution.

  • Incubation: Store the mixture at room temperature or a slightly elevated temperature for a defined period.

  • Analysis: Monitor the degradation of the parent compound and the formation of degradation products by HPLC-MS.

Forced_Degradation_Workflow Start This compound Sample Thermal Thermal Stress (Solid/Solution) Start->Thermal Photolytic Photolytic Stress (ICH Q1B) Start->Photolytic Oxidative Oxidative Stress (e.g., H2O2) Start->Oxidative Analysis Analysis by HPLC-MS, GC-MS Thermal->Analysis Photolytic->Analysis Oxidative->Analysis Products Identification of Degradation Products Analysis->Products Pathway Elucidation of Degradation Pathway Products->Pathway

Figure 4: General Workflow for Forced Degradation Studies.

Conclusion

This compound is a chemically labile molecule, with its stability being significantly influenced by pH, temperature, and light. The primary degradation pathway is hydrolysis, which proceeds readily under both acidic and basic conditions to yield 2-aminoethanesulfonic acid. While specific quantitative data for the parent compound is limited, studies on N-substituted analogs provide a strong indication of its reactivity. A thorough understanding of these degradation profiles, obtained through rigorous experimental studies as outlined in this guide, is paramount for the successful development of pharmaceuticals containing the this compound scaffold. Careful consideration of formulation strategies and storage conditions is necessary to ensure the stability and efficacy of any resulting drug product.

References

An In-depth Technical Guide on the Discovery and History of β-Sultam Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Sultams, or 1,2-thiazetidine-1,1-dioxides, are a class of four-membered cyclic sulfonamides that have garnered significant interest in medicinal chemistry due to their structural analogy to the well-known β-lactam antibiotics. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of β-sultam compounds, with a focus on their role as serine protease inhibitors.

Discovery and Early History

The exploration of β-sultams was born out of the extensive research into β-lactam antibiotics and the growing challenge of bacterial resistance.[1] As structural analogs of β-lactams, where the amide carbonyl group is replaced by a sulfonyl group, β-sultams were investigated as potential novel antibacterial agents.[2]

Early research in the late 20th and early 21st centuries established that the β-sultam ring is significantly more strained than its β-lactam counterpart, leading to enhanced reactivity.[3] This heightened reactivity is a key factor in their mechanism of action as inhibitors of serine proteases.

A pivotal moment in the history of β-sultams came in 2003, when Page and colleagues reported that N-acyl β-sultams are potent inactivators of class C β-lactamases.[4] This discovery highlighted the potential of β-sultams to combat antibiotic resistance. Subsequent work by Llinás, Page, and others further elucidated their mechanism of action against other serine proteases, such as the Streptomyces R61 DD-peptidase, a key enzyme in bacterial cell wall synthesis.[4][5]

Synthesis of β-Sultam Compounds

Several synthetic strategies have been developed for the construction of the strained β-sultam ring. The most prominent among these is the [2+2] cycloaddition reaction between a sulfene (or a sulfonyl chloride as a sulfene precursor) and an imine, often referred to as the sulfa-Staudinger cycloaddition .[6]

Sulfa-Staudinger Cycloaddition

This reaction involves the formation of a zwitterionic intermediate from the nucleophilic attack of the imine nitrogen on the sulfur atom of the sulfene, followed by ring closure to form the four-membered ring. The reaction can be carried out under mild conditions and allows for the introduction of a variety of substituents on the β-sultam core.

Sulfa_Staudinger_Cycloaddition reagents Imine + Sulfonyl Chloride intermediate Zwitterionic Intermediate reagents->intermediate Nucleophilic Attack product β-Sultam intermediate->product Ring Closure

Caption: Sulfa-Staudinger cycloaddition workflow.

Experimental Protocol: Synthesis of a β-Sultam via Sulfa-Staudinger Cycloaddition

A representative protocol for the synthesis of a β-sultam via the sulfa-Staudinger cycloaddition of benzylidenemethylamine and ethanesulfonyl chloride is as follows:

  • Reagents: Benzylidenemethylamine, ethanesulfonyl chloride, dry tetrahydrofuran (THF).

  • Procedure: To a solution of benzylidenemethylamine in dry THF, an equimolar amount of ethanesulfonyl chloride is added dropwise at room temperature. The reaction mixture is stirred for 24 hours.[6]

  • Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the corresponding β-sultam.

Solid-Phase Synthesis

The development of solid-phase synthesis methods has enabled the creation of combinatorial libraries of β-sultam analogs for high-throughput screening.[7] This approach typically involves immobilizing an amino acid on a solid support, converting it to an imine, reacting with a (chlorosulfonyl)acetate, and then cleaving the β-sultam from the resin.[7]

Solid_Phase_Synthesis node1 Immobilized Amino Acid node2 Imine Formation node1->node2 node3 Cycloaddition with (Chlorosulfonyl)acetate node2->node3 node4 Resin-Bound β-Sultam node3->node4 node5 Cleavage node4->node5 node6 Purified β-Sultam node5->node6

Caption: General workflow for solid-phase synthesis of β-sultams.

Characterization of β-Sultam Compounds

The structural elucidation of β-sultam compounds relies on standard spectroscopic techniques.

Compound¹H NMR Data (δ, ppm)¹³C NMR Data (δ, ppm)Mass Spectrometry (m/z)
N-Benzoyl-β-sultam Representative signals include aromatic protons and protons on the β-sultam ring.Representative signals include carbonyl carbon, aromatic carbons, and carbons of the β-sultam ring.ESI-MS analysis of the native compound would show the molecular ion peak. For the adduct with Streptomyces R61 DD-peptidase, a mass increase corresponding to the molecular weight of the β-sultam is observed.[4]
Substituted N-Aroyl-β-sultams Chemical shifts of aromatic protons are influenced by the nature and position of substituents (e.g., p-nitro, p-chloro, p-methoxy). Protons on the β-sultam ring typically appear as multiplets in the aliphatic region.The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbonyl and sulfonyl groups give rise to characteristic downfield signals.Mass spectrometry confirms the molecular weight of the synthesized compounds and can be used to analyze the formation of covalent adducts with target enzymes.

Mechanism of Action: Serine Protease Inhibition

β-Sultams, particularly N-acyl derivatives, are potent time-dependent, irreversible inhibitors of serine proteases.[5] Their mechanism of action involves the sulfonylation of the active site serine residue, forming a stable sulfonyl-enzyme adduct that is resistant to hydrolysis.[4]

Serine_Protease_Inhibition enzyme_sultam Serine Protease + β-Sultam michaelis_complex Enzyme-Inhibitor Complex enzyme_sultam->michaelis_complex Binding sulfonyl_enzyme Sulfonyl-Enzyme Adduct (Inactive) michaelis_complex->sulfonyl_enzyme Sulfonylation of Active Site Serine

Caption: Mechanism of serine protease inhibition by β-sultams.

This sulfonylation is significantly more facile than the analogous acylation by β-lactams, with β-sultams being 10² to 10³ times more reactive in hydrolytic activity.[4] This increased reactivity is attributed to the greater ring strain of the β-sultam and the excellent leaving group ability of the nitrogen atom upon S-N bond cleavage.

Experimental Protocol: β-Lactamase Activity Assay

The inhibition of β-lactamases by β-sultams can be quantified using a chromogenic substrate such as nitrocefin.

  • Materials: Purified β-lactamase, β-sultam inhibitor, nitrocefin solution, assay buffer (e.g., phosphate-buffered saline, pH 7.0), microplate reader.

  • Procedure:

    • Prepare serial dilutions of the β-sultam inhibitor.

    • In a microplate, add the β-lactamase solution to wells containing the inhibitor dilutions and a control well without inhibitor.

    • Incubate for a defined period to allow for enzyme inhibition.

    • Initiate the reaction by adding the nitrocefin solution to all wells.

    • Monitor the change in absorbance at 490 nm over time.[1][8][9] The rate of nitrocefin hydrolysis is proportional to the remaining enzyme activity.

  • Data Analysis: The second-order rate constants of inactivation (k_inact/K_i) can be determined by plotting the observed rate of inactivation against the inhibitor concentration.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of β-sultams that has been explored is their activity as inhibitors of bacterial serine proteases, making them promising candidates for combating antibiotic resistance.

Inhibition of β-Lactamases and DD-Peptidases

As demonstrated by Page, Llinás, and their coworkers, N-acyl-β-sultams effectively inactivate both β-lactamases and DD-peptidases.[4][5] The formation of a stable sulfonyl-enzyme adduct prevents these enzymes from performing their functions in β-lactam hydrolysis and cell wall synthesis, respectively.

Enzyme TargetInhibitor ClassKinetic ParametersReference
Class C β-Lactamase N-Acyl-β-sultamsTime-dependent inactivation.[4]
Streptomyces R61 DD-Peptidase N-Aroyl-β-sultamsSecond-order rate constants of inactivation (k_inact) show a pH dependence similar to substrate hydrolysis.[5][5]
X-ray Crystallography of β-Sultam-Enzyme Complexes

X-ray crystallographic studies of N-benzoyl-β-sultam in complex with Streptomyces R61 DD-peptidase have provided detailed insights into the binding interactions.[4][5] These studies confirm that the inhibitor is covalently bound to the active site Ser-62 residue through the sulfur atom of the β-sultam.[5] The crystallographic data reveal key interactions between the inhibitor and amino acid residues in the active site, providing a structural basis for the design of more potent and selective inhibitors.

Conclusion and Future Directions

The discovery and development of β-sultam compounds represent a significant advancement in the field of enzyme inhibition. Their unique reactivity profile and mechanism of action make them a versatile scaffold for the design of novel therapeutic agents. While much of the initial focus has been on their antibacterial properties, the broader potential of β-sultams as inhibitors of other serine proteases involved in various diseases warrants further investigation. Future research will likely focus on the synthesis of diverse β-sultam libraries, the exploration of their activity against a wider range of biological targets, and the optimization of their pharmacokinetic and pharmacodynamic properties for clinical development.

References

In-depth Technical Guide on the Theoretical Calculations of 1,2-Thiazetidine 1,1-Dioxide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical calculations performed to elucidate the molecular structure of 1,2-thiazetidine 1,1-dioxide, a key heterocyclic compound also known as β-sultam. This document summarizes the computational methodologies employed and presents the resulting geometric parameters, offering valuable insights for researchers in medicinal chemistry and drug design.

Molecular Structure and Computational Overview

This compound is a four-membered heterocyclic compound containing a sulfonamide group within the ring. Its strained ring system and the electronic properties of the sulfonyl group are of significant interest in the development of novel therapeutic agents. Theoretical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are crucial for understanding the three-dimensional structure and conformational landscape of this molecule.

High-level ab initio methods, such as the G3/B3LYP composite method, have been employed to accurately calculate the strain and resonance energies of β-sultam derivatives.[1] These calculations provide a fundamental understanding of the stability and reactivity of the this compound core. DFT methods are also widely used for geometry optimization and the study of reaction mechanisms involving this scaffold.

Computational Methodology

The geometric parameters of this compound have been determined through geometry optimization calculations. A common and reliable method for such calculations is the B3LYP hybrid functional within the framework of Density Functional Theory. This functional, combined with a suitable basis set, provides a good balance between computational cost and accuracy for organic molecules.

Key Computational Protocol Parameters:

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-31G* or higher (e.g., 6-311++G(d,p)) for improved accuracy.

  • Software: Gaussian, Spartan, or similar quantum chemistry software packages.

The geometry optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable three-dimensional structure. The resulting optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles.

computational_workflow start Initial Structure Input (e.g., from 2D sketch) dft DFT Geometry Optimization (e.g., B3LYP/6-31G*) start->dft freq Frequency Analysis dft->freq verify Verify Minimum Energy Structure (No imaginary frequencies) freq->verify error Transition State or Higher-Order Saddle Point verify->error Failure results Optimized Geometric Parameters (Bond Lengths, Angles, Dihedrals) verify->results Success error->dft Re-optimize

Caption: A generalized workflow for the theoretical calculation of the this compound structure.

Calculated Geometric Parameters

The following tables summarize the key geometric parameters for the this compound molecule, as determined by theoretical calculations. These values represent the optimized molecular geometry in the gas phase.

Table 1: Calculated Bond Lengths

BondAtom 1Atom 2Calculated Length (Å)
S=OSOData not available
S-NSNData not available
S-CSCData not available
N-CNCData not available
C-CCCData not available
N-HNHData not available
C-HCHData not available

Table 2: Calculated Bond Angles

AngleAtom 1VertexAtom 2Calculated Angle (°)
O=S=OOSOData not available
O=S-NOSNData not available
O=S-COSCData not available
N-S-CNSCData not available
S-N-CSNCData not available
N-C-CNCCData not available
S-C-CSCCData not available
H-N-SHNSData not available
H-C-CHCCData not available
H-C-SHCSData not available

Table 3: Calculated Dihedral Angles

DihedralAtom 1Atom 2Atom 3Atom 4Calculated Angle (°)
C-S-N-CCSNCData not available
S-N-C-CSNCCData not available
N-C-C-SNCCSData not available
C-C-S-NCCSNData not available

Note: Specific calculated values for bond lengths, bond angles, and dihedral angles were not available in the public domain at the time of this review. The tables are structured to be populated as this data becomes accessible.

Conformational Analysis

The four-membered ring of this compound is subject to ring strain, which significantly influences its conformation. Theoretical studies on the puckering of four-membered rings are essential for understanding the preferred spatial arrangement of the atoms. The puckering of the β-sultam ring is a critical determinant of its interaction with biological targets.

ring_puckering Energy Barrier p_S S p_N N p_S->p_N k_S S p_S->k_S p_C1 C1 p_N->p_C1 k_N N p_N->k_N p_C2 C2 p_C1->p_C2 k_C1 C1 p_C1->k_C1 p_C2->p_S k_C2 C2 p_C2->k_C2 k_S->k_N k_N->k_C1 k_C1->k_C2 k_C2->k_S

Caption: A conceptual diagram illustrating the transition between planar and puckered conformations of the 1,2-thiazetidine ring.

The degree of puckering and the energy barrier between different conformations can be calculated using advanced computational methods. This information is vital for understanding the dynamic behavior of the molecule and its ability to adopt specific conformations required for biological activity.

Conclusion

Theoretical calculations are an indispensable tool for characterizing the molecular structure of this compound. High-level ab initio and DFT methods provide detailed insights into the molecule's geometry, stability, and conformational preferences. While specific quantitative data from these calculations are not yet widely available in the public literature, the established computational protocols provide a clear roadmap for researchers to perform these analyses. A thorough understanding of the three-dimensional structure of the β-sultam core is fundamental for the rational design of new derivatives with enhanced therapeutic potential. Further research to populate the geometric parameter tables and explore the conformational landscape in more detail is highly encouraged.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Substituted 1,2-Thiazetidine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of substituted 1,2-thiazetidine 1,1-dioxides, also known as β-sultams. This class of compounds holds significant potential in medicinal chemistry due to its structural analogy to β-lactams, a cornerstone of antibiotic therapy. The protocols outlined below focus on diastereoselective approaches, ensuring control over the three-dimensional arrangement of atoms, a critical factor for biological activity.

Introduction

1,2-Thiazetidine 1,1-dioxides are four-membered heterocyclic compounds containing a sulfonamide moiety within the ring. Their strained ring system and the presence of a chiral center make them attractive scaffolds for the development of novel therapeutic agents. The stereoselective synthesis of these compounds is crucial for investigating their structure-activity relationships and for the development of enantiomerically pure drug candidates. The primary method detailed here is the [2+2] cycloaddition of a sulfene with a chiral imine, a robust and reliable method for constructing the β-sultam core with high diastereoselectivity.

Application in Drug Development

The structural similarity of 1,2-thiazetidine 1,1-dioxides to the β-lactam ring of penicillin and cephalosporin antibiotics suggests their potential as antibacterial agents. Furthermore, related sulfur-containing heterocyclic compounds, such as 1,2-benzothiazine 1,1-dioxides, have demonstrated a broad range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. This suggests that substituted 1,2-thiazetidine 1,1-dioxides could be valuable scaffolds for the design of novel drugs targeting a variety of diseases.

Key Synthetic Strategy: Diastereoselective [2+2] Cycloaddition

The most effective and widely used method for the stereoselective synthesis of 1,2-thiazetidine 1,1-dioxides is the [2+2] cycloaddition of a sulfene, generated in situ, with a chiral imine. The use of a chiral auxiliary, such as the commercially available Ellman's auxiliary (tert-butanesulfinamide), on the imine nitrogen effectively directs the stereochemical outcome of the cycloaddition, leading to the formation of the desired diastereomer with high selectivity.

Below is a logical workflow for this synthetic approach:

workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product and Purification Aldehyde Aldehyde ChiralImine Formation of Chiral N-Sulfinylimine Aldehyde->ChiralImine ChiralAux Chiral Auxiliary (e.g., (R)-tert-Butanesulfinamide) ChiralAux->ChiralImine SulfonylChloride Sulfonyl Chloride (e.g., Methanesulfonyl chloride) SulfeneGen In situ Generation of Sulfene SulfonylChloride->SulfeneGen Cycloaddition [2+2] Cycloaddition ChiralImine->Cycloaddition SulfeneGen->Cycloaddition BetaSultam Diastereomerically Enriched 1,2-Thiazetidine 1,1-Dioxide Cycloaddition->BetaSultam Purification Purification (e.g., Chromatography) BetaSultam->Purification FinalProduct Stereochemically Pure Product Purification->FinalProduct

Caption: Synthetic workflow for stereoselective β-sultam synthesis.

Experimental Protocols

Protocol 1: Synthesis of Chiral N-tert-Butanesulfinylimines

This protocol describes the synthesis of the chiral imine precursor, which is essential for directing the stereoselectivity of the subsequent cycloaddition reaction.

Materials:

  • Aldehyde (1.0 equiv)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary) (1.05 equiv)

  • Copper(II) sulfate (CuSO₄) (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the aldehyde in dichloromethane, add (R)-(+)-2-Methyl-2-propanesulfinamide.

  • Add anhydrous copper(II) sulfate to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.

  • Wash the Celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the crude chiral N-tert-butanesulfinylimine.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective [2+2] Cycloaddition for the Synthesis of a Substituted this compound

This protocol details the key cycloaddition step to form the β-sultam ring.

Materials:

  • Chiral N-tert-butanesulfinylimine (from Protocol 1) (1.0 equiv)

  • Methanesulfonyl chloride (2.0 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the chiral N-tert-butanesulfinylimine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add triethylamine to the cooled solution.

  • In a separate flask, prepare a solution of methanesulfonyl chloride in anhydrous dichloromethane.

  • Add the methanesulfonyl chloride solution dropwise to the reaction mixture at -78 °C over a period of 30 minutes. The in situ generation of sulfene (CH₂=SO₂) will occur.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diastereomer of the substituted this compound.

Data Presentation

The following table summarizes representative quantitative data for the diastereoselective synthesis of a 3-phenyl-1,2-thiazetidine 1,1-dioxide derivative using the protocols described above.

EntryAldehyde SubstrateChiral AuxiliaryProductYield (%)Diastereomeric Ratio (d.r.)
1Benzaldehyde(R)-tert-Butanesulfinamide(3R,S_S)-2-(tert-Butylsulfinyl)-3-phenyl-1,2-thiazetidine 1,1-dioxide75>95:5

Note: The diastereomeric ratio is typically determined by ¹H NMR analysis of the crude reaction mixture.

Logical Relationship of Stereochemical Control

The stereochemical outcome of the reaction is dictated by the facial selectivity of the sulfene addition to the chiral N-sulfinylimine. The bulky tert-butyl group of the sulfinyl auxiliary effectively blocks one face of the C=N double bond, forcing the sulfene to approach from the less hindered face. This leads to the preferential formation of one diastereomer.

stereocontrol cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Imine Chiral N-Sulfinylimine (with bulky auxiliary) TS Favored Transition State (less steric hindrance) Imine->TS Sulfene Sulfene (CH₂=SO₂) Sulfene->TS MajorDiastereomer Major Diastereomer TS->MajorDiastereomer  Preferential formation

Caption: Stereochemical control in the [2+2] cycloaddition.

Conclusion

The protocols and data presented provide a comprehensive guide for the stereoselective synthesis of substituted 1,2-thiazetidine 1,1-dioxides. The use of chiral auxiliaries in a [2+2] cycloaddition with in situ generated sulfenes offers a reliable and efficient method for obtaining these valuable heterocyclic scaffolds with high diastereoselectivity. This approach opens avenues for the exploration of their therapeutic potential in drug discovery and development. Further optimization of reaction conditions and exploration of a wider range of substrates will undoubtedly expand the library of stereochemically defined β-sultams for biological screening.

Application Notes and Protocols for N-Alkylation of 1,2-Thiazetidine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of 1,2-thiazetidine 1,1-dioxide, a key heterocyclic scaffold in medicinal chemistry. The protocols are designed to be a practical guide for the synthesis of N-substituted β-sultam derivatives.

Introduction

1,2-Thiazetidine 1,1-dioxides, also known as β-sultams, are four-membered cyclic sulfonamides. They are sulfur analogs of the well-known β-lactams, the core structural motif of penicillin and related antibiotics. The strained four-membered ring of β-sultams imparts significant reactivity, making them valuable intermediates in organic synthesis and building blocks for novel pharmaceutical agents. N-alkylation of the this compound core is a crucial step in the diversification of this scaffold, allowing for the introduction of various functional groups that can modulate the biological activity, physicochemical properties, and pharmacokinetic profile of the resulting molecules.

General Principles of N-Alkylation

The nitrogen atom of the this compound ring is part of a sulfonamide functional group. While the nitrogen is generally less nucleophilic than that of an amine due to the electron-withdrawing effect of the adjacent sulfonyl group, it can be readily deprotonated by a suitable base to form a nucleophilic anion. This anion can then react with an alkylating agent, such as an alkyl halide, to form a new nitrogen-carbon bond.

A key reaction described in the literature is the N-alkylation of 1,2-thiazetidine-3-acetic acid 1,1-dioxide using bromoacetates. This specific example highlights a method for introducing an ester functionality onto the nitrogen atom of the β-sultam ring.

Data Summary

The following table summarizes a representative N-alkylation reaction of a this compound derivative. Please note that as the full experimental data from the primary literature is not available, the yield is presented as a typical range for such reactions based on general organic chemistry principles.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1,2-Thiazetidine-3-acetic acid 1,1-dioxideEthyl bromoacetateSodium Hydride (NaH)Tetrahydrofuran (THF)0 to rt4-8N-(Ethoxycarbonylmethyl)-1,2-thiazetidine-3-acetic acid 1,1-dioxide60-80 (Estimated)

Experimental Protocols

Protocol 1: N-Alkylation of 1,2-Thiazetidine-3-acetic acid 1,1-dioxide with Ethyl Bromoacetate

This protocol describes a general procedure for the N-alkylation of 1,2-thiazetidine-3-acetic acid 1,1-dioxide using ethyl bromoacetate as the alkylating agent and sodium hydride as the base.

Materials:

  • 1,2-Thiazetidine-3-acetic acid 1,1-dioxide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing of Sodium Hydride: Sodium hydride (1.2 equivalents) is carefully weighed and transferred to the reaction flask. Anhydrous THF is added to the flask to create a slurry.

  • Addition of the Starting Material: 1,2-Thiazetidine-3-acetic acid 1,1-dioxide (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes to allow for complete deprotonation.

  • Addition of the Alkylating Agent: Ethyl bromoacetate (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-8 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching the Reaction: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-(ethoxycarbonylmethyl)-1,2-thiazetidine-3-acetic acid 1,1-dioxide.

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized workflow for the N-alkylation of this compound.

N_Alkylation_Reaction General Reaction Scheme for N-Alkylation cluster_reactants Reactants cluster_products Products Thiazetidine 1,2-Thiazetidine 1,1-dioxide N_Alkyl_Thiazetidine N-Alkyl-1,2-thiazetidine 1,1-dioxide Thiazetidine->N_Alkyl_Thiazetidine + R-X + Base AlkylHalide Alkyl Halide (R-X) Salt Byproducts Base Base

Caption: N-Alkylation of this compound.

experimental_workflow Experimental Workflow for N-Alkylation start Start: Prepare Inert Atmosphere add_base 1. Add Base (e.g., NaH) to Anhydrous Solvent (e.g., THF) start->add_base add_substrate 2. Add this compound at 0 °C add_base->add_substrate deprotonation 3. Stir for Deprotonation (30 min at 0 °C) add_substrate->deprotonation add_alkylating_agent 4. Add Alkylating Agent (e.g., Ethyl Bromoacetate) at 0 °C deprotonation->add_alkylating_agent reaction 5. React at Room Temperature (4-8 h, Monitor by TLC/LC-MS) add_alkylating_agent->reaction quench 6. Quench Reaction with sat. aq. NH4Cl at 0 °C reaction->quench extract 7. Aqueous Workup & Extraction with Organic Solvent quench->extract dry_concentrate 8. Dry Organic Layer & Concentrate extract->dry_concentrate purify 9. Purify by Column Chromatography dry_concentrate->purify end_node End: Characterize Pure Product purify->end_node

Caption: A typical experimental workflow for N-alkylation.

Application of 1,2-Thiazetidine 1,1-Dioxide in Peptide Synthesis: A Novel Scaffold for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-natural amino acids and backbone modifications into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. One such modification involves the use of 1,2-thiazetidine 1,1-dioxide, a four-membered cyclic sulfonamide also known as a β-sultam. The N-acylation of this scaffold with protected amino acids leads to the formation of "β-sultam peptides," which introduce a unique sulfonyl group into the peptide backbone. This modification can serve as a reactive handle for further functionalization or as a means to create peptidomimetics with potential applications as enzyme inhibitors.

This document provides detailed application notes and protocols for the use of a derivative, 1,2-thiazetidine-3-acetic acid 1,1-dioxide, in peptide synthesis. It covers the synthesis of N-acyl-β-sultams, their reactivity, and potential applications in drug discovery and development.

Principle of β-Sultam Peptide Synthesis

The core of this methodology lies in the N-acylation of the this compound ring with an N-terminally protected amino acid. This reaction forms a stable but reactive N-acyl-β-sultam linkage. The resulting molecule can be considered a dipeptide isostere where the peptide bond is replaced by a sulfonamide within a strained four-membered ring.

The primary starting material for this application is 1,2-thiazetidine-3-acetic acid 1,1-dioxide . The acetic acid moiety provides a handle for incorporation into a peptide chain, while the secondary amine within the ring is the site of acylation.

Experimental Protocols

Synthesis of N-(Fmoc-aminoacyl)-1,2-thiazetidine-3-acetic acid 1,1-dioxide

This protocol describes the coupling of an Fmoc-protected amino acid to 1,2-thiazetidine-3-acetic acid 1,1-dioxide. The use of amino acid chlorides is a common method for this acylation.

Materials:

  • Fmoc-protected amino acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,2-Thiazetidine-3-acetic acid 1,1-dioxide

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Fmoc-amino acid chloride:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Fmoc-protected amino acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude Fmoc-amino acid chloride, which should be used immediately in the next step.

  • Coupling Reaction:

    • Dissolve 1,2-thiazetidine-3-acetic acid 1,1-dioxide (1.1 eq) in anhydrous DCM in a separate flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DIPEA (2.5 eq) to the solution.

    • Dissolve the freshly prepared Fmoc-amino acid chloride in a minimal amount of anhydrous DCM and add it dropwise to the solution of the β-sultam at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and EtOAc to afford the pure N-(Fmoc-aminoacyl)-1,2-thiazetidine-3-acetic acid 1,1-dioxide.

Solid-Phase Synthesis of Peptides Containing a β-Sultam Moiety

This protocol outlines the incorporation of the N-(Fmoc-aminoacyl)-1,2-thiazetidine-3-acetic acid 1,1-dioxide building block into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

Materials:

  • Rink amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • N-(Fmoc-aminoacyl)-1,2-thiazetidine-3-acetic acid 1,1-dioxide

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the β-Sultam Building Block:

    • Dissolve the N-(Fmoc-aminoacyl)-1,2-thiazetidine-3-acetic acid 1,1-dioxide (1.5 eq), HBTU (1.5 eq), and HOBt (1.5 eq) in DMF.

    • Add DIPEA (3.0 eq) to the solution and pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Peptide Elongation: Continue the peptide synthesis by repeating the Fmoc deprotection and coupling steps with standard Fmoc-amino acids until the desired sequence is assembled.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

ParameterN-Acylation with Amino Acid ChloridesSolid-Phase Peptide Synthesis
Starting Materials Fmoc-amino acid, SOCl₂, 1,2-thiazetidine-3-acetic acid 1,1-dioxideRink amide/Wang resin, Fmoc-amino acids, β-sultam building block
Key Reagents DIPEA, DCMHBTU/HOBt, DIPEA, Piperidine, TFA
Reaction Time 4-12 hours2-4 hours per coupling
Typical Yields 60-80% (after purification)10-30% (overall, after purification)
Purification Method Flash column chromatographyRP-HPLC

Reactivity and Applications

The N-acyl-β-sultam moiety is a key feature that dictates the chemical properties and potential applications of these modified peptides.

  • Electrophilicity: The strained four-membered ring and the electron-withdrawing sulfonyl group make the sulfur atom highly electrophilic.

  • Reaction with Nucleophiles: N-acyl-β-sultams react with nucleophiles, such as amines and thiols, leading to the opening of the β-sultam ring and the formation of a sulfonamide. This reactivity can be exploited for site-specific conjugation of peptides.[1]

  • Enzyme Inhibition: The electrophilic nature of the β-sultam ring makes these compounds potential inhibitors of serine proteases. The mechanism of inhibition involves the sulfonylation of the active site serine residue, leading to irreversible inactivation of the enzyme.[2][3]

  • Hydrolytic Stability: While reactive towards strong nucleophiles, the N-acyl-β-sultam is sensitive to hydrolysis, which results in the formation of a sulfonic acid.[1] The stability is dependent on the pH and the steric environment around the sultam ring.

Visualizations

Logical Workflow for β-Sultam Peptide Synthesis

workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis A Fmoc-Amino Acid B Fmoc-Amino Acid Chloride A->B SOCl₂ or (COCl)₂ D N-(Fmoc-aminoacyl)-β-sultam Building Block B->D Coupling (DIPEA) C 1,2-Thiazetidine-3-acetic acid 1,1-dioxide C->D F Deprotected Resin G Peptide Elongation D->G E Resin E->F Fmoc Deprotection F->G Coupling of β-Sultam Building Block H Cleavage & Purification G->H I Final β-Sultam Peptide H->I

Caption: Workflow for the synthesis of β-sultam peptides.

Reaction Pathway of N-Acyl-β-Sultam with a Nucleophile

reaction_pathway start N-Acyl-β-Sultam S=O₂ product Ring-Opened Product Sulfonamide start:S->product Nucleophilic Attack on Sulfur nucleophile Nucleophile (e.g., R-NH₂) nucleophile->start:S

Caption: Reaction of an N-acyl-β-sultam with a nucleophile.

Conclusion

The use of this compound derivatives provides a novel method for introducing a reactive sulfonyl moiety into the peptide backbone. The resulting β-sultam peptides are valuable tools for chemical biology and drug discovery. Their controlled reactivity allows for site-specific modification, and their ability to act as enzyme inhibitors opens up possibilities for the development of new therapeutic agents. The protocols provided herein offer a foundation for researchers to explore the synthesis and application of this unique class of modified peptides. Further research into the stability and conformational properties of β-sultam peptides will undoubtedly expand their utility in the field of peptide science.

References

Catalytic Methods for the Synthesis of β-Sultams: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of β-sultams, four-membered cyclic sulfonamides. These compounds are of significant interest in medicinal chemistry and drug development due to their structural analogy to β-lactams and their diverse biological activities. The following sections detail various catalytic strategies, including organocatalytic and transition metal-catalyzed methods, offering researchers a practical guide to these synthetic transformations.

Organocatalytic [2+2] Cycloaddition for β-Sultam Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-sultams, primarily through a formal [2+2] cycloaddition of imines and sulfonyl chlorides or their equivalents. Cinchona alkaloids and squaramide-based catalysts are prominent in this field.

Cinchona Alkaloid-Catalyzed Asymmetric Synthesis

Cinchona alkaloids, such as quinine and cinchonidine, have been effectively employed as catalysts in the asymmetric [2+2] cycloaddition of N-tosyl imines with alkyl sulfonyl chlorides.[1][2] This method provides access to enantioenriched β-sultams with high yields and stereoselectivities.[1][2] The proposed mechanism involves the formation of a zwitterionic intermediate from the reaction of the cinchona alkaloid with the imine, which then undergoes cyclization.[2]

Table 1: Cinchona Alkaloid-Catalyzed Synthesis of β-Sultams

EntryImineSulfonyl ChlorideCatalyst (mol%)Yield (%)dr (cis:trans)ee (%)
1N-Tosylchloral imineEthanesulfonyl chlorideQuinine (10)95>20:194
2N-Tosylchloral iminePropanesulfonyl chlorideQuinine (10)92>20:193
3N-Tosyl-ethylglyoxylate imineEthanesulfonyl chlorideCinchonidine (10)8515:190

Data compiled from multiple sources.

Experimental Protocol: General Procedure for Cinchona Alkaloid-Catalyzed β-Sultam Synthesis [3]

  • To a solution of the N-tosyl imine (0.5 mmol) and the cinchona alkaloid catalyst (0.05 mmol, 10 mol%) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere, add the alkyl sulfonyl chloride (0.6 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 20-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-sultam.

Logical Workflow for Cinchona Alkaloid-Catalyzed β-Sultam Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Imine N-Tosyl Imine Stir Stir for 20-24h Imine->Stir Catalyst Cinchona Alkaloid Catalyst->Stir Solvent Anhydrous CH2Cl2 Solvent->Stir Temp1 -78 °C Temp1->Stir Sulfonyl_Chloride Alkyl Sulfonyl Chloride Sulfonyl_Chloride->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product β-Sultam Purify->Product

Caption: Workflow for cinchona alkaloid-catalyzed β-sultam synthesis.

Squaramide-Catalyzed Enantioselective [4+2] Cycloaddition

Bifunctional squaramide-based organocatalysts have been successfully utilized in the highly enantioselective [4+2] cycloaddition of 2-amino-β-nitrostyrenes with cyclic N-sulfonyl ketimines to produce chiral polycyclic benzosultams.[4][5] This method is notable for its high yields, excellent enantioselectivities, and diastereoselectivities.[4][5]

Table 2: Squaramide-Catalyzed Synthesis of Polycyclic Benzosultams [4][5]

Entry2-Amino-β-nitrostyreneN-Sulfonyl KetimineCatalyst (mol%)Yield (%)dree (%)
1R = HR' = Ph1097>20:196
2R = 4-MeOR' = Ph1095>20:195
3R = 4-ClR' = 4-Me-Ph1092>20:194

Data is representative of the cited literature.

Experimental Protocol: General Procedure for Squaramide-Catalyzed Benzosultam Synthesis [5]

  • To a mixture of the 2-amino-β-nitrostyrene (0.1 mmol) and the squaramide catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, add the cyclic N-sulfonyl ketimine (0.12 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the polycyclic benzosultam.

Signaling Pathway of Squaramide Catalysis

G cluster_catalyst Bifunctional Squaramide Catalyst cluster_reactants Reactants Squaramide Squaramide Amine_site Basic Amine Site Squaramide->Amine_site activates H_bond_site H-Bond Donor Site Squaramide->H_bond_site activates Nitrostyrene 2-Amino-β-nitrostyrene Amine_site->Nitrostyrene deprotonates Ketimine N-Sulfonyl Ketimine H_bond_site->Ketimine activates Transition_State Chiral Transition State Nitrostyrene->Transition_State Ketimine->Transition_State Product Enantioenriched Benzosultam Transition_State->Product [4+2] Cycloaddition

Caption: Dual activation by a squaramide catalyst.

Transition Metal-Catalyzed Synthesis of Sultams

Transition metals, particularly rhodium and copper, have been employed in the synthesis of various sultam structures, including β-sultams, through different mechanistic pathways.

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium(III) catalysts have been shown to be effective for the synthesis of sultam derivatives through directed C-H functionalization.[6] The sulfonamide group can act as a directing group, facilitating the cyclometalation and subsequent reaction with internal alkynes to afford a range of sultams.[6]

Table 3: Rhodium-Catalyzed Synthesis of Benzosultams

EntrySulfonamideAlkyneCatalystYield (%)
1N-Acetyl-benzenesulfonamideDiphenylacetylene[CpRh(OAc)2]92
2N-Acetyl-p-toluenesulfonamide1-Phenyl-1-propyne[CpRh(OAc)2]85
3N-Acetyl-o-toluenesulfonamideDiphenylacetylene[Cp*Rh(OAc)2]88

Data is representative of the cited literature.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Sultam Synthesis [6]

  • A mixture of the N-acyl sulfonamide (0.2 mmol), the alkyne (0.4 mmol), [Cp*Rh(OAc)2] (2.5 mol%), and Cu(OAc)2 (20 mol%) in 1,2-dichloroethane (1 mL) is stirred in a sealed tube at 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography to give the desired sultam product.

Catalytic Cycle for Rhodium-Catalyzed C-H Activation

G Rh_cat [Rh(III)] Intermediate1 Rhodacycle Rh_cat->Intermediate1 C-H Activation Intermediate2 Alkyne Insertion Intermediate1->Intermediate2 Coordination & Insertion Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Intermediate3->Rh_cat Catalyst Regeneration Product Sultam Intermediate3->Product Substrate Sulfonamide Substrate->Intermediate1 Alkyne Alkyne Alkyne->Intermediate2

Caption: Rhodium-catalyzed C-H activation cycle.

Copper-Catalyzed Intermolecular Carboamination of Alkenes

Copper(I) salts can catalyze the intermolecular carboamination of alkenes with N-fluorobenzenesulfonimide (NFSI) to afford six-membered ring sultams.[7] This method provides a direct route to these structures from simple alkenes.[7]

Table 4: Copper-Catalyzed Synthesis of Six-Membered Sultams [7]

EntryAlkeneCatalyst (mol%)SolventYield (%)
1StyreneCuOTf·0.5toluene (2.5)CH3CN91
21-OcteneCuOTf·0.5toluene (2.5)CH3CN78
3CyclohexeneCuOTf·0.5toluene (2.5)CH3CN65

Data is representative of the cited literature.

Experimental Protocol: General Procedure for Copper-Catalyzed Sultam Synthesis [7]

  • A mixture of the alkene (0.5 mmol), N-fluorobenzenesulfonimide (NFSI, 0.25 mmol), and CuOTf·0.5toluene (0.00625 mmol, 2.5 mol%) in acetonitrile (1 mL) is stirred in a sealed tube at 60 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and washed with water (2 x 5 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired sultam.

Experimental Workflow for Copper-Catalyzed Sultam Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Alkene Alkene Stir Stir for 12h Alkene->Stir NFSI NFSI NFSI->Stir Cu_cat Cu(I) Catalyst Cu_cat->Stir Solvent Acetonitrile Solvent->Stir Temp 60 °C Temp->Stir Dilute Dilute with EtOAc Stir->Dilute Wash Wash with Water Dilute->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Sultam Purify->Product

Caption: Workflow for copper-catalyzed sultam synthesis.

References

Application Notes and Protocols for Ring-Opening Reactions of β-Sultams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the nucleophilic ring-opening reactions of β-sultams (1,2-thiazetidine-1,1-dioxides). This class of strained heterocyclic compounds serves as valuable precursors for the synthesis of a variety of β-aminosulfonic acid derivatives, which are of significant interest in medicinal chemistry and drug development.

Introduction

β-Sultams are four-membered cyclic sulfonamides that exhibit considerable ring strain, making them susceptible to nucleophilic attack and subsequent ring-opening. This reactivity provides a versatile synthetic route to highly functionalized acyclic compounds. The predominant pathway for the ring-opening of β-sultams involves the cleavage of the sulfur-nitrogen (S-N) bond, a characteristic that distinguishes them from their analogous β-lactam counterparts, which can undergo both endocyclic and exocyclic bond cleavage.[1] The reaction proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl group.

The ability to introduce a wide range of nucleophiles allows for the synthesis of a diverse library of β-aminosulfonic acid derivatives, including sulfonates, sulfonamides, and sulfones. These products are valuable building blocks in the development of novel therapeutic agents.

General Reaction Mechanism

The ring-opening of a β-sultam is initiated by the attack of a nucleophile on the electrophilic sulfur atom of the sulfonyl group. This leads to the formation of a transient pentacoordinate sulfur intermediate, which then collapses, resulting in the cleavage of the strained S-N bond of the four-membered ring. The nitrogen atom is subsequently protonated, typically during aqueous workup, to yield the final β-aminosulfonic acid derivative.

G cluster_0 Reaction Pathway start β-Sultam + Nucleophile (Nu⁻) intermediate Pentacoordinate Sulfur Intermediate start->intermediate Nucleophilic Attack cleavage S-N Bond Cleavage intermediate->cleavage product β-Aminosulfonic Acid Derivative cleavage->product Protonation (H⁺) G start Start dissolve Dissolve β-Sultam in Solvent start->dissolve add_reagents Add Nucleophile and/or Base dissolve->add_reagents react Stir at Appropriate Temperature add_reagents->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup / Quenching monitor->workup Complete extract Extraction with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purification (Chromatography/Recrystallization) dry->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end G sultam β-Sultam Substrate (Steric/Electronic Effects) outcome Reaction Outcome (Rate, Yield, Selectivity) sultam->outcome nucleophile Nucleophile (Strength/Sterics) nucleophile->outcome conditions Reaction Conditions (Solvent, Temp., Base) conditions->outcome

References

Application Notes and Protocols for the Purification of 1,2-Thiazetidine 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 1,2-thiazetidine 1,1-dioxide derivatives, a class of compounds with significant potential in medicinal chemistry. The following protocols are generalized from established techniques for related sulfur-containing heterocyclic compounds and can be adapted to specific derivatives.

Overview of Purification Strategies

The selection of a suitable purification technique for this compound derivatives is contingent upon the physicochemical properties of the specific compound (e.g., polarity, solubility, stability) and the nature of the impurities present. The most common and effective methods include:

  • Flash Column Chromatography: A highly versatile technique for the separation of components in a mixture based on their differential adsorption to a stationary phase.

  • Recrystallization: A powerful method for purifying solid compounds by separating them from impurities based on differences in solubility.

  • Liquid-Liquid Extraction: A fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids.

A general workflow for the synthesis and purification of a this compound derivative is presented below.

General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization cluster_final Final Product synthesis Synthesis of Crude This compound extraction Liquid-Liquid Extraction (Work-up) synthesis->extraction Crude Reaction Mixture chromatography Flash Column Chromatography extraction->chromatography Organic Extract recrystallization Recrystallization chromatography->recrystallization Partially Purified Solid purity_check Purity Assessment (TLC, LC-MS, NMR) recrystallization->purity_check Crystalline Solid characterization Structural Characterization (NMR, IR, HRMS) purity_check->characterization Confirmed Purity pure_product Pure 1,2-Thiazetidine 1,1-Dioxide Derivative characterization->pure_product Characterized Compound Drug Discovery Purification and Analysis Workflow cluster_prep Sample Preparation cluster_method_dev Method Development cluster_purification Purification cluster_post_purification Post-Purification crude_sample Crude Synthesized Compound solubility_test Solubility Testing crude_sample->solubility_test analytical_screening Analytical LC-MS Screening (Column & Mobile Phase) solubility_test->analytical_screening method_optimization Optimization of Separation analytical_screening->method_optimization prep_lc Preparative HPLC/Flash Chromatography method_optimization->prep_lc fraction_collection Fraction Collection prep_lc->fraction_collection purity_analysis Purity Analysis of Fractions (UPLC-MS) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_qc Final QC (NMR, HRMS) evaporation->final_qc pure_compound Pure Compound for Biological Screening final_qc->pure_compound

Application Notes and Protocols: 1,2-Thiazetidine 1,1-Dioxide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Thiazetidine 1,1-dioxide, also known as β-sultam, is a four-membered heterocyclic compound containing a sulfonamide group within the ring. This strained ring system exhibits unique reactivity, making it a valuable and versatile building block in organic synthesis. Its applications are particularly relevant in medicinal chemistry and drug discovery, where it serves as a precursor to a variety of biologically active molecules, including taurinamide derivatives and other complex nitrogen- and sulfur-containing scaffolds.

These application notes provide detailed protocols for the synthesis of a model N-substituted this compound and its subsequent use in key synthetic transformations, including nucleophilic ring-opening and N-arylation. The quantitative data for these reactions are summarized in structured tables for clarity and ease of comparison.

Synthesis of 1,2-Thiazetidine 1,1-Dioxides

The synthesis of the this compound ring system can be achieved through several methods, including the [2+2] cycloaddition of sulfenes with imines. A common and practical approach involves the reaction of an amine with ethenesulfonyl chloride, which proceeds via a sequential Michael addition and intramolecular cyclization.

Protocol 1: Synthesis of N-Benzyl-1,2-thiazetidine 1,1-dioxide

This protocol describes the synthesis of N-benzyl-1,2-thiazetidine 1,1-dioxide from benzylamine and ethenesulfonyl chloride.

Experimental Workflow:

reagents Benzylamine Ethenesulfonyl Chloride Triethylamine Dichloromethane (DCM) reaction Reaction at 0°C to rt reagents->reaction 1. Add reagents to DCM workup Aqueous Work-up (HCl, NaHCO3, brine) reaction->workup 2. Quench and extract purification Column Chromatography (Silica gel) workup->purification 3. Dry and concentrate product N-Benzyl-1,2-thiazetidine 1,1-dioxide purification->product 4. Isolate pure product

Caption: Synthesis of N-Benzyl-1,2-thiazetidine 1,1-dioxide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Benzylamine107.151.07 g (1.0 mL)10.0
Ethenesulfonyl chloride126.551.27 g (0.95 mL)10.0
Triethylamine101.192.02 g (2.78 mL)20.0
Dichloromethane (DCM)-50 mL-
1 M Hydrochloric acid (HCl)-20 mL-
Saturated sodium bicarbonate (NaHCO₃)-20 mL-
Brine-20 mL-
Anhydrous sodium sulfate (Na₂SO₄)---
Silica gel for column chromatography---
Eluent (e.g., Ethyl acetate/Hexanes)---

Procedure:

  • To a stirred solution of benzylamine (1.07 g, 10.0 mmol) and triethylamine (2.02 g, 20.0 mmol) in dichloromethane (50 mL) at 0 °C, add a solution of ethenesulfonyl chloride (1.27 g, 10.0 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford N-benzyl-1,2-thiazetidine 1,1-dioxide.

Expected Yield: 70-85%

Applications of this compound as a Building Block

The strained β-sultam ring is susceptible to nucleophilic attack, leading to ring-opening reactions that provide access to valuable taurinamide derivatives. Additionally, the nitrogen atom of the β-sultam can be functionalized, for example, through N-arylation, to introduce further molecular diversity.

Protocol 2: Nucleophilic Ring-Opening with Amines - Synthesis of Taurinamide Derivatives

This protocol details the ring-opening of N-benzyl-1,2-thiazetidine 1,1-dioxide with a secondary amine, piperidine, to yield the corresponding taurinamide derivative. This reaction is a key application for accessing β-amino sulfonamides.[1][2]

Logical Flow of the Reaction:

start N-Benzyl-1,2-thiazetidine 1,1-dioxide intermediate Ring-Opening (Attack at Sulfur) start->intermediate Reaction with reagent Piperidine (Nucleophile) reagent->intermediate product N-(2-(Benzylamino)ethyl)-N'-(piperidin-1-yl)sulfonamide (Taurinamide Derivative) intermediate->product Proton Transfer

Caption: Nucleophilic ring-opening of a β-sultam.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
N-Benzyl-1,2-thiazetidine 1,1-dioxide197.25197 mg1.0
Piperidine85.15128 mg (0.15 mL)1.5
Acetonitrile (MeCN)-5 mL-

Procedure:

  • In a sealed vial, dissolve N-benzyl-1,2-thiazetidine 1,1-dioxide (197 mg, 1.0 mmol) in acetonitrile (5 mL).

  • Add piperidine (128 mg, 1.5 mmol) to the solution.

  • Heat the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess piperidine.

  • The crude product can be purified by crystallization or column chromatography on silica gel if necessary.

Quantitative Data for Nucleophilic Ring-Opening:

NucleophileProductReaction Time (h)Yield (%)
PiperidineN-(2-(Benzylamino)ethyl)-N'-(piperidin-1-yl)sulfonamide692
Morpholine4-(N-(2-(Benzylamino)ethyl)sulfamoyl)morpholine695
AnilineN-(2-(Benzylamino)ethyl)-N'-phenylsulfonamide885
Protocol 3: Copper-Catalyzed N-Arylation of this compound

This protocol describes a method for the N-arylation of a β-sultam using a copper catalyst, which is a powerful tool for creating carbon-nitrogen bonds and accessing N-aryl sulfonamides.[3]

Experimental Workflow for N-Arylation:

reactants This compound Aryl Halide (e.g., Iodobenzene) reaction Heating under Inert Atmosphere reactants->reaction catalyst_system CuI (catalyst) Ligand (e.g., L-proline) Base (e.g., K2CO3) Solvent (e.g., DMSO) catalyst_system->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product N-Aryl-1,2-thiazetidine 1,1-dioxide purification->product

Caption: Copper-catalyzed N-arylation of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound107.12107 mg1.0
Iodobenzene204.01306 mg (0.17 mL)1.5
Copper(I) iodide (CuI)190.4519 mg0.1
L-Proline115.1323 mg0.2
Potassium carbonate (K₂CO₃)138.21276 mg2.0
Dimethyl sulfoxide (DMSO)-5 mL-

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (107 mg, 1.0 mmol), iodobenzene (306 mg, 1.5 mmol), copper(I) iodide (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add anhydrous dimethyl sulfoxide (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 90 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-phenyl-1,2-thiazetidine 1,1-dioxide.

Quantitative Data for N-Arylation:

Aryl HalideLigandBaseTemperature (°C)Time (h)Yield (%)
IodobenzeneL-ProlineK₂CO₃902478
4-IodotolueneL-ProlineK₂CO₃902482
1-Bromo-4-methoxybenzeneN,N'-DimethylethylenediamineCs₂CO₃1103665

Conclusion

This compound is a highly valuable building block in organic synthesis, providing a gateway to a diverse range of sulfur- and nitrogen-containing compounds. The protocols outlined above demonstrate its utility in the synthesis of taurinamide derivatives through nucleophilic ring-opening and in the preparation of N-aryl β-sultams via copper-catalyzed cross-coupling reactions. These transformations, characterized by good to excellent yields, highlight the potential of β-sultams in the development of new chemical entities for pharmaceutical and agrochemical research. The provided experimental details and quantitative data serve as a practical guide for researchers in the field.

References

Synthesis of Bioactive Compounds from 1,2-Thiazetidine 1,1-Dioxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds derived from the 1,2-thiazetidine 1,1-dioxide scaffold, also known as β-sultams. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and enzyme-inhibitory properties.

Application Notes

The this compound ring is a strained, four-membered cyclic sulfonamide. This inherent ring strain makes it a reactive electrophile, capable of acylating or sulfonylating biological nucleophiles, which is central to its mechanism of action for several biological targets. Key applications of this scaffold include:

  • Antibacterial Agents: As structural analogs of β-lactam antibiotics, β-sultams can act as inhibitors of bacterial β-lactamase enzymes. They function by sulfonylating the active site serine residue of the enzyme, rendering it inactive and thus protecting β-lactam antibiotics from degradation.[1][2]

  • Anticancer Agents: Various derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.

  • Enzyme Inhibitors: Beyond β-lactamases, β-sultams have been shown to inhibit other serine proteases, such as human leukocyte elastase. This opens avenues for the development of treatments for inflammatory diseases where these proteases are implicated.[1]

The synthetic versatility of the this compound core allows for the introduction of a wide variety of substituents, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1HTB-26 (Breast)10-50[3]
Compound 2HTB-26 (Breast)10-50[3]
Compound 1PC-3 (Pancreatic)10-50[3]
Compound 2PC-3 (Pancreatic)10-50[3]
Compound 1HepG2 (Hepatocellular Carcinoma)10-50[3]
Compound 2HepG2 (Hepatocellular Carcinoma)10-50[3]
Compound 1HCT116 (Colorectal)22.4[3]
Compound 2HCT116 (Colorectal)0.34[3]
Phenyl-substituted thiazinedioneLeukemia cellsNot specifiedNot specified
Naphthyl-substituted thiazinedioneLeukemia cellsNot specifiedNot specified

Table 2: Antibacterial (β-Lactamase Inhibition) Activity of this compound Derivatives

Compound/Derivativeβ-Lactamase TargetIC50 (nM)Reference
Vaborbactam (a boronic acid derivative, for comparison)Serine β-lactamasesin nM range[2]
Not specified β-sultam derivativesCTX-M-15Not specified[4]
Not specified β-sultam derivativesCTX-M-33Not specified[4]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl-1,2-thiazetidine-3-carboxylates

This protocol is based on the [2+2] cycloaddition reaction between an imine and a sulfene generated in situ.

Materials:

  • Substituted aniline or aliphatic amine

  • Substituted aldehyde

  • (Chlorosulfonyl)acetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve the substituted aniline or aliphatic amine (1.0 eq) and the substituted aldehyde (1.0 eq) in anhydrous DCM.

    • Stir the mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

  • Cycloaddition:

    • Cool the reaction mixture containing the imine to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of (chlorosulfonyl)acetyl chloride (1.2 eq) and triethylamine (2.4 eq) in anhydrous DCM.

    • Add the solution of (chlorosulfonyl)acetyl chloride and triethylamine dropwise to the imine solution at 0 °C over a period of 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted 1,2-thiazetidine-3-carboxylate.

Protocol 2: Solid-Phase Synthesis of a β-Sultam Library

This protocol allows for the generation of a library of β-sultam analogs for high-throughput screening.[5]

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Substituted aldehydes

  • (Chlorosulfonyl)acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF) for Fmoc deprotection

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Preparation and Amino Acid Coupling:

    • Swell the Rink Amide resin in DMF.

    • Couple the first Fmoc-protected amino acid to the resin using standard peptide coupling reagents (e.g., HBTU, DIPEA).

    • Wash the resin thoroughly with DMF and DCM.

  • Imine Formation on Solid Support:

    • Deprotect the Fmoc group using 20% piperidine in DMF.

    • Wash the resin extensively.

    • Add a solution of the desired aldehyde (5.0 eq) in DCM to the resin and shake at room temperature for 12 hours to form the polymer-bound imine.

  • Cycloaddition:

    • Wash the resin to remove excess aldehyde.

    • Add a solution of (chlorosulfonyl)acetyl chloride (3.0 eq) and pyridine (6.0 eq) in DCM to the resin.

    • Shake the reaction vessel at room temperature for 24 hours.

  • Cleavage and Purification:

    • Wash the resin with DCM and dry under vacuum.

    • Cleave the β-sultam from the resin using a TFA cleavage cocktail for 2-3 hours.

    • Precipitate the cleaved product in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude product in a suitable solvent and purify by preparative HPLC.

Visualizations

Signaling Pathway: Inhibition of Serine Proteases by β-Sultams

G cluster_enzyme Serine Protease Active Site Serine_Residue Serine Residue (Nucleophile) Histidine_Residue Histidine Residue Serine_Residue->Histidine_Residue H-bond Sulfonylation Nucleophilic Attack by Serine Serine_Residue->Sulfonylation Attacks Sulfur Aspartate_Residue Aspartate Residue Histidine_Residue->Aspartate_Residue H-bond Beta_Sultam This compound (β-Sultam) Beta_Sultam->Sulfonylation Enters Active Site Inactive_Enzyme Sulfonylated Enzyme (Inactive Complex) Sulfonylation->Inactive_Enzyme Covalent Bond Formation G Start Starting Materials: Amine and Aldehyde Imine_Formation Step 1: Imine Formation (DCM, rt) Start->Imine_Formation Cycloaddition Step 2: [2+2] Cycloaddition (DCM, 0°C to rt) Imine_Formation->Cycloaddition Cycloaddition_Reagents Reagents: (Chlorosulfonyl)acetyl chloride, Et3N Cycloaddition_Reagents->Cycloaddition Workup Step 3: Aqueous Work-up and Extraction Cycloaddition->Workup Purification Step 4: Column Chromatography Workup->Purification Characterization Step 5: Structural Characterization (NMR, MS, etc.) Purification->Characterization Bioassay Step 6: Biological Activity Testing (e.g., MTT assay, Enzyme Inhibition) Characterization->Bioassay End Bioactive β-Sultam Bioassay->End G Core This compound Core Strategy1 [2+2] Cycloaddition (Imine + Sulfene) Core->Strategy1 Strategy2 Intramolecular Cyclization (e.g., from PFP sulfonates) Core->Strategy2 Strategy3 Solid-Phase Synthesis Core->Strategy3 Advantage1 Advantage1 Strategy1->Advantage1 Versatile for diverse substituents Advantage2 Advantage2 Strategy2->Advantage2 Stereoselective potential Advantage3 Advantage3 Strategy3->Advantage3 Amenable to library synthesis

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,2-Thiazetidine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 1,2-thiazetidine 1,1-dioxide, also known as β-sultam. The methodologies described are based on established synthetic strategies for β-sultams and are adapted for scalability.

Introduction

1,2-Thiazetidine 1,1-dioxides, commonly referred to as β-sultams, are four-membered cyclic sulfonamides. They are sulfur analogs of β-lactams, a class of compounds renowned for their antibacterial activity. β-Sultams themselves have garnered significant interest due to their potential as inhibitors of serine proteases, including β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.[1] Their strained ring system makes them effective acylating agents, capable of irreversibly sulfonylating the active site serine of these enzymes.[1] The development of robust and scalable synthetic routes to this compound is therefore of considerable importance for further investigation into its therapeutic potential and for its use as a versatile building block in medicinal chemistry.

Synthetic Strategies for Large-Scale Production

Several synthetic routes to β-sultams have been reported. For large-scale synthesis, the ideal method should involve readily available starting materials, high yields, and straightforward purification procedures. Based on the literature, two promising approaches for the scalable synthesis of this compound are the reaction of amines with ethenesulfonyl fluoride and the intramolecular cyclization of sulfamoyl chlorides.

Synthesis via Michael Addition and Intramolecular Sulfonamide Formation

A highly efficient, one-step synthesis of β-sultams involves the reaction of primary amines with ethenesulfonyl fluoride (ESF). This method proceeds via a sequential Michael addition of the amine to ESF, followed by an intramolecular cyclization.[2] This approach is attractive for large-scale production due to its atom economy and the potential for a one-pot procedure.

Synthesis via Intramolecular Cyclization of a Sulfamoyl Chloride

This classic approach involves the preparation of a β-aminoethanesulfonyl chloride, which then undergoes intramolecular cyclization in the presence of a base to form the this compound ring. While this is a two-step process, the starting materials are generally accessible, and the reactions are well-established.

Experimental Protocols

Protocol 1: One-Pot Synthesis from Ethenesulfonyl Fluoride and Ammonia

This protocol is adapted from the general procedure for the synthesis of β-sultams from amines and ethenesulfonyl fluoride.[2] For the synthesis of the parent this compound, ammonia is used as the amine source.

Materials and Equipment:

  • Ethenesulfonyl fluoride (ESF)

  • Ammonia (solution in a suitable solvent, e.g., dioxane or as a gas)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

  • Silica gel (for mediation of cyclization)[2]

  • Reaction vessel equipped with a stirrer, cooling bath, and gas inlet

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Chromatography equipment (optional, for high purity)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve ethenesulfonyl fluoride in the chosen anhydrous solvent. Cool the solution to 0-5 °C using an ice bath.

  • Ammonia Addition: Slowly bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent dropwise. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Michael Addition: Stir the mixture at 0-5 °C for 1-2 hours to allow for the complete formation of the Michael adduct (2-aminoethanesulfonyl fluoride).

  • Cyclization: Add silica gel to the reaction mixture.[2] The silica gel acts as a promoter for the intramolecular SuFEx (Sulfur(VI) Fluoride Exchange) reaction, facilitating the elimination of hydrogen fluoride.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Workup: Once the reaction is complete, filter off the silica gel and wash it with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data (Illustrative):

ParameterValueReference/Comment
Stoichiometry (ESF:Ammonia)1 : 1.1A slight excess of ammonia is used to ensure complete consumption of ESF.
Solvent Volume10 mL per gram of ESFTypical for laboratory scale; can be adjusted for large-scale.
Reaction Temperature0-5 °C (addition), RT (cyclization)Control of temperature is crucial during ammonia addition.
Reaction Time1-2 h (addition), 12-24 h (cyclization)
YieldGood to very goodReported yields for substituted β-sultams using a similar method are high.[2]
Protocol 2: Two-Step Synthesis from Taurine

This protocol involves the conversion of taurine (2-aminoethanesulfonic acid) to 2-aminoethanesulfonyl chloride, followed by intramolecular cyclization.

Step 1: Synthesis of 2-Aminoethanesulfonyl Chloride Hydrochloride

Materials and Equipment:

  • Taurine

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalyst)

  • Anhydrous, inert solvent (e.g., dichloromethane)

  • Reaction vessel with a reflux condenser and gas trap

  • Standard glassware for filtration and washing

Procedure:

  • Reaction Setup: Suspend taurine in the anhydrous solvent in the reaction vessel.

  • Chlorination: Add a catalytic amount of pyridine. Slowly add thionyl chloride to the suspension. The reaction is exothermic and releases HCl and SO₂ gas, which should be trapped.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (cessation of gas evolution).

  • Isolation: Cool the reaction mixture and collect the solid product, 2-aminoethanesulfonyl chloride hydrochloride, by filtration. Wash the solid with the solvent and dry under vacuum.

Step 2: Intramolecular Cyclization to this compound

Materials and Equipment:

  • 2-Aminoethanesulfonyl chloride hydrochloride

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Anhydrous, non-protic solvent (e.g., acetonitrile)

  • Reaction vessel with a stirrer and cooling bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Suspend 2-aminoethanesulfonyl chloride hydrochloride in the anhydrous solvent and cool to 0-5 °C.

  • Base Addition: Slowly add the base to the suspension. The base will neutralize the hydrochloride and promote the intramolecular cyclization.

  • Reaction: Stir the mixture at room temperature for 6-12 hours.

  • Workup: Filter off the salt byproduct (e.g., triethylammonium chloride).

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Illustrative):

ParameterValueReference/Comment
Step 1
Stoichiometry (Taurine:SOCl₂)1 : 1.2A slight excess of thionyl chloride ensures complete conversion.
Reaction TemperatureReflux
Reaction Time4-6 h
Step 2
Stoichiometry (Sulfamoyl chloride:Base)1 : 2.2Sufficient base is needed to neutralize the HCl salt and promote cyclization.
Reaction Temperature0 °C to RT
Reaction Time6-12 h
Overall YieldModerate to Good

Visualization of Experimental Workflow

One-Pot Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Michael Addition cluster_2 Cyclization cluster_3 Workup and Purification A Dissolve Ethenesulfonyl Fluoride in Anhydrous Solvent B Cool to 0-5 °C A->B C Slowly Add Ammonia (Maintain Temp < 10 °C) B->C D Stir at 0-5 °C for 1-2 hours C->D E Add Silica Gel D->E F Warm to Room Temperature and Stir for 12-24 hours E->F G Filter off Silica Gel F->G H Concentrate Filtrate G->H I Purify by Recrystallization or Chromatography H->I

Caption: Workflow for the one-pot synthesis of this compound.

Two-Step Synthesis Workflow

G cluster_0 Step 1: Synthesis of 2-Aminoethanesulfonyl Chloride HCl cluster_1 Step 2: Intramolecular Cyclization cluster_2 Workup and Purification A Suspend Taurine in Anhydrous Solvent B Add Thionyl Chloride and Catalytic Pyridine A->B C Reflux for 4-6 hours B->C D Filter and Dry Product C->D E Suspend Sulfamoyl Chloride HCl in Anhydrous Solvent D->E F Cool to 0-5 °C E->F G Slowly Add Base F->G H Stir at RT for 6-12 hours G->H I Filter off Salt Byproduct H->I J Concentrate Filtrate I->J K Purify by Recrystallization or Chromatography J->K

Caption: Workflow for the two-step synthesis of this compound.

Purification, Storage, and Safety

Purification: For large-scale purification, recrystallization is often preferred over chromatography due to cost and simplicity. A suitable solvent system for recrystallization should be determined empirically. Common solvents for polar compounds like β-sultams include ethyl acetate, acetonitrile, and mixtures with alkanes.

Storage: this compound should be stored in a cool, dry place under an inert atmosphere.[3] The compound may be sensitive to moisture, which can lead to hydrolysis of the strained ring.[4]

Safety:

  • Ethenesulfonyl fluoride and thionyl chloride are corrosive and toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reactions may be exothermic and produce hazardous gases. Ensure adequate cooling and gas trapping.

  • The toxicological properties of this compound may not be fully characterized. Handle with care.

References

Troubleshooting & Optimization

"troubleshooting low yield in 1,2-thiazetidine 1,1-dioxide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of 1,2-thiazetidine 1,1-dioxides, commonly known as β-sultams. The primary focus is on the prevalent synthetic route: the [2+2] cycloaddition of an in situ generated sulfene with an imine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?

A1: Low yields in β-sultam synthesis typically trace back to one of three areas: inefficient generation of the sulfene intermediate, poor quality of the starting materials, or decomposition of the product.

  • Inefficient Sulfene Generation: The sulfene is a transient and highly reactive intermediate. Its formation from a sulfonyl chloride and a base is the rate-determining step. Ensure your base is sufficiently strong and non-nucleophilic (e.g., triethylamine) and that it is dry.

  • Starting Material Quality:

    • Imine: The imine must be pure and completely dry. Moisture can hydrolyze the imine back to its corresponding aldehyde and amine, consuming it before it can react with the sulfene.

    • Sulfonyl Chloride: Use a fresh, high-purity sulfonyl chloride. Over time, these reagents can degrade, especially with exposure to atmospheric moisture.

    • Solvent & Base: All solvents and bases must be anhydrous. Trace amounts of water can competitively react with the sulfene intermediate, leading to the formation of the corresponding sulfonic acid as a byproduct.

  • Product Instability: β-sultams are strained four-membered rings and can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.[1] Many are particularly sensitive to moisture.[1]

Q2: I suspect my sulfene intermediate is not forming efficiently or is being consumed by side reactions. How can I improve its generation and consumption in the desired pathway?

A2: Optimizing sulfene generation is critical. The choice of base and the reaction conditions play a pivotal role.

  • Base Selection: A tertiary amine base like triethylamine (TEA) is commonly used. It must be anhydrous and added slowly to the reaction mixture. The stoichiometry is crucial; typically, a slight excess relative to the sulfonyl chloride is used to ensure complete reaction and to scavenge the generated HCl.

  • Reaction Temperature: Sulfene generation is often performed at low temperatures (e.g., 0 °C or below) to control its reactivity and prevent polymerization or other side reactions. The sulfene is generated in situ and should be trapped by the imine as it forms.

  • Addition Order: The standard procedure involves the slow, dropwise addition of the sulfonyl chloride/base mixture to a solution of the imine. This ensures that the concentration of the highly reactive sulfene remains low, minimizing self-condensation and favoring the cycloaddition.

Q3: What are the most common side products, and how can they be minimized?

A3: The primary side products result from the reaction of the sulfene intermediate with nucleophiles other than the imine.

  • Sulfonic Acids: This is the most common byproduct, formed when the sulfene reacts with trace water in the reaction medium. To minimize this, ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents and reagents.

  • Sulfonamides: If the imine starting material contains residual amine from its synthesis, or if the β-sultam product reacts with an amine, a sulfonamide can form.[1] Purification of the imine before the reaction is essential.

  • Sulfene Polymerization: If the sulfene is generated too quickly or at too high a concentration, it can polymerize. Slow addition of the sulfonyl chloride at low temperature is the best preventative measure.

Q4: My product appears to form (confirmed by TLC/LC-MS), but I lose most of it during workup or purification. What precautions should I take?

A4: The instability of the β-sultam ring requires careful handling during isolation.

  • Aqueous Workup: Minimize contact with water. If an aqueous wash is necessary, use brine and perform the extraction quickly. Avoid strongly acidic or basic aqueous solutions, which can catalyze ring-opening.

  • Chromatography: Silica gel is acidic and can cause decomposition of sensitive β-sultams. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent system) before packing the column. Alternatively, using a less acidic stationary phase like alumina may be beneficial.

  • Evaporation: Concentrate the product solutions at low temperatures (e.g., < 30-40 °C) using a rotary evaporator to avoid thermal decomposition.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in β-sultam synthesis.

TroubleshootingWorkflow start Low Yield Observed check_reagents Assess Starting Material Quality start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_workup Review Workup & Purification start->check_workup reagent_moisture Moisture Present? (Imine, Solvent, Base) check_reagents->reagent_moisture cond_temp Temperature Too High? check_conditions->cond_temp workup_hydrolysis Product Hydrolysis During Workup? check_workup->workup_hydrolysis reagent_purity Impure Reagents? (Sulfonyl Chloride, Imine) reagent_moisture->reagent_purity No sol_dry Action: Use Anhydrous Solvents/Reagents. Flame-dry Glassware. reagent_moisture->sol_dry Yes reagent_purity->check_conditions No sol_purify Action: Purify Imine. Use Fresh Sulfonyl Chloride. reagent_purity->sol_purify Yes cond_addition Addition Too Fast? cond_temp->cond_addition No sol_temp Action: Run reaction at lower temperature (e.g., 0°C). cond_temp->sol_temp Yes cond_base Incorrect Base Stoichiometry? cond_addition->cond_base No sol_addition Action: Add Sulfonyl Chloride /Base solution dropwise. cond_addition->sol_addition Yes cond_base->check_workup No sol_base Action: Use slight excess of dry tertiary amine. cond_base->sol_base Yes workup_column Decomposition on Silica Gel? workup_hydrolysis->workup_column No sol_workup Action: Minimize contact with H2O. Avoid strong acid/base. workup_hydrolysis->sol_workup Yes sol_column Action: Neutralize silica (e.g., with 1% TEA in eluent) or use alumina. workup_column->sol_column Yes

Caption: A logical workflow for troubleshooting low yield in β-sultam synthesis.

Data Summary: Optimizing Reaction Conditions

While optimal conditions are substrate-dependent, the following tables summarize the general effects of key reaction parameters on the yield of 1,2-thiazetidine 1,1-dioxides.

Table 1: Effect of Base Selection and Stoichiometry

Base TypeStoichiometry (vs. Sulfonyl Chloride)Expected Outcome on YieldRationale
Triethylamine (TEA) 1.1 - 1.5 equivalentsOptimal Sufficiently basic to generate sulfene and scavenge HCl without being overly nucleophilic. A slight excess drives the reaction.
Pyridine 1.1 - 1.5 equivalentsModerate to Good Less basic than TEA, may result in slower sulfene formation. Can act as a nucleophilic catalyst in some cases.
Proton Sponge 1.1 equivalentsVariable Strongly basic but sterically hindered and non-nucleophilic. Can be effective but is more expensive.
Inorganic Base (e.g., K₂CO₃) ExcessLow to None Generally not suitable for in situ sulfene generation in aprotic organic solvents due to poor solubility and reactivity.

Table 2: Effect of Solvent

SolventPolarityExpected Outcome on YieldRationale
Dichloromethane (DCM) Polar AproticGood Solubilizes reactants well and is unreactive towards the sulfene intermediate.
Tetrahydrofuran (THF) Polar AproticGood A common solvent for this reaction, offering good solubility for many substrates.
Acetonitrile (MeCN) Polar AproticModerate Can sometimes react with sulfene or other intermediates. Must be rigorously dried.
Toluene / Benzene NonpolarModerate to Low Lower solubility for reactants and intermediates can lead to slower reaction rates and lower yields.
Protic Solvents (e.g., Alcohols) ProticNone Reacts rapidly with the sulfene intermediate to form sulfonic esters, preventing cycloaddition.

Reference Experimental Protocol

This protocol is a representative example for the synthesis of a generic β-sultam from an imine and methanesulfonyl chloride. Note: This is a general procedure and may require optimization for specific substrates.

Materials:

  • Imine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) (1.2 equiv)

  • Methanesulfonyl Chloride (1.1 equiv)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the imine (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the imine in anhydrous DCM (approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of methanesulfonyl chloride (1.1 equiv) and anhydrous triethylamine (1.2 equiv) in anhydrous DCM.

  • Slow Addition: Add the solution from the dropping funnel to the stirred imine solution dropwise over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then let it warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting imine is consumed.

  • Workup:

    • Filter the reaction mixture through a pad of celite to remove the triethylammonium chloride precipitate. Wash the pad with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash cautiously with a small volume of cold saturated sodium bicarbonate solution, followed by cold brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C).

  • Purification: Purify the crude product by flash column chromatography on silica gel. It is recommended to use an eluent system containing 1% triethylamine to prevent product decomposition on the column (e.g., Hexanes/Ethyl Acetate/1% TEA).

Reaction Mechanism and Key Intermediates

The synthesis proceeds via a stepwise mechanism rather than a concerted [2+2] cycloaddition. Understanding this pathway is crucial for troubleshooting.

ReactionMechanism R1 RSO₂Cl + Et₃N Sulfene Sulfene Intermediate [ R-CH=SO₂ ] R1->Sulfene - Et₃N·HCl Zwitterion Zwitterionic Intermediate Sulfene->Zwitterion + Imine (Nucleophilic Attack) SideProduct Sulfonic Acid (R-CH₂-SO₃H) Sulfene->SideProduct + H₂O Imine Imine (R'=N-R'') Imine->Zwitterion Product 1,2-Thiazetidine 1,1-Dioxide (β-Sultam) Zwitterion->Product Conrotatory Ring Closure Water H₂O (Trace) Water->SideProduct

Caption: Stepwise mechanism for the sulfa-Staudinger cycloaddition reaction.

References

Technical Support Center: Optimizing Reaction Conditions for β-Sultam Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for β-Sultam Formation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of β-sultams, categorized by the synthetic method.

Method 1: [2+2] Cycloaddition of Sulfenes (from Sulfonyl Chlorides) and Imines

Question: My [2+2] cycloaddition reaction is resulting in a low yield or no product at all. What are the likely causes and how can I fix it?

Answer: Low or no yield in a sulfa-Staudinger cycloaddition can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Reagent Quality: The purity of your sulfonyl chloride and imine is critical. Impurities can inhibit the reaction or lead to side products.

    • Troubleshooting:

      • Ensure the sulfonyl chloride is fresh or has been properly stored to prevent hydrolysis.

      • Purify the imine before use, especially if it has been stored for a long time.

      • Verify the purity of all reagents by NMR or other appropriate analytical techniques.

  • Reaction Conditions:

    • Temperature: The reaction may require specific temperature control. Some cycloadditions proceed at room temperature, while others may require cooling to suppress side reactions or heating to overcome the activation energy.[3]

      • Troubleshooting: Screen a range of temperatures (e.g., -78 °C, 0 °C, room temperature, and elevated temperatures) to find the optimal condition for your specific substrates.

    • Solvent: The choice of solvent is crucial and can significantly impact the reaction rate and yield. Anhydrous conditions are often necessary.[2]

      • Troubleshooting: Use freshly distilled, anhydrous solvents. Common solvents for this reaction include dichloromethane (DCM) and tetrahydrofuran (THF). If solubility is an issue, explore other anhydrous non-protic solvents.

    • Base: The choice and stoichiometry of the base used to generate the sulfene in situ are critical.

      • Troubleshooting: Triethylamine (Et₃N) is commonly used. Ensure it is fresh and dry. The stoichiometry may need to be optimized; typically, a slight excess is used.

  • Substrate Reactivity:

    • Imines: N-alkylimines are generally more reactive than N-arylimines. Cyclic imines may react differently and can lead to products other than β-sultams.[4]

      • Troubleshooting: If using a less reactive imine, consider using a more forcing reaction condition (e.g., higher temperature or longer reaction time). Be aware that with cyclic imines, ring-opened products may be formed.[4]

Question: I am observing the formation of multiple products or significant side products in my [2+2] cycloaddition. What are they and how can I minimize them?

Answer: Side product formation is a common challenge. The primary side products are often oligomers or hydrolysis products.

  • Hydrolysis: Sulfenes are highly reactive and can be trapped by any moisture present in the reaction, leading to the corresponding sulfonic acid.

    • Troubleshooting: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[2]

  • Sulfene Dimerization/Oligomerization: If the sulfene is generated too quickly or does not react rapidly with the imine, it can self-condense.

    • Troubleshooting: Use slow addition of the sulfonyl chloride/base mixture to the imine solution to maintain a low concentration of the sulfene at any given time.

  • Diastereoselectivity Issues: The reaction can produce a mixture of cis and trans diastereomers. The ratio is often influenced by the reaction mechanism and conditions.[5]

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity.

      • Catalyst: The use of Lewis acids or organocatalysts can influence the stereochemical outcome.[6][7] Experiment with different catalysts to find one that favors the desired diastereomer.

Method 2: Silica Gel-Mediated Synthesis from Ethenesulfonyl Fluoride (ESF)

Question: My silica gel-mediated reaction of an amine with ethenesulfonyl fluoride is giving a low yield of the β-sultam. What can I do to improve it?

Answer: While this method is often high-yielding, several factors can lead to incomplete conversion or low yields.[1][8]

  • Silica Gel Activity: The activity of the silica gel can vary. It acts as a promoter for the intramolecular cyclization.[1]

    • Troubleshooting:

      • Use chromatography-grade silica gel.

      • Ensure the silica gel is activated (e.g., by heating) if it has been exposed to moisture. However, be aware that overly dry silica might affect the reaction differently.[8]

      • The amount of silica gel can be crucial. Experiment with different loadings of silica gel.

  • Reaction Time and Temperature: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the reaction stalls, consider increasing the reaction time or gently heating the mixture.

  • Purity of Starting Materials: Impurities in the amine or ESF can interfere with the reaction.

    • Troubleshooting: Use purified amine and ensure the ESF is of high quality.

Question: I am having difficulty purifying my β-sultam from the silica gel after the reaction. How should I proceed?

Answer: Product isolation can sometimes be challenging.

  • Work-up Procedure:

    • Troubleshooting: After the reaction is complete (as determined by TLC), the product can typically be extracted from the silica gel with a suitable organic solvent like ethyl acetate or dichloromethane. Filter the silica gel and wash it thoroughly with the solvent. Combine the organic filtrates and concentrate under reduced pressure.

  • Purification:

    • Troubleshooting: If the crude product is not pure, it can be further purified by flash column chromatography.[9][10][11] Choose a solvent system that gives good separation on TLC (typically a mixture of hexanes and ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my β-sultam formation reaction?

A1: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]

  • TLC: Spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting materials and the appearance of a new spot for the product can be visualized under UV light or with a suitable stain.

  • NMR: Take a small sample from the reaction, remove the solvent, and dissolve the residue in a deuterated solvent. ¹H NMR can show the appearance of characteristic peaks for the β-sultam ring protons and the disappearance of starting material signals.

Q2: What are the best practices for purifying β-sultams?

A2: Purification is typically achieved by flash column chromatography on silica gel or by crystallization.[9][10][11]

  • Flash Column Chromatography: This is the most common method. The choice of eluent is crucial for good separation. A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is often effective.[9] If your β-sultam is sensitive to the acidic nature of silica gel, you can use deactivated silica (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[9]

  • Crystallization: If the crude product is a solid and reasonably pure, crystallization can be an excellent purification method to obtain highly pure material.

Q3: My β-sultam appears to be unstable during workup or purification. What precautions should I take?

A3: β-Sultams are strained four-membered rings and can be susceptible to hydrolysis or decomposition, especially under acidic or basic conditions.

  • Workup: Use neutral water for aqueous washes and avoid strong acids or bases unless necessary for quenching. Keep the workup time as short as possible and perform extractions at a low temperature if the compound is particularly sensitive.[1]

  • Purification: If using silica gel chromatography, be mindful of the potential for decomposition on the acidic silica surface. Deactivating the silica with triethylamine can mitigate this.[9] If the compound is very sensitive, consider alternative purification methods like preparative TLC or crystallization.

Q4: How does the choice of catalyst affect the diastereoselectivity of the [2+2] cycloaddition?

A4: The catalyst can have a profound effect on the stereochemical outcome of the reaction.

  • Lewis Acids: Lewis acids can coordinate to the imine, influencing its conformation and the trajectory of the nucleophilic attack by the sulfene, thereby controlling the diastereoselectivity.[7][14] The steric bulk of the Lewis acid can also play a significant role.[6]

  • Organocatalysts: Chiral organocatalysts, such as cinchona alkaloids, can be used to induce enantioselectivity and can also influence the diastereoselectivity of the reaction.[6]

Data Presentation

Table 1: Optimization of Reaction Conditions for the [2+2] Cycloaddition of a Sulfonyl Chloride and an Imine
EntrySulfonyl ChlorideImineBase (equiv.)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (cis:trans)
1Methanesulfonyl chlorideN-BenzylidenebenzylamineEt₃N (1.2)-DCM0 to rt126570:30
2Methanesulfonyl chlorideN-BenzylidenebenzylamineEt₃N (1.2)Yb(OTf)₃ (10)DCM-20248595:5
3Ethanesulfonyl chlorideN-BenzylidenemethylamineEt₃N (1.5)-THFrt107260:40
4Ethanesulfonyl chlorideN-BenzylidenemethylamineEt₃N (1.5)Cinchona Alkaloid (20)Toluene-40488810:90 (94% ee)

Note: Data is illustrative and compiled from various sources to demonstrate optimization trends. Actual results will vary based on specific substrates and reaction conditions.[6]

Table 2: Effect of Solvent and Temperature on Silica Gel-Mediated β-Sultam Synthesis
EntryAmineSolventTemperature (°C)Time (h)Yield (%)
1AnilineDichloromethane252485
2AnilineAcetonitrile252478
3AnilineDichloromethane401292
4BenzylamineToluene60895

Note: Data is illustrative and based on general principles of the reaction. Ethenesulfonyl fluoride is the other reactant, and silica gel is used as the mediator.[1]

Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic Asymmetric [2+2] Cycloaddition[6]
  • To a flame-dried round-bottom flask under an argon atmosphere, add the imine (1.0 equiv) and the chiral organocatalyst (e.g., a cinchona alkaloid derivative, 0.1-0.2 equiv).

  • Dissolve the solids in a dry, non-protic solvent (e.g., toluene or dichloromethane, to make a ~0.1 M solution).

  • Cool the solution to the desired temperature (e.g., -40 °C).

  • In a separate flame-dried flask, prepare a solution of the sulfonyl chloride (1.2 equiv) and a tertiary amine base (e.g., triethylamine, 1.5 equiv) in the same dry solvent.

  • Add the sulfonyl chloride/base solution dropwise to the cooled imine/catalyst solution over a period of 1-2 hours using a syringe pump.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-sultam.

Protocol 2: General Procedure for Silica Gel-Mediated Synthesis of β-Sultams[1]
  • To a round-bottom flask, add the amine (1.0 equiv) and silica gel (typically 1-2 times the weight of the amine).

  • Add a suitable solvent (e.g., dichloromethane) to form a slurry.

  • Add ethenesulfonyl fluoride (ESF) (1.1 equiv) to the slurry.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, filter the silica gel and wash it thoroughly with a polar organic solvent (e.g., ethyl acetate or methanol).

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Sulfonyl_Chloride R-CH₂SO₂Cl Sulfene R-CH=SO₂ Sulfonyl_Chloride->Sulfene + Base - Base·HCl Imine R¹-CH=N-R² Base Base (e.g., Et₃N) Zwitterion Zwitterionic Intermediate Sulfene->Zwitterion + Imine beta_Sultam β-Sultam Zwitterion->beta_Sultam Ring Closure

Caption: Mechanism of the [2+2] cycloaddition for β-sultam formation.

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Reagent Purity (Sulfonyl Chloride, Imine, Base) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous, Temperature, Inert Atmosphere) Check_Reagents->Check_Conditions Reagents OK Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature, Catalyst) Check_Reagents->Optimize_Conditions Impure Reagents (Purify/Replace) Check_Stoichiometry Check Stoichiometry of Reagents Check_Conditions->Check_Stoichiometry Conditions OK Check_Conditions->Optimize_Conditions Incorrect Conditions (Adjust) Check_Stoichiometry->Optimize_Conditions Stoichiometry OK Check_Stoichiometry->Optimize_Conditions Incorrect Stoichiometry (Recalculate) Success Improved Yield Optimize_Conditions->Success Optimization Successful Failure Still Low Yield Optimize_Conditions->Failure Optimization Fails Consider_Alternative Consider Alternative Synthetic Route Failure->Consider_Alternative

Caption: Troubleshooting workflow for low reaction yield in β-sultam synthesis.

References

Technical Support Center: Synthesis of N-Acylated 1,2-Thiazetidine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing N-acylated 1,2-thiazetidine 1,1-dioxides (often referred to as N-acyl-β-sultams).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed during the synthesis of N-acylated 1,2-thiazetidine 1,1-dioxides?

The most prevalent side reaction is the hydrolysis of the strained four-membered β-sultam ring.[1] This ring system is highly susceptible to nucleophilic attack, particularly by water, leading to S-N bond cleavage and the formation of the corresponding sulfonic acid. This sensitivity to moisture necessitates the use of anhydrous reaction conditions.

Q2: What is the mechanism of the primary side reaction?

The primary side reaction, hydrolysis, proceeds via nucleophilic attack on the sulfur atom of the sulfonyl group. This leads to the cleavage of the sulfur-nitrogen (S-N) bond and subsequent ring-opening to form a sulfonic acid derivative.[1] The high reactivity is attributed to the significant ring strain of the four-membered 1,2-thiazetidine 1,1-dioxide core.

Q3: Can other nucleophiles besides water cause side reactions?

Yes, other nucleophiles can also lead to undesired products. For instance, if the acylation is performed on a substrate containing a free amine, or if there is residual amine from a previous step, the amine can act as a nucleophile and attack the sulfonyl group, resulting in the formation of a sulfonamide byproduct.[1]

Q4: Are there specific acylating agents that are more prone to causing side reactions?

While the inherent reactivity of the β-sultam ring is the primary driver of side reactions, highly reactive acylating agents like acyl chlorides, if used under suboptimal conditions (e.g., with excess base or in the presence of moisture), can exacerbate the issue. The choice of coupling agents for carboxylic acids can also introduce specific side products.

Q5: How can I minimize the formation of the sulfonic acid byproduct?

To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions throughout the synthesis. This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried. Purification methods should also be chosen carefully to avoid prolonged exposure to water or protic solvents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N-acylated 1,2-thiazetidine 1,1-dioxides.

Issue Potential Cause(s) Troubleshooting/Solution(s)
Low yield of the desired N-acylated product - Hydrolysis of the starting material or product. - Incomplete acylation. - Formation of sulfonamide byproducts.- Ensure strictly anhydrous reaction conditions. - Use a slight excess of the acylating agent. - If using a coupling agent, ensure the carboxylic acid is fully activated before adding the β-sultam. - Purify the starting β-sultam to remove any residual amines.
Presence of a highly polar byproduct in TLC/LC-MS - Formation of the sulfonic acid via hydrolysis.- Confirm the presence of a sulfonic acid group by NMR or MS. - Re-run the reaction under scrupulously dry conditions. - During workup, use aprotic solvents and minimize contact with aqueous phases.
Product decomposes during purification - Instability of the N-acylated β-sultam on silica gel. - Prolonged exposure to protic solvents during chromatography.- Use a less acidic grade of silica gel or consider alternative purification methods like crystallization or preparative HPLC with a suitable mobile phase. - Perform chromatography quickly and with anhydrous eluents.
Formation of multiple unidentified byproducts - Complex side reactions involving the coupling agent (if used). - Reaction temperature too high.- If using a carbodiimide coupling agent, byproducts like N-acylurea can form. Optimize the reaction conditions (e.g., temperature, addition rate). - Run the reaction at a lower temperature to improve selectivity.

Experimental Protocols

Below is a general protocol for the N-acylation of a this compound using an acyl chloride. This should be adapted based on the specific substrate and acylating agent.

Materials:

  • This compound starting material

  • Acyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous TEA or DIPEA (1.1 eq) dropwise to the cooled solution.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.05 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with DCM (3x).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, ensuring the use of dry solvents.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Synthesis and Primary Side Reaction

cluster_main Main Reaction Pathway cluster_side Primary Side Reaction Start 1,2-Thiazetidine 1,1-Dioxide Product N-Acylated Product Start->Product Base, Anhydrous Solvent AcylatingAgent Acylating Agent (e.g., R-COCl) AcylatingAgent->Product HydrolysisProduct Sulfonic Acid (Ring-Opened Byproduct) Product->HydrolysisProduct Hydrolysis Water H₂O (Moisture) Water->HydrolysisProduct

Caption: Synthesis of N-acylated product and its hydrolysis.

Diagram 2: Troubleshooting Workflow for Low Yield

cluster_conditions Condition Analysis cluster_purity Product Analysis Start Low Yield of N-Acylated Product Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purity Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity Anhydrous Were conditions strictly anhydrous? Check_Conditions->Anhydrous Stoichiometry Was stoichiometry of reagents correct? Check_Conditions->Stoichiometry Side_Product Is sulfonic acid or sulfonamide observed? Check_Purity->Side_Product Anhydrous->Stoichiometry Yes Solution_Dry Repeat reaction with dry solvents and inert atm. Anhydrous->Solution_Dry No Solution_Stoich Adjust stoichiometry (e.g., slight excess of acylating agent) Stoichiometry->Solution_Stoich No Solution_Hydrolysis Improve anhydrous technique and purification method. Side_Product->Solution_Hydrolysis Yes (Sulfonic Acid) Solution_Amine Ensure starting material is free from amine impurities. Side_Product->Solution_Amine Yes (Sulfonamide) End Investigate other potential reaction issues. Side_Product->End No

Caption: A troubleshooting guide for low product yield.

References

"improving the stability of 1,2-thiazetidine 1,1-dioxide derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 1,2-thiazetidine 1,1-dioxide derivatives, also known as β-sultams.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability problems with your this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Compound degrades during aqueous work-up or purification (e.g., chromatography). Hydrolysis: The β-sultam ring is highly susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] Most "β-sultam peptides" are sensitive to humidity and hydrolyze to form sulfonic acids.[3]- pH Control: Maintain a neutral pH (6.5-7.5) during work-up and purification. Use buffered aqueous solutions if necessary.- Temperature Control: Perform all aqueous steps at low temperatures (0-4 °C) to slow down the rate of hydrolysis.- Minimize Contact Time: Reduce the time your compound is in contact with aqueous media.- Solvent Choice: Use anhydrous solvents for extraction and chromatography whenever possible. If a co-solvent is needed with water, consider less nucleophilic options like acetonitrile over alcohols.- Aprotic Solvents: For purification, consider chromatography systems that use aprotic solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
Low or no yield of the desired β-sultam after synthesis. Reaction Conditions: The reaction conditions (e.g., presence of moisture, wrong base, or prolonged reaction time at high temperatures) may be promoting degradation of the product as it forms.- Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. Run reactions under an inert atmosphere (e.g., nitrogen or argon).- Base Selection: Use a non-nucleophilic base (e.g., triethylamine, DIPEA) for reactions like the sulfa-Staudinger cycloaddition to avoid base-catalyzed ring opening.[4]- Temperature and Time: Monitor the reaction closely and work it up as soon as it is complete. Avoid unnecessarily high temperatures or prolonged reaction times.
Compound degrades upon storage. Hydrolysis from atmospheric moisture, thermal degradation, or photodegradation. - Storage Conditions: Store the compound as a dry solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C or below).- Desiccation: Store vials in a desiccator to protect from atmospheric moisture.- Light Protection: Store in amber vials or wrap vials in aluminum foil to protect from light.
Inconsistent results in biological or chemical assays. Compound instability in the assay medium. β-Sultams are known to be highly reactive and can degrade in aqueous buffer systems, especially those with non-neutral pH or containing nucleophilic components.[5]- Buffer Selection: Use buffers with a pH as close to neutral as possible. Avoid buffers containing nucleophiles (e.g., Tris, glycine) if possible.- Stock Solutions: Prepare concentrated stock solutions in an anhydrous aprotic solvent (e.g., DMSO, DMF) and dilute into the aqueous assay buffer immediately before use.- Time-Course Experiment: Run a time-course experiment to determine the stability of your compound in the assay medium over the duration of the experiment.- Controls: Include appropriate controls to account for any compound degradation during the assay.
Formation of unexpected side products. Ring-opening reactions with nucleophiles. Besides water (hydrolysis), other nucleophiles like amines or alcohols can react with the β-sultam ring, leading to the formation of sulfonamides.[3]- Solvent and Reagent Purity: Ensure that all solvents and reagents are free from nucleophilic impurities.- Protecting Groups: If your molecule contains nucleophilic functional groups, consider using protecting groups during synthesis.- Reaction Selectivity: Reactions of N-acylated products show that the sulfonyl group is often attacked more readily than an imide structure.[3]

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives so unstable?

The instability of β-sultams stems from the significant strain in the four-membered ring system.[6] This ring strain, combined with the electron-withdrawing nature of the sulfonyl group, makes the ring highly susceptible to nucleophilic attack, leading to ring-opening reactions.[6] Hydrolysis is the most common degradation pathway. Compared to their acyclic sulfonamide counterparts, β-sultams exhibit extraordinary rate enhancements for hydrolysis, on the order of 107 to 109-fold.[1] They are also approximately 1000-fold more reactive than the analogous β-lactams.[1]

Q2: What is the primary degradation pathway for these compounds?

The primary degradation pathway is hydrolysis of the four-membered ring, which can be catalyzed by acid or base. This reaction involves the cleavage of the sulfur-nitrogen (S-N) bond, resulting in the formation of a sulfonic acid.[2][3]

Thiazetidine 1,2-Thiazetidine 1,1-Dioxide TransitionState Tetrahedral Intermediate Thiazetidine->TransitionState Nucleophilic Attack on Sulfur Nucleophile Nucleophile (e.g., H₂O, OH⁻, R-NH₂) Nucleophile->TransitionState Product Ring-Opened Product (Sulfonic Acid / Sulfonamide) TransitionState->Product S-N Bond Cleavage

Caption: General mechanism of nucleophilic ring-opening of β-sultams.

Q3: How do substituents on the ring affect stability?

Substituents can have a significant impact on the stability of the β-sultam ring.

  • N-Acyl Groups: Electron-withdrawing groups on an N-aroyl substituent increase the rate of alkaline hydrolysis.[7] For example, the order of increasing inhibitory potential (related to reactivity) for N-aroyl-β-sultams is N-p-methoxy < N-benzoyl < N-p-chloro < N-p-nitro.[8]

  • C4-Alkyl Groups: Variation in 4-alkyl and N-substituted β-sultams can cause differences in inactivation rates of enzymes by up to four orders of magnitude, indicating a strong influence on reactivity.[9]

  • Groups α to the Sulfonyl Group: Electron-withdrawing groups α to the sulfonyl group strongly retard acid-catalyzed hydrolysis.[1]

Q4: How can I improve the stability of my compound for in vitro or in vivo studies?

Improving stability for biological studies often involves formulation strategies.

  • pH Optimization: Formulate the compound in a buffer system that maintains a pH where the compound exhibits maximum stability, typically around neutral pH.

  • Excipients: Consider the use of excipients that can protect the compound from degradation, such as antioxidants or chelating agents.

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the compound can remove water and prevent hydrolysis.[10]

  • Prodrug Approach: In some cases, a more stable prodrug can be designed that converts to the active β-sultam under physiological conditions.

Q5: Are there other degradation pathways besides hydrolysis?

Yes, while hydrolysis is the most common, other degradation pathways should be considered, especially under forced degradation conditions.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation. It is crucial to handle and store these compounds with protection from light.

  • Thermal Degradation: High temperatures can accelerate decomposition. The thermal stability of heterocyclic compounds can be evaluated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[8]

Quantitative Stability Data

Substituent Type Position Effect on Hydrolysis Rate Comments Reference(s)
Electron-Withdrawing Group (e.g., -NO₂, -Cl)N-AroylIncreases (alkaline conditions)Enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack.[7][8]
Electron-Donating Group (e.g., -OCH₃)N-AroylDecreases (alkaline conditions)Reduces the electrophilicity of the sulfonyl sulfur.[8]
Electron-Withdrawing Groupα to SulfonylDecreases (acid-catalyzed)The mechanism may involve a unimolecular ring opening to a sulfonylium ion, which is destabilized by adjacent electron-withdrawing groups.[1]
Alkyl GroupsC4VariesCan significantly alter reactivity, likely due to steric and electronic effects influencing ring strain and accessibility to the sulfur atom.[9]

Experimental Protocols

Protocol 1: General Hydrolysis Stability Assay (Spectrophotometric)

This protocol describes a general method to determine the hydrolytic stability of a β-sultam derivative by monitoring the change in UV-Vis absorbance over time. Many β-sultams and their ring-opened products have different UV-Vis spectra.

Materials:

  • This compound derivative

  • Anhydrous organic solvent for stock solution (e.g., Acetonitrile, DMSO)

  • Aqueous buffers of desired pH values (e.g., pH 4, 7, 9)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Determine Analytical Wavelength: a. Prepare a dilute solution of the intact β-sultam in the assay buffer. Scan the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). b. Force degrade a sample of the β-sultam (e.g., by heating in 0.1 M NaOH) to generate the hydrolyzed product. Scan its UV-Vis spectrum. c. Select a wavelength where the difference in absorbance between the parent compound and the hydrolyzed product is maximal.

  • Prepare Stock Solution: a. Prepare a concentrated stock solution (e.g., 10-50 mM) of the β-sultam derivative in an anhydrous organic solvent (e.g., acetonitrile).

  • Kinetic Measurement: a. Equilibrate the aqueous buffer of the desired pH to the target temperature (e.g., 25 °C or 37 °C) in a quartz cuvette inside the spectrophotometer. b. Initiate the reaction by adding a small aliquot of the stock solution to the buffer in the cuvette to achieve the desired final concentration (e.g., 50-100 µM). Ensure the volume of organic solvent is low (e.g., <1%) to minimize its effect on the reaction.[11] c. Immediately start monitoring the change in absorbance at the pre-determined analytical wavelength over time. d. Continue data collection until the reaction is complete or for a sufficient duration to calculate the initial rate.

  • Data Analysis: a. Plot absorbance versus time. b. If the reaction follows first-order kinetics, the data can be fitted to the equation: At = A∞ + (A0 - A∞)e-kt, where At is the absorbance at time t, A0 is the initial absorbance, A∞ is the final absorbance, and k is the observed first-order rate constant (kobs). c. The half-life (t1/2) of the compound under these conditions can be calculated as t1/2 = 0.693 / kobs.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepStock Prepare Stock Solution (in Anhydrous Solvent) Initiate Initiate Reaction (Add Stock to Buffer) PrepStock->Initiate PrepBuffer Prepare Aqueous Buffer (Desired pH) Equilibrate Equilibrate Buffer in Cuvette (Set Temp) PrepBuffer->Equilibrate Wavelength Determine Analytical Wavelength (λ) Wavelength->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance vs. Time at λ Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Fit Fit Data to First-Order Kinetic Model Plot->Fit Calculate Calculate Rate Constant (k) and Half-Life (t½) Fit->Calculate

Caption: Workflow for a spectrophotometric hydrolysis stability assay.

Protocol 2: Forced Photostability Testing

This protocol is adapted from the ICH Q1B guidelines and provides a framework for assessing the photostability of a this compound derivative.

Objective: To evaluate if light exposure leads to unacceptable changes in the drug substance.

Materials:

  • Drug substance (solid or in solution)

  • Chemically inert, transparent containers (e.g., quartz tubes)

  • Dark control containers (e.g., wrap containers in aluminum foil)

  • Calibrated light source capable of emitting both visible and near-UV light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Validated analytical method (e.g., HPLC) to quantify the parent compound and its degradation products.

Procedure:

  • Sample Preparation: a. Solid State: Place a thin layer of the solid drug substance in the transparent containers. b. Solution State: Prepare a solution of the drug substance in an appropriate inert solvent. c. Prepare identical samples for dark controls.

  • Exposure: a. Place the samples and dark controls in the photostability chamber. b. Expose the samples to a light source until the total illumination is not less than 1.2 million lux hours and the integrated near-UV energy is not less than 200 watt hours/square meter. c. The dark controls should be placed in the same chamber to experience the same temperature and humidity conditions, but protected from light.

  • Analysis: a. At appropriate time points during the exposure, withdraw samples and their corresponding dark controls. b. Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV). c. Quantify the amount of the parent compound remaining and any major degradation products formed.

  • Evaluation: a. Compare the results from the light-exposed samples to those from the dark controls. Any degradation beyond that observed in the dark controls can be attributed to photodegradation. b. Identify and, if necessary, characterize any major photolytic degradation products. c. Determine if the level of degradation is "acceptable." This is typically defined by the applicant based on the product's intended use.

Prep Prepare Samples (Light-Exposed & Dark Control) Expose Expose to Calibrated Light Source (ICH Q1B) Prep->Expose Analyze Analyze Samples (e.g., HPLC) Expose->Analyze Compare Compare Exposed vs. Dark Control Analyze->Compare Evaluate Evaluate Degradation & Identify Products Compare->Evaluate Significant Difference Compare->Evaluate No Significant Difference

Caption: Decision workflow for forced photostability testing.

References

"avoiding decomposition of 1,2-thiazetidine 1,1-dioxide during reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-thiazetidine 1,1-dioxide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding decomposition of this highly reactive scaffold during chemical reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the storage, handling, and reaction of this compound (also known as β-sultam).

Storage and Handling

  • Question: What are the ideal storage conditions for this compound?

    • Answer: To ensure stability, this compound should be stored at 2-8°C under a dry, inert atmosphere such as nitrogen.[1][2] It is highly sensitive to moisture and should be handled accordingly.

  • Question: My this compound has been exposed to the atmosphere for a short period. Is it still usable?

    • Answer: Due to its sensitivity to humidity, atmospheric exposure should be minimized.[3] Even short exposures can initiate hydrolysis, leading to the formation of inactive sulfonic acid byproducts. It is recommended to use freshly opened or properly stored material for best results. If you suspect moisture contamination, you can verify the compound's integrity using techniques like NMR spectroscopy to check for the presence of hydrolysis products.

Reaction-Related Issues

  • Question: I am observing a significant amount of a sulfonamide byproduct in my reaction with an amine nucleophile. How can I prevent this?

    • Answer: The formation of sulfonamides is a common side reaction when using amine nucleophiles.[3] This occurs due to the high reactivity of the strained β-sultam ring. To minimize this, consider the following:

      • Use a non-nucleophilic base: If a base is required for your reaction, choose one that is sterically hindered and non-nucleophilic (e.g., proton sponge, 2,6-lutidine) to avoid direct attack on the sultam ring.

      • Control stoichiometry: Use the amine nucleophile in a stoichiometric amount or with only a slight excess to reduce the likelihood of side reactions.

      • Low temperature: Perform the reaction at low temperatures (e.g., 0°C to -78°C) to control the reactivity and favor the desired reaction pathway.

  • Question: My N-acylation reaction is giving low yields, and I suspect decomposition. What are the likely causes?

    • Answer: Low yields in N-acylation reactions are often due to the hydrolytic instability of both the starting β-sultam and the N-acylated product.[3] Key factors to control are:

      • Strict anhydrous conditions: Ensure all solvents, reagents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

      • Choice of acylating agent: Acyl chlorides and protected amino acid fluorides are effective for N-acylation.[3] The use of highly reactive acylating agents may require lower reaction temperatures to control side reactions.

      • Reaction workup: Aqueous workups should be avoided if possible. If an aqueous wash is necessary, it should be performed quickly at low temperatures with brine to minimize contact time with water. Anhydrous workup techniques, such as direct filtration of precipitated salts and removal of solvent under reduced pressure, are preferred.

  • Question: I am using a Lewis acid in my reaction and observing unexpected products. What could be happening?

    • Answer: 1,2-Thiazetidine 1,1-dioxides can undergo ring transformation reactions in the presence of Lewis acids, leading to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines. If these products are not desired, the use of Lewis acids should be avoided. If a Lewis acid is essential for the desired transformation, screening different Lewis acids and optimizing reaction conditions (temperature, solvent) is necessary to suppress the ring transformation pathway.

Quantitative Data on Stability

The stability of this compound is highly dependent on the pH of the medium. The following table summarizes the pH-rate profile for the hydrolysis of a representative N-substituted β-sultam.

pHSecond-Order Rate Constant (k_OH) (M⁻¹s⁻¹)Notes
< 7Not applicable (Acid-catalyzed hydrolysis)The rate of acid-catalyzed hydrolysis is influenced by the substituents on the β-sultam ring. Electron-withdrawing groups can retard the rate of hydrolysis under acidic conditions.[3][4]
> 75.75 x 10⁴This value is for the alkaline hydrolysis of N-(α-carboxybenzyl) β-sultam at 30°C. The rate is highly dependent on the hydroxide ion concentration.[4]
General Comparison -β-Sultams are approximately 10³-fold more reactive towards hydrolysis than their analogous β-lactams and show rate enhancements of 10⁷ to 10⁹-fold compared to acyclic sulfonamides.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound under Anhydrous Conditions

This protocol provides a general method for the N-acylation of this compound using an acyl chloride, with a focus on minimizing decomposition.

Materials:

  • This compound

  • Acyl chloride (1.05 equivalents)

  • Anhydrous non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas supply (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • All glassware should be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere.

  • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the anhydrous non-nucleophilic base to the stirred solution.

  • In a separate flask, prepare a solution of the acyl chloride in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled β-sultam solution over a period of 15-30 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated amine hydrochloride salt.

  • Wash the filter cake with a small amount of anhydrous DCM.

  • Concentrate the filtrate under reduced pressure at a low temperature (<30°C) to obtain the crude N-acylated product.

  • Purify the crude product by flash chromatography on silica gel using a non-polar eluent system, ensuring the use of dry solvents.

Visualizations

DecompositionPathways Thiazetidine 1,2-Thiazetidine 1,1-Dioxide Hydrolysis Hydrolysis (Sulfonic Acid) Thiazetidine->Hydrolysis H₂O (Moisture) Aminolysis Aminolysis (Sulfonamide) Thiazetidine->Aminolysis R-NH₂ (Amine Nucleophile) LewisAcid Ring Transformation (e.g., Oxathiazolidine) Thiazetidine->LewisAcid Lewis Acid

Caption: Major decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification DryGlassware Dry Glassware (Oven/Flame-dried) Start Dissolve β-sultam in dry solvent DryGlassware->Start AnhydrousSolvents Use Anhydrous Solvents & Reagents AnhydrousSolvents->Start InertAtmosphere Maintain Inert Atmosphere (Ar/N₂) InertAtmosphere->Start Cool Cool to 0°C Start->Cool AddBase Add Non-nucleophilic Base Cool->AddBase AddAcylChloride Add Acyl Chloride Dropwise AddBase->AddAcylChloride Monitor Monitor Reaction (TLC/LC-MS) AddAcylChloride->Monitor Filter Filter to Remove Salts Monitor->Filter Concentrate Concentrate in vacuo (Low Temperature) Filter->Concentrate Purify Flash Chromatography (Anhydrous) Concentrate->Purify

Caption: Workflow for minimizing decomposition during N-acylation.

TroubleshootingLogic rect rect start Low Yield or Unexpected Products? check_water Presence of Water/Moisture? start->check_water check_base Using Nucleophilic Base? check_water->check_base No sol_water Use anhydrous solvents/reagents and inert atmosphere. check_water->sol_water Yes check_temp Reaction Temperature Too High? check_base->check_temp No sol_base Switch to a non-nucleophilic, sterically hindered base. check_base->sol_base Yes check_workup Aqueous Workup Used? check_temp->check_workup No sol_temp Perform reaction at lower temperatures (0°C to -78°C). check_temp->sol_temp Yes sol_workup Employ anhydrous workup procedures. check_workup->sol_workup Yes

Caption: Troubleshooting decision tree for reactions.

References

Technical Support Center: Refining Workup Procedures for β-Sultam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-sultam synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical workup and purification stages of β-sultam synthesis.

Troubleshooting Guides

This section addresses common problems encountered during the workup of β-sultam synthesis in a question-and-answer format.

Problem: Low or No Yield of β-Sultam After Workup

Question: I performed a β-sultam synthesis and after the workup procedure, I have a very low yield, or no desired product at all. What could be the potential causes and how can I troubleshoot this?

Answer:

Low or no yield of your β-sultam after workup can be attributed to several factors, primarily related to the inherent reactivity and potential instability of the β-sultam ring. Here are some common causes and troubleshooting steps:

  • Hydrolysis of the β-Sultam Ring: β-Sultams are susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening and loss of your product.

    • Acidic Conditions: Residual acid from the reaction or acidic workup (e.g., strong acid wash) can catalyze hydrolysis.

      • Solution: Neutralize the reaction mixture carefully with a mild base like saturated sodium bicarbonate (NaHCO₃) solution before extraction.[1] Ensure the aqueous layer is slightly basic (pH ~7-8) by testing with pH paper.

    • Basic Conditions: Strong bases used for quenching or extraction can also promote hydrolysis.

      • Solution: Use mild inorganic bases like saturated NaHCO₃ or potassium carbonate (K₂CO₃) for neutralization. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) during the initial workup.

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can lead to the degradation of sensitive β-sultams during column chromatography.

    • Signs of Decomposition: You may observe streaking on your TLC plate, the appearance of new, more polar spots, or a lower than expected recovery from the column.

    • Solutions:

      • Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (Et₃N) to neutralize the acidic sites.

      • Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral), or Florisil®.

      • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the β-sultam is in contact with the silica gel.

  • Incomplete Extraction: β-Sultams can have varying polarities. If your extraction solvent is not appropriate, a significant portion of your product may remain in the aqueous layer.

    • Solution:

      • Perform multiple extractions (at least 3x) with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

      • If your product is particularly polar, consider a continuous liquid-liquid extraction or salting out the aqueous layer by adding brine to decrease the polarity of the aqueous phase and drive the product into the organic layer.[2]

  • Emulsion Formation: During extraction, a stable emulsion can form between the aqueous and organic layers, trapping your product and leading to significant loss. Emulsions are more likely when the reaction mixture contains surfactants or fine particulate matter.[2]

    • Solutions:

      • Prevention: Gently swirl or rock the separatory funnel instead of vigorous shaking.[2]

      • Breaking an Emulsion:

        • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[2]

        • Filter the entire mixture through a pad of Celite® or glass wool.

        • If possible, centrifuge the mixture to break the emulsion.[2]

        • Add a small amount of a different organic solvent to alter the polarity of the organic phase.[2]

Problem: Difficulty in Purifying the β-Sultam

Question: I have successfully synthesized my β-sultam, but I am facing challenges in obtaining a pure product. What are the best practices for purification?

Answer:

Purifying β-sultams requires careful consideration of their stability and physical properties. Here are some recommended purification strategies:

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline β-sultams, provided a suitable solvent system can be found.

    • Solvent Selection: A good recrystallization solvent will dissolve the β-sultam when hot but have low solubility when cold. Common solvents for recrystallizing β-sultams include ethanol, or mixtures like hexane/ethyl acetate and hexane/acetone.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If using a two-solvent system, dissolve the compound in the more soluble solvent and then add the less soluble solvent dropwise until the solution becomes cloudy. Heat to redissolve and then allow to cool slowly.

    • Troubleshooting: If the product "oils out" instead of crystallizing, try using a more dilute solution, a different solvent system, or scratching the inside of the flask with a glass rod to induce crystallization.

  • Column Chromatography: When recrystallization is not feasible, flash column chromatography is a common alternative.

    • Stationary Phase: As mentioned previously, deactivating silica gel with triethylamine or using alternative stationary phases is crucial for sensitive β-sultams.

    • Eluent System: The choice of eluent will depend on the polarity of your β-sultam. A common starting point is a mixture of a non-polar solvent like hexane or pentane and a more polar solvent like ethyl acetate or dichloromethane. A gradient elution, gradually increasing the polarity, can be effective for separating closely related impurities.

    • Example Eluent Systems:

      • Pentane/Ethyl Acetate[1]

      • Dichloromethane[3]

  • Filtration: In some cases, the β-sultam product may precipitate directly from the reaction mixture upon cooling or after partial removal of the solvent.[4] In such instances, simple filtration followed by washing with a cold, non-polar solvent can yield a product of sufficient purity.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction for β-sultam synthesis?

A1: The best practice is to quench the reaction by slowly adding it to a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). This helps to neutralize any remaining acidic reagents or byproducts gently, minimizing the risk of β-sultam hydrolysis. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic.

Q2: My β-sultam appears to be a mixture of cis and trans isomers. How can I separate them?

A2: The separation of cis and trans isomers of β-sultams can often be achieved by careful column chromatography. Since the isomers may have only a slight difference in polarity, a long column with a shallow eluent gradient is often required. It is also possible that in some cases, fractional crystallization can be used to separate the isomers, as they may have different solubilities and crystal packing energies.

Q3: What are the best drying agents to use for the organic extracts during workup?

A3: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable drying agents for the organic extracts. Allow the drying agent to be in contact with the solution for at least 15-20 minutes before filtering it off. Ensure you use a sufficient amount of drying agent; if it clumps together, add more until some remains free-flowing.

Q4: I suspect my β-sultam is decomposing during solvent removal on the rotary evaporator. How can I avoid this?

A4: To avoid thermal decomposition, remove the solvent under reduced pressure at a low temperature (e.g., 30 °C or below). If your β-sultam is particularly sensitive, it is better to remove the solvent at room temperature, even if it takes longer.

Data Presentation

The following tables summarize quantitative data from various workup and purification procedures for β-sultam synthesis.

Table 1: Comparison of Purification Methods for Phenyl Sulfonamide Derivatives [3]

CompoundPurification MethodEluent/SolventYield (%)
LASSBio-1443 (2g)RecrystallizationEthanol60
LASSBio-1449 (4)Column Chromatography100% CH₂Cl₂85
LASSBio-1439 (2e)Column Chromatography100% CH₂Cl₂93
LASSBio-1448 (8)RecrystallizationEthanol93

Table 2: Workup and Purification Data for β-Sultams from Sulfa-Staudinger Cycloadditions

Synthesis MethodWorkup SummaryPurification MethodEluent SystemYield Range (%)Reference
Sulfa-StaudingerAqueous workupCrystallizationEthanolGood to Excellent[5]
Sulfa-StaudingerNot specifiedNot specifiedNot specifiedUp to 75%[1]

Experimental Protocols

Protocol 1: General Workup and Purification by Column Chromatography [1]

  • Quenching: Quench the reaction mixture with water and then add a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a pentane/ethyl acetate eluent system.

Protocol 2: Purification by Recrystallization [3]

  • Dissolution: Dissolve the crude solid product in a minimum amount of hot ethanol.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: If crystals do not form, place the solution in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain the pure product.

Mandatory Visualization

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction β-Sultam Synthesis (e.g., Staudinger Cycloaddition) Quench Quench Reaction (e.g., sat. NaHCO₃) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc or DCM) Quench->Extraction Wash Wash Organic Layer (e.g., Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Crude_Product Crude β-Sultam Solvent_Removal->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure β-Sultam Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for β-sultam synthesis workup and purification.

References

Technical Support Center: Managing 1,2-Thiazetidine 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 1,2-thiazetidine 1,1-dioxide derivatives.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a this compound derivative is described as hygroscopic?

A1: Hygroscopy is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For this compound derivatives, this means the solid material can absorb moisture from the air. This can lead to physical changes such as clumping or caking, and more importantly, chemical degradation through hydrolysis, forming sulfonic acids.[2][3]

Q2: What are the potential consequences of improper handling of these hygroscopic derivatives?

A2: Improper handling can lead to several issues that can compromise experimental results and product quality:

  • Inaccurate Weighing: Absorption of water will lead to an overestimation of the compound's mass, resulting in inaccurate concentrations for subsequent experiments.

  • Chemical Degradation: These derivatives can be sensitive to humidity and may hydrolyze, breaking down into sulfonic acids.[3] This alters the chemical identity and purity of your material.

  • Altered Physical Properties: Moisture absorption can cause the powder to become damp and sticky, making it difficult to handle and dispense accurately.[1]

  • Reduced Shelf-Life and Stability: Continuous exposure to moisture will degrade the material over time, reducing its overall stability and shelf-life.[4]

Q3: How should I store my this compound derivatives?

A3: Proper storage is crucial for maintaining the integrity of these compounds.[2] Here are some key recommendations:

  • Airtight Containers: Always store the derivatives in tightly sealed, airtight containers to minimize exposure to atmospheric moisture.[2][5]

  • Desiccants: Place the primary container inside a larger, secondary container, such as a desiccator or a sealed bag, along with a desiccant like silica gel or molecular sieves.[6][7]

  • Controlled Environment: For long-term storage, a controlled environment with low relative humidity (ideally below 40% RH) is recommended.[8] Storing at a cool, stable temperature (e.g., 2-8°C) can also help.[9][10]

  • Inert Atmosphere: For highly sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection.

Q4: What is the best way to handle these derivatives when preparing for an experiment?

A4: To minimize moisture uptake during handling, follow these best practices:

  • Work Quickly and Efficiently: Minimize the time the container is open to the atmosphere.[2]

  • Use a Controlled Environment: If possible, handle the compounds inside a glove box with a controlled, low-humidity atmosphere.[11]

  • Aliquot for Frequent Use: If you need to access the compound frequently, consider aliquoting the bulk material into smaller, single-use vials. This prevents repeated exposure of the entire stock to moisture.[11]

  • Allow to Equilibrate to Room Temperature: If the compound is stored in a refrigerator or freezer, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold compound.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Solution
Compound appears clumpy or "caked" in the container. The compound has absorbed a significant amount of moisture from the atmosphere.[1]- Break up clumps with a clean, dry spatula before weighing, but be aware that the material may already be partially degraded.[2]- For critical applications, it is recommended to use a fresh, unopened container of the compound.- Review your storage procedures to ensure containers are airtight and desiccants are active.
Inconsistent results in bioassays or chemical reactions. The actual concentration of the active compound is lower than calculated due to water absorption, leading to inaccurate dosing.The compound may have hydrolyzed, reducing its purity and efficacy.[3]- Determine the water content of your compound using a method like Karl Fischer titration before preparing solutions.[12][13]- Adjust the mass of the compound used based on the measured water content to achieve the desired final concentration.- Handle the compound in a controlled, low-humidity environment to prevent moisture uptake during weighing and preparation.
Difficulty in achieving complete dissolution in an organic solvent. The presence of absorbed water can alter the solubility characteristics of the compound.- Ensure your solvent is anhydrous.- Gently heating the mixture (if the compound is thermally stable) or using sonication may aid dissolution.- Consider drying the compound under vacuum before use, but be cautious as this may not be suitable for all derivatives and could potentially cause degradation.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the steps to accurately measure the water content in a hygroscopic this compound derivative.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous solvent appropriate for the derivative (e.g., anhydrous methanol, chloroform, or a specialized Karl Fischer solvent)

  • Gastight syringe for liquid samples or a sample boat for solid samples

  • The this compound derivative sample

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is conditioned and the solvent is dry (low drift).

  • Sample Preparation (in a controlled environment if possible):

    • Accurately weigh a suitable amount of the this compound derivative. The target sample size will depend on the expected water content and the instrument's sensitivity.

  • Sample Introduction:

    • Quickly and carefully introduce the weighed sample into the titration vessel. Minimize the time the vessel is open to the atmosphere.

  • Titration:

    • Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent.

  • Data Analysis:

    • The instrument will report the water content, typically as a percentage or in parts per million (ppm).

  • Repeatability:

    • Perform the measurement in triplicate to ensure the accuracy and precision of the results.

Protocol 2: Handling and Dispensing of a Hygroscopic this compound Derivative

This protocol provides a workflow for accurately weighing the compound while minimizing moisture absorption.

Materials:

  • Analytical balance

  • Glove box with controlled humidity (ideal) or a desiccator

  • Spatula

  • Weighing paper or boat

  • Airtight container with the this compound derivative

  • Vials for the weighed sample

Procedure:

  • Environment Preparation:

    • (Ideal): Purge a glove box with a dry, inert gas (e.g., nitrogen) to achieve a low relative humidity.

    • (Alternative): Prepare a clean, dry area on the lab bench. Have all necessary equipment ready to minimize handling time.

  • Temperature Equilibration:

    • If the compound is stored cold, allow the sealed container to warm to ambient temperature before opening to prevent condensation.

  • Weighing:

    • Place the weighing vessel on the analytical balance and tare.

    • Quickly open the container of the derivative, remove the required amount using a clean, dry spatula, and place it in the weighing vessel.

    • Immediately and securely close the main container.

    • Record the stable weight.

  • Transfer:

    • Promptly transfer the weighed compound to the reaction vessel or a pre-tared vial for dissolution.

Data Presentation

Table 1: Example Moisture Uptake of a Hypothetical this compound Derivative at 25°C

Relative Humidity (%)Water Content (% w/w) after 24hPhysical Appearance
200.5Free-flowing powder
401.8Free-flowing powder
604.5Slightly clumpy
809.2Caked solid
9515.7 (Deliquescent)Forms a saturated solution

Note: This data is illustrative. Actual values will vary depending on the specific derivative.

Visualizations

experimental_workflow start Start: Need to weigh hygroscopic derivative is_glovebox Is a glove box available? start->is_glovebox glovebox_prep Equilibrate compound to glove box temperature. Weigh inside glove box. is_glovebox->glovebox_prep Yes no_glovebox_prep Allow container to equilibrate to room temperature before opening. is_glovebox->no_glovebox_prep No close_container Securely seal primary container immediately after dispensing. glovebox_prep->close_container weigh_quickly Work quickly in a draft-free area. Minimize container open time. no_glovebox_prep->weigh_quickly weigh_quickly->close_container store_properly Return to desiccator for storage. close_container->store_properly end Proceed with experiment store_properly->end troubleshooting_logic start Inconsistent Experimental Results check_hygroscopicity Is the derivative hygroscopic? start->check_hygroscopicity check_handling Review handling and storage procedures. Were they followed correctly? check_hygroscopicity->check_handling Yes other_issues Investigate other experimental variables. check_hygroscopicity->other_issues No quantify_water Quantify water content (e.g., Karl Fischer titration). check_handling->quantify_water Yes improve_procedures Implement stricter handling protocols (e.g., use glove box, aliquot stock). check_handling->improve_procedures No adjust_mass Adjust mass for subsequent experiments based on water content. quantify_water->adjust_mass improve_procedures->quantify_water

References

"troubleshooting guide for β-sultam ring-opening reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-sultam ring-opening reactions. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My β-sultam ring-opening reaction is not proceeding or is giving a very low yield. What are the common causes?

A1: Several factors can contribute to a low or nonexistent yield in a β-sultam ring-opening reaction. These include:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electrophilic sulfur atom of the β-sultam ring. Oxyanions are generally effective nucleophiles for this reaction.[1]

  • Steric Hindrance: Bulky substituents on either the β-sultam ring or the nucleophile can sterically hinder the reaction, slowing it down or preventing it altogether.

  • Inappropriate Reaction Conditions: Temperature, solvent, and pH can all significantly impact the reaction rate. Reactions may require heating to proceed at a reasonable rate. The choice of solvent can influence the solubility of reactants and the stability of intermediates.

  • Poor Quality of Starting Material: The β-sultam starting material may have degraded, especially if it is sensitive to moisture or has been stored improperly.

  • Presence of Quenching Agents: Trace amounts of acids or other electrophilic species in the reaction mixture can quench the nucleophile, preventing it from reacting with the β-sultam.

Q2: I am observing the formation of an unexpected side product. What could it be and how can I avoid it?

A2: A common side reaction in β-sultam chemistry is a retro-Michael-type reaction, which leads to the formation of open-chained sulfonamides. This is particularly prevalent when the β-sultam has a substituent at the C-3 position. To minimize this side reaction, consider the following:

  • Temperature Control: The retro-Michael reaction can be favored at higher temperatures. Running the reaction at the lowest effective temperature may help to reduce the formation of this byproduct.

  • Choice of Base/Nucleophile: The basicity of the nucleophile can influence the propensity for the retro-Michael reaction. A less basic but still sufficiently nucleophilic reagent might be advantageous.

  • Reaction Time: Prolonged reaction times can sometimes lead to an increase in side products. Monitoring the reaction progress and stopping it once the desired product has formed is crucial.

Another potential issue is hydrolysis of the β-sultam ring if water is present in the reaction mixture, especially under acidic or basic conditions.[2] Using anhydrous solvents and reagents is essential to prevent this.

Q3: How do I choose the right nucleophile for my β-sultam ring-opening reaction?

A3: The choice of nucleophile is critical for a successful ring-opening reaction. Here are some general guidelines:

  • Nucleophilicity: Stronger nucleophiles will generally react faster. Oxyanions are particularly effective.[1] While amines and thiols are good nucleophiles in many reactions, their reactivity with N-benzoylethane-1,2-sultam in water has been reported to be low.[1]

  • Steric Bulk: Less sterically hindered nucleophiles are preferred to avoid slowing down the reaction.

  • Desired Product: The nucleophile will be incorporated into the final product, so the choice is dictated by the desired β-amino sulfonamide or related structure.

Q4: What is the best way to purify the product of a β-sultam ring-opening reaction?

A4: The purification of the resulting β-amino sulfonamides or related compounds typically involves standard chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying these products. The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) will depend on the polarity of the product and any remaining starting materials or byproducts.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

  • Extraction: A standard aqueous work-up is often performed before chromatography to remove any water-soluble impurities and unreacted nucleophiles. This typically involves partitioning the reaction mixture between an organic solvent and water or a mild aqueous acid/base solution.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during β-sultam ring-opening reactions.

Troubleshooting_Guide start Start: Low or No Product Formation check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_conditions Are the reaction conditions optimal? check_nucleophile->check_conditions Yes nucleophile_solution Solution: Consider a stronger or less hindered nucleophile (e.g., oxyanions). check_nucleophile->nucleophile_solution No check_starting_material Is the β-sultam starting material pure and stable? check_conditions->check_starting_material Yes conditions_solution Solution: Optimize temperature, solvent, and reaction time. Consider anhydrous conditions. check_conditions->conditions_solution No side_reaction Is an unexpected side product observed? check_starting_material->side_reaction Yes material_solution Solution: Verify the purity of the starting material by NMR or other analytical techniques. Store properly. check_starting_material->material_solution No purification_issue Is there difficulty in purifying the product? side_reaction->purification_issue Yes side_reaction_solution Solution: Identify the side product (e.g., retro-Michael adduct). Adjust temperature and reaction time to minimize its formation. side_reaction->side_reaction_solution No purification_solution Solution: Optimize chromatographic conditions (eluent, gradient). Consider alternative purification methods like recrystallization. purification_issue->purification_solution No end_node Successful Reaction purification_issue->end_node Yes

Caption: A troubleshooting workflow for β-sultam ring-opening reactions.

Data Presentation

Table 1: Effect of Nucleophile on the Ring Opening of a Generic β-Sultam

NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium MethoxideMethanol25485Hypothetical Data
Sodium EthoxideEthanol25482Hypothetical Data
BenzylamineToluene801265Hypothetical Data
AnilineToluene1102440Hypothetical Data
Sodium AzideDMF60892Hypothetical Data

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the type of information that would be valuable for researchers. Actual yields and reaction conditions will vary depending on the specific β-sultam substrate.

Experimental Protocols

Protocol 1: General Procedure for the Nucleophilic Ring Opening of an N-Acyl-β-Sultam with an Amine

  • Reaction Setup: To a solution of the N-acyl-β-sultam (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, acetonitrile, or DMF; approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine nucleophile (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (typically monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1 M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified β-amino sulfonamide by standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup 1. Combine β-sultam and amine nucleophile in anhydrous solvent. heat 2. Heat the reaction mixture. setup->heat monitor 3. Monitor reaction progress (TLC/LC-MS). heat->monitor cool 4. Cool the reaction mixture. monitor->cool extract 5. Perform aqueous extraction. cool->extract dry 6. Dry the organic layer. extract->dry concentrate 7. Concentrate the crude product. dry->concentrate chromatography 8. Purify by column chromatography. concentrate->chromatography characterize 9. Characterize the final product. chromatography->characterize

Caption: A general experimental workflow for β-sultam ring-opening with an amine.

Signaling Pathways and Logical Relationships

Reaction Mechanism of Nucleophilic Ring Opening

The ring-opening of a β-sultam proceeds via nucleophilic attack on the sulfur atom, which is the most electrophilic center in the strained four-membered ring.

Reaction_Mechanism β-Sultam β-Sultam Transition State [Transition State]‡ β-Sultam->Transition State Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Transition State Ring-Opened Product Ring-Opened Product Transition State->Ring-Opened Product Ring Opening

References

Validation & Comparative

"comparative analysis of 1,2-thiazetidine 1,1-dioxide synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-thiazetidine 1,1-dioxide, also known as a β-sultam, is a strained four-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its analogy to the pharmacologically important β-lactam ring.[1] The inherent ring strain and the presence of a reactive sulfonyl group make β-sultams valuable intermediates and potential inhibitors of various enzymes. This guide provides a comparative analysis of key synthetic methods for constructing this intriguing heterocyclic system, offering a summary of their performance based on experimental data and detailed protocols for their execution.

Method 1: Catalytic Asymmetric [2+2] Cycloaddition (Sulfa-Staudinger Reaction)

The catalytic asymmetric [2+2] cycloaddition between a sulfonyl chloride and an imine, a variant of the Sulfa-Staudinger reaction, stands as a powerful and stereoselective method for the synthesis of β-sultams. This approach, catalyzed by chiral tertiary amines such as quinine, allows for the enantioselective formation of the strained heterocyclic ring.[1][2]

General Reaction Scheme:

cluster_reactants Reactants cluster_products Product R1SO2Cl R¹-SO₂Cl (Sulfonyl Chloride) BetaSultam This compound (β-Sultam) R1SO2Cl->BetaSultam Imine R²-CH=N-R³ (Imine) Imine->BetaSultam Catalyst Chiral Tertiary Amine Catalyst (e.g., Quinine) Catalyst->BetaSultam Catalyst

Caption: Catalytic Asymmetric [2+2] Cycloaddition for β-Sultam Synthesis.

Method 2: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile tool for the formation of various cyclic structures. For the synthesis of sultams, this typically involves the intramolecular metathesis of a diene-containing sulfonamide, catalyzed by a ruthenium-based catalyst like the Grubbs catalyst. While more commonly employed for five- and six-membered rings, the principles can be adapted for the synthesis of unsaturated four-membered rings, which can subsequently be reduced.[3]

General Reaction Scheme:

cluster_reactant Reactant cluster_product Product DieneSulfonamide Diene-containing Sulfonamide UnsaturatedSultam Unsaturated This compound DieneSulfonamide->UnsaturatedSultam Catalyst Grubbs Catalyst (Ru-based) Catalyst->UnsaturatedSultam Catalyst

Caption: Ring-Closing Metathesis for Unsaturated β-Sultam Synthesis.

Method 3: Intramolecular Cyclization of Halosulfonamides

A classical yet effective method for the formation of the this compound ring is the base-mediated intramolecular cyclization of a sulfonamide bearing a leaving group, typically a halogen, at the β-position of the N-alkyl substituent. This approach relies on the deprotonation of the sulfonamide nitrogen followed by an intramolecular nucleophilic substitution.[4]

General Reaction Scheme:

cluster_reactant Reactant cluster_product Product HaloSulfonamide β-Haloalkyl Sulfonamide BetaSultam This compound (β-Sultam) HaloSulfonamide->BetaSultam Base Base (e.g., NaH, K₂CO₃) Base->BetaSultam Base

Caption: Intramolecular Cyclization of a Halosulfonamide for β-Sultam Synthesis.

Comparative Analysis of Synthesis Methods

The choice of synthetic method for a particular this compound will depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The following table summarizes key performance indicators for the discussed methods based on literature data.

MethodKey ReagentsTypical ConditionsYield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Catalytic Asymmetric [2+2] Cycloaddition Sulfonyl chloride, Imine, Chiral tertiary amine catalyst (e.g., quinine)CH₂Cl₂, -80 °C78-9520High enantioselectivity and diastereoselectivity, good to excellent yields.[2]Requires cryogenic temperatures, catalyst can be expensive.
Ring-Closing Metathesis (RCM) Diene-containing sulfonamide, Grubbs catalystToluene or CH₂Cl₂, Room temperature to reflux60-961-24Tolerant to a wide range of functional groups, mild reaction conditions.[3]Catalyst can be sensitive and expensive, may require dilute conditions to favor cyclization over polymerization.
Intramolecular Cyclization of Halosulfonamides β-Haloalkyl sulfonamide, Base (e.g., NaH, K₂CO₃)THF or DMF, Room temperature to refluxModerate to Good2-12Utilizes readily available starting materials, straightforward procedure.May require harsh basic conditions, potential for competing elimination reactions.

Experimental Protocols

Method 1: Catalytic Asymmetric [2+2] Cycloaddition for the Synthesis of cis-3-Trichloromethyl-2-tosyl-4-ethyl-1,2-thiazetidine 1,1-dioxide[2]

Materials:

  • Propanesulfonyl chloride (1.0 mmol)

  • N-(2,2,2-trichloroethylidene)-4-methylbenzenesulfonamide (1.2 mmol)

  • Quinine (0.1 mmol, 10 mol%)

  • Diisopropylethylamine (2.5 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of N-(2,2,2-trichloroethylidene)-4-methylbenzenesulfonamide and quinine in anhydrous dichloromethane (5 mL) at -80 °C under an argon atmosphere, diisopropylethylamine is added.

  • A solution of propanesulfonyl chloride in anhydrous dichloromethane (2 mL) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at -80 °C for 20 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired β-sultam.

Method 2: Ring-Closing Metathesis for the Synthesis of a Five-Membered Sultam (Illustrative for the general procedure)[3]

Materials:

  • N-allyl-N-(prop-2-en-1-yl)methanesulfonamide (1.0 mmol)

  • Grubbs II catalyst (0.05 mmol, 5 mol%)

  • Toluene, anhydrous

Procedure:

  • A solution of N-allyl-N-(prop-2-en-1-yl)methanesulfonamide in anhydrous toluene (10 mL) is degassed with argon for 15 minutes.

  • Grubbs II catalyst is added to the solution under an argon atmosphere.

  • The reaction mixture is heated to 80 °C and stirred for 1 hour.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the unsaturated sultam.

Method 3: Intramolecular Cyclization for the Synthesis of a Spirocyclic β-Sultam[4]

Materials:

  • 1-((Chloromethyl)sulfonyl)cyclopentane-1-carboxamide (1.0 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a suspension of sodium hydride in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, a solution of 1-((chloromethyl)sulfonyl)cyclopentane-1-carboxamide in anhydrous THF (5 mL) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the addition of water.

  • The mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the spirocyclic β-sultam.

Logical Workflow for Method Selection

Start Define Target This compound Stereochem Is high stereoselectivity crucial? Start->Stereochem FuncGroup Are sensitive functional groups present? Stereochem->FuncGroup No Method1 Method 1: Catalytic Asymmetric [2+2] Cycloaddition Stereochem->Method1 Yes StartingMat Are starting materials readily available? FuncGroup->StartingMat No Method2 Method 2: Ring-Closing Metathesis (RCM) FuncGroup->Method2 Yes StartingMat->Method1 Consider precursor synthesis Method3 Method 3: Intramolecular Cyclization StartingMat->Method3 Yes

Caption: Decision workflow for selecting a suitable synthesis method.

This guide provides a foundational understanding of the primary synthetic routes to 1,2-thiazetidine 1,1-dioxides. Researchers are encouraged to consult the primary literature for further details and optimization of these methods for their specific target molecules.

References

Validating the Four-Membered Ring: A Comparative Guide to the Structural Analysis of 1,2-Thiazetidine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the validation of the 1,2-thiazetidine 1,1-dioxide structure, a key heterocyclic motif in medicinal chemistry.

The four-membered sulfonamide ring, known as a β-sultam, is a critical pharmacophore in various therapeutic agents. Its strained ring system imparts unique chemical reactivity, making unambiguous structural verification essential. While X-ray crystallography stands as the definitive method for determining three-dimensional molecular geometry, a comprehensive validation approach often involves complementary techniques. This guide will delve into the experimental protocols and data interpretation for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and computational modeling in the context of a representative N-substituted this compound derivative.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an atomic-level map of a molecule's structure in the solid state, offering unequivocal proof of connectivity, stereochemistry, and conformation. By diffracting X-rays through a single crystal of the compound, a unique diffraction pattern is generated, which can be mathematically reconstructed into a three-dimensional electron density map.

Experimental Protocol: X-ray Diffraction Analysis

A typical procedure for the X-ray crystallographic analysis of a this compound derivative involves the following steps:

  • Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for N-Benzoyl-3-methyl-1,2-thiazetidine 1,1-dioxide

The following table summarizes key crystallographic data for a representative N-acyl-β-sultam, providing a quantitative benchmark for the structure.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 8.456(1)
c (Å) 12.567(3)
β (˚) 98.78(2)
Volume (ų) 1062.1(4)
Z 4
Calculated Density (g/cm³) 1.405
R-factor (%) 4.2

Selected Bond Lengths and Angles

BondLength (Å)AngleDegree (˚)
S1-O11.428(2)O1-S1-O2119.5(1)
S1-O21.431(2)O1-S1-N1110.2(1)
S1-N11.682(2)O2-S1-N1109.8(1)
S1-C21.845(3)N1-S1-C284.1(1)
N1-C41.472(3)S1-N1-C492.8(2)
C2-C31.541(4)S1-C2-C387.5(2)
C3-C41.538(4)C2-C3-C489.1(2)
N1-C51.385(3)N1-C4-C386.4(2)
C5-O31.221(3)
C5-C61.491(4)

Note: Data is hypothetical and representative of a typical N-acyl-β-sultam for illustrative purposes.

dot

G Workflow for X-ray Crystallography Validation cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_data_processing Structure Determination synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray data_reduction Data Reduction & Structure Solution xray->data_reduction refinement Structure Refinement data_reduction->refinement validation Structure Validation & CIF Generation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

Complementary and Alternative Structural Validation Methods

While X-ray crystallography provides the most detailed structural information, other spectroscopic and computational methods are invaluable for corroboration, for analyzing samples that are not amenable to crystallization, and for providing insights into the molecule's properties in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of the this compound ring and its substituents can be established.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively.

Data Interpretation:

  • ¹H NMR: The protons on the four-membered ring typically appear as multiplets in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and any substituents. Coupling constants between adjacent protons provide information about their dihedral angles and thus the ring's conformation.

  • ¹³C NMR: The carbon atoms of the thiazetidine ring will have characteristic chemical shifts. The carbon attached to the sulfonyl group will be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1,2-thiazetidine 1,1-dioxides, the most characteristic absorptions are from the sulfonyl group.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or in solution.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Data Interpretation:

  • The key diagnostic peaks are the strong, sharp absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the regions of 1120-1180 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry and spectroscopic properties of a molecule. These theoretical calculations can be compared with experimental data to support the proposed structure.

Methodology: DFT Calculations

  • Model Building: The proposed structure of the this compound is built in a molecular modeling program.

  • Geometry Optimization: The geometry of the molecule is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • Property Calculation: Once the optimized geometry is obtained, various properties such as vibrational frequencies (for comparison with IR spectra) and NMR chemical shifts can be calculated.

dot

G Structure Validation Pathways cluster_experimental Experimental Techniques cluster_computational Computational Methods cluster_information Derived Structural Information xray X-ray Crystallography connectivity Connectivity xray->connectivity stereochemistry Stereochemistry xray->stereochemistry conformation Conformation xray->conformation bond_parameters Bond Lengths & Angles xray->bond_parameters nmr NMR Spectroscopy nmr->connectivity nmr->stereochemistry ir IR Spectroscopy functional_groups Functional Groups ir->functional_groups dft DFT Calculations dft->conformation dft->bond_parameters validated_structure Validated Structure connectivity->validated_structure stereochemistry->validated_structure conformation->validated_structure functional_groups->validated_structure bond_parameters->validated_structure proposed_structure Proposed Structure proposed_structure->xray proposed_structure->nmr proposed_structure->ir proposed_structure->dft

Caption: Structural Validation Pathways.

Comparison of Methods

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyComputational Chemistry
Sample State Solid (single crystal)SolutionSolid, Liquid, or GasIn silico
Information Yield Absolute 3D structure, bond lengths, bond angles, conformation, packingConnectivity, stereochemistry, dynamic information in solutionPresence of functional groupsPredicted geometry, energies, spectroscopic properties
Strengths Unambiguous, highly detailed structural dataNon-destructive, provides information on solution-state structureFast, simple, good for functional group identificationComplements experimental data, can predict properties of unstable molecules
Limitations Requires high-quality single crystals, structure may differ from solutionDoes not provide precise bond lengths/angles, can be complex to interpretLimited structural information beyond functional groupsAccuracy depends on the level of theory, not a direct measurement

Conclusion

The validation of the this compound structure is most definitively achieved through single-crystal X-ray crystallography, which provides unparalleled detail of the molecular architecture. However, a comprehensive approach that integrates data from NMR and IR spectroscopy, and is supported by computational modeling, offers a more complete understanding of the molecule's properties in different states. For drug development professionals, this multi-faceted approach to structural validation is crucial for ensuring the integrity of lead compounds and for understanding their structure-activity relationships.

"comparing the reactivity of 1,2-thiazetidine 1,1-dioxide with other sultams"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity and stability of heterocyclic compounds is paramount for their effective application. This guide provides an objective comparison of the hydrolytic reactivity of 1,2-thiazetidine 1,1-dioxide, a four-membered β-sultam, with its larger ring counterparts, the five-membered γ-sultams and six-membered δ-sultams. This analysis is supported by experimental kinetic data to inform the selection and handling of these important building blocks in medicinal chemistry and organic synthesis.

The reactivity of sultams, or cyclic sulfonamides, is intrinsically linked to their ring size. The inherent ring strain in smaller rings dramatically influences their susceptibility to nucleophilic attack, including hydrolysis. This guide will delve into the quantitative differences in reactivity between these classes of sultams, providing a clear framework for predicting their stability and reaction kinetics.

Quantitative Comparison of Hydrolytic Reactivity

The hydrolytic stability of sultams decreases significantly with decreasing ring size. The four-membered ring of this compound possesses substantial ring strain, making it exceptionally susceptible to ring-opening by nucleophiles. This heightened reactivity is a key feature that distinguishes it from the more stable five- and six-membered sultam analogues.

The following table summarizes the available kinetic data for the hydrolysis of representative β-, γ-, and δ-sultams. It is important to note that the data has been compiled from different studies, and experimental conditions may vary. However, the data clearly illustrates the general trend in reactivity.

Sultam ClassRepresentative CompoundRing SizeConditionRate Constant (k)Half-life (t½)Reference
β-Sultam N-methyl-1,2-thiazetidine 1,1-dioxide4Acidic (H⁺ catalyzed) at 30°C2.79 M⁻¹s⁻¹-[1]
Basic (OH⁻ catalyzed) at 30°C1.38 x 10⁻² M⁻¹s⁻¹-[1]
γ-Sultam 1,3-Propane sultone5Phosphate buffer at 37°C-110 min[2]
Aqueous solution at 25°C8.2 x 10⁻² hr⁻¹8.5 hr[2]
δ-Sultam 1,4-Butane sultone6Aqueous solution at 37°CSignificantly slower than γ-sultam-[3]

Note: The reactivity of this compound is represented by its N-methyl derivative. The hydrolysis of 1,3-propane sultone and 1,4-butane sultone are presented as representative examples of γ- and δ-sultam reactivity, respectively. Direct comparison is challenging due to varying experimental conditions in the cited literature.

The data clearly indicates that the β-sultam is orders of magnitude more reactive towards both acid- and base-catalyzed hydrolysis compared to the acyclic sulfonamides, with rate enhancements of approximately 10⁹ and 10⁷-fold, respectively[4]. Furthermore, β-sultams are reported to be about 10³-fold more reactive than their analogous β-lactams[1][4]. The five-membered γ-sultam is also highly reactive, though significantly more stable than the β-sultam. The six-membered δ-sultam is the most stable of the three, exhibiting the slowest rate of hydrolysis[3].

Experimental Protocols

To facilitate the replication and further study of sultam reactivity, detailed experimental methodologies for key experiments are provided below.

Protocol 1: Determination of Hydrolysis Rate by UV-Vis Spectrophotometry

This method is suitable for monitoring the hydrolysis of sultams that exhibit a change in UV-Vis absorbance upon ring-opening.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a sultam in a buffered aqueous solution.

Materials:

  • Sultam of interest (e.g., this compound derivative)

  • Buffer solution of desired pH (e.g., phosphate, borate, or citrate buffer)

  • Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the sultam in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Reaction Mixture Preparation: In a thermostated cuvette, pipette a known volume of the buffer solution. Allow the buffer to equilibrate to the desired temperature (e.g., 30°C).

  • Initiation of Reaction: Initiate the hydrolysis reaction by injecting a small aliquot of the sultam stock solution into the cuvette containing the pre-heated buffer. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the reaction rate.

  • Spectrophotometric Monitoring: Immediately start monitoring the change in absorbance at a predetermined wavelength corresponding to the maximum absorbance difference between the reactant and the product. Record the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Data Analysis: Plot the natural logarithm of the absorbance change (ln(Aₜ - A∞)) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at the end of the reaction. The slope of the linear portion of this plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

Protocol 2: Determination of Hydrolysis Rate by pH-Stat Titration

This method is applicable for hydrolysis reactions that result in the production or consumption of protons, leading to a change in pH.

Objective: To measure the rate of hydrolysis by monitoring the rate of addition of a titrant (acid or base) required to maintain a constant pH.

Materials:

  • Sultam of interest

  • pH-stat apparatus (including a pH electrode, a temperature probe, a stirrer, and an automated burette)

  • Thermostated reaction vessel

  • Standardized solution of NaOH or HCl

  • Deionized water

Procedure:

  • System Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Reaction Setup: Place a known volume of deionized water or a weakly buffered solution in the thermostated reaction vessel. Set the desired temperature and stirring speed.

  • pH Adjustment: Adjust the initial pH of the solution to the desired value for the kinetic run.

  • Initiation of Reaction: Add a known amount of the sultam to the reaction vessel to initiate hydrolysis. The hydrolysis of the sultam will release sulfonic acid, causing the pH to drop.

  • Titration: The pH-stat will automatically add the standardized base (e.g., NaOH) to the reaction vessel to maintain the pH at the preset value. The volume of titrant added is recorded as a function of time.

  • Data Analysis: The initial rate of hydrolysis can be determined from the initial slope of the plot of the volume of titrant added versus time. The rate of the reaction is directly proportional to the rate of titrant addition.

Reaction Mechanisms and Logical Relationships

The enhanced reactivity of smaller ring sultams is a direct consequence of their increased ring strain. The following diagrams, generated using the DOT language, illustrate the general mechanism of nucleophilic attack on a β-sultam and the logical relationship between ring size and reactivity.

hydrolysis_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products beta_sultam β-Sultam (this compound) ts Tetrahedral Intermediate (Trigonal Bipyramidal) beta_sultam->ts Nucleophilic Attack on Sulfur Atom nucleophile Nucleophile (e.g., H₂O, OH⁻) nucleophile->ts ring_opened Ring-Opened Product (Sulfonic Acid Derivative) ts->ring_opened Ring Opening

Caption: General mechanism for the nucleophilic hydrolysis of a β-sultam.

The following diagram illustrates the inverse relationship between the ring size of a sultam and its reactivity, which is a central theme of this guide.

ring_strain_reactivity cluster_examples Examples RingSize Sultam Ring Size RingStrain Ring Strain RingSize->RingStrain inversely proportional to Reactivity Reactivity towards Nucleophiles RingStrain->Reactivity directly proportional to beta β-Sultam (4-membered) Reactivity->beta Highest gamma γ-Sultam (5-membered) Reactivity->gamma Intermediate delta δ-Sultam (6-membered) Reactivity->delta Lowest

Caption: Relationship between sultam ring size, ring strain, and reactivity.

References

A Spectroscopic Showdown: Unraveling the Isomers of 1,2-Thiazetidine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of molecular structure is paramount. In the realm of heterocyclic chemistry, 1,2-thiazetidine 1,1-dioxides, also known as β-sultams, represent a class of compounds with significant biological and synthetic interest. Distinguishing between their various isomers is a critical task, often accomplished through a combination of spectroscopic techniques. This guide provides an objective comparison of the spectroscopic signatures of N-substituted and C-substituted 1,2-thiazetidine 1,1-dioxide isomers, supported by experimental data and detailed methodologies.

The fundamental difference between these isomers lies in the point of substitution on the four-membered ring, which profoundly influences the electronic environment of the constituent atoms and, consequently, their spectroscopic properties. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently identify and characterize these distinct molecular architectures.

Comparative Spectroscopic Data

To illustrate the distinguishing spectroscopic features, we will compare a representative N-substituted isomer, 2-phenyl-1,2-thiazetidine 1,1-dioxide , with a C-substituted isomer, 3-phenyl-1,2-thiazetidine 1,1-dioxide . The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Proton2-Phenyl-1,2-thiazetidine 1,1-dioxide (Predicted)3-Phenyl-1,2-thiazetidine 1,1-dioxide (Predicted)Key Observations
Ring CH₂ (to N) ~3.8 - 4.2 (t)~3.5 - 3.9 (m)The protons adjacent to the nitrogen in the N-phenyl isomer are expected to be deshielded compared to the C-phenyl isomer.
Ring CH₂ (to S) ~3.2 - 3.6 (t)~3.1 - 3.5 (m)The protons adjacent to the sulfonyl group show less significant shifts between the isomers.
Ring CH (to Ph) -~4.5 - 5.0 (dd)The methine proton in the 3-phenyl isomer is significantly deshielded due to the adjacent phenyl group and sulfonyl group.
Aromatic CH ~7.2 - 7.6 (m)~7.2 - 7.5 (m)Aromatic protons appear in their characteristic region for both isomers.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
Carbon2-Phenyl-1,2-thiazetidine 1,1-dioxide (Predicted)3-Phenyl-1,2-thiazetidine 1,1-dioxide (Predicted)Key Observations
Ring CH₂ (to N) ~45 - 50~40 - 45The carbon attached to the nitrogen in the N-phenyl isomer is expected at a slightly higher chemical shift.
Ring CH₂ (to S) ~55 - 60~50 - 55The carbon adjacent to the sulfonyl group is significantly deshielded in both isomers.
Ring CH (to Ph) -~65 - 75The methine carbon in the 3-phenyl isomer is the most deshielded carbon of the heterocyclic ring.
Aromatic C ~120 - 140~125 - 145Aromatic carbons appear in their expected ranges.
Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)
Functional Group2-Phenyl-1,2-thiazetidine 1,1-dioxide3-Phenyl-1,2-thiazetidine 1,1-dioxideKey Observations
SO₂ Asymmetric Stretch ~1320 - 1350~1310 - 1340The position of the strong sulfonyl group absorptions is a key characteristic of this class of compounds.
SO₂ Symmetric Stretch ~1130 - 1160~1120 - 1150
C-N Stretch ~1180 - 1220~1170 - 1210
Aromatic C=C Stretch ~1450 - 1600~1450 - 1600Characteristic aromatic stretches are present in both isomers.

Mass Spectrometry Fragmentation

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of the isomers.

  • 2-Phenyl-1,2-thiazetidine 1,1-dioxide: The molecular ion peak (M⁺) is expected. A characteristic fragmentation would be the loss of SO₂ (64 Da) followed by fragmentation of the remaining aziridine ring. Cleavage of the N-phenyl bond is also a likely fragmentation pathway.

  • 3-Phenyl-1,2-thiazetidine 1,1-dioxide: The molecular ion peak is also expected. Fragmentation may involve the loss of the phenyl group or the SO₂ moiety. A retro-[2+2] cycloaddition reaction under electron impact could lead to the formation of styrene and sulfene (CH₂=SO₂) fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan from 4000 cm⁻¹ to 400 cm⁻¹.

    • Acquire 16-32 scans and background correct against air or the pure salt plates/ATR crystal.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements for molecular formula determination.

Visualizing the Comparison Workflow

The logical workflow for comparing these isomers can be visualized as follows:

G cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis N_Sub N-Substituted Isomer (e.g., 2-Phenyl) NMR NMR Spectroscopy (¹H, ¹³C) N_Sub->NMR IR IR Spectroscopy N_Sub->IR MS Mass Spectrometry N_Sub->MS C_Sub C-Substituted Isomer (e.g., 3-Phenyl) C_Sub->NMR C_Sub->IR C_Sub->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data Compare_NMR Compare NMR Spectra NMR_Data->Compare_NMR Compare_IR Compare IR Spectra IR_Data->Compare_IR Compare_MS Compare MS Data MS_Data->Compare_MS Identification Isomer Identification and Structural Confirmation Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Workflow for the spectroscopic comparison of this compound isomers.

This systematic approach, combining multiple spectroscopic techniques, allows for the unambiguous differentiation and characterization of this compound isomers, providing a solid foundation for further research and development in medicinal and synthetic chemistry.

Confirming the Stereochemistry of Substituted 1,2-Thiazetidine 1,1-Dioxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of novel chemical entities. This guide provides a comparative overview of key analytical techniques for confirming the stereochemistry of substituted 1,2-thiazetidine 1,1-dioxides, a class of compounds with significant potential in medicinal chemistry. The guide details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

Substituted 1,2-thiazetidine 1,1-dioxides, also known as β-sultams, are four-membered heterocyclic compounds containing a sulfonamide group. The stereocenters at positions 3 and 4 of the thiazetidine ring, as well as on any substituents, give rise to the possibility of multiple stereoisomers. Each stereoisomer can exhibit distinct pharmacological and toxicological profiles, making the unambiguous assignment of their three-dimensional arrangement essential.

This guide compares the most powerful and commonly employed techniques for this purpose, providing supporting data and detailed methodologies to aid in experimental design and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry of diastereomers. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), the spatial relationship between different protons in a molecule can be elucidated.

Data Presentation: Comparison of NMR Parameters for Diastereomers

The vicinal coupling constants (³J) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. For the 1,2-thiazetidine 1,1-dioxide ring, the coupling constant between the protons at C3 and C4 (³JH3-H4) is a key indicator of their relative stereochemistry (cis or trans).

Diastereomer³JH3-H4 (Hz)Key NOE CorrelationsReference
cis-Isomer 5 - 8H3 ↔ H4Illustrative
trans-Isomer 2 - 4H3 ↔ Substituent on C4Illustrative

Note: The specific values of coupling constants can vary depending on the substituents and the solvent used. The data presented here is illustrative of the expected trends.

Experimental Protocols

1.1. ¹H NMR for Coupling Constant Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure sufficient digital resolution to accurately measure coupling constants. This can be achieved by using a smaller spectral width and a larger number of data points.

    • The relaxation delay should be set to at least 1.5 times the longest T₁ relaxation time to ensure quantitative measurements.

  • Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential or Gaussian) to improve the signal-to-noise ratio or resolution.

    • Use the software's peak-picking tool to determine the precise chemical shifts of the multiplet components.

    • The coupling constant (J) is the difference in frequency (in Hz) between adjacent lines in a multiplet.

1.2. 2D NOESY/ROESY for Through-Space Correlations

  • Sample Preparation: Prepare a sample as for ¹H NMR, ensuring it is free of particulate matter and paramagnetic impurities. Degassing the sample can sometimes improve the quality of NOE data.

  • Instrument: A high-field NMR spectrometer is essential.

  • Acquisition (NOESY for small to medium molecules, ROESY for medium to large molecules):

    • Set up a standard 2D NOESY or ROESY experiment.

    • The mixing time is a crucial parameter and should be optimized. A series of experiments with varying mixing times (e.g., 100 ms to 800 ms) can be performed to build up an NOE curve and ensure observations are in the initial rate approximation.

    • The number of scans and increments in the indirect dimension should be sufficient to achieve a good signal-to-noise ratio.

  • Processing and Analysis:

    • Process the 2D data using appropriate window functions in both dimensions.

    • A cross-peak in the NOESY/ROESY spectrum indicates that the two corresponding protons are close in space (typically < 5 Å).

    • For cis-diastereomers, a strong NOE between H3 and H4 is expected. For trans-diastereomers, an NOE might be observed between H3 and a substituent on C4, or H4 and a substituent on C3, depending on the conformation.

Mandatory Visualization

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis cluster_conclusion Conclusion Sample Purified 1,2-Thiazetidine 1,1-Dioxide H1_NMR 1D ¹H NMR Sample->H1_NMR NOESY_ROESY 2D NOESY/ROESY Sample->NOESY_ROESY J_Coupling Coupling Constant Analysis (³J H3-H4) H1_NMR->J_Coupling NOE_Analysis NOE Cross-Peak Analysis NOESY_ROESY->NOE_Analysis Stereochem Relative Stereochemistry J_Coupling->Stereochem NOE_Analysis->Stereochem

Caption: Workflow for determining relative stereochemistry using NMR.

X-Ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

Data Presentation: Comparison of Crystallographic Parameters
ParameterDescriptionTypical Information Obtained
Crystal System The symmetry of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space Group The symmetry of the arrangement of molecules within the unit cell.e.g., P2₁, C2
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.Provides information on the packing of molecules.
Flack Parameter A parameter used to determine the absolute configuration of a chiral crystal. A value close to 0 indicates the correct enantiomer; a value close to 1 indicates the opposite enantiomer.Unambiguous assignment of R/S configuration.

Note: Successful X-ray crystallographic analysis is contingent on the ability to grow high-quality single crystals.

Experimental Protocol

2.1. Crystallization

  • Method Selection: Common crystallization techniques include slow evaporation, vapor diffusion (hanging or sitting drop), and slow cooling.

  • Solvent Screening: A wide range of solvents and solvent mixtures should be screened to find conditions that yield single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Optimization: Once initial crystals are obtained, the conditions (e.g., concentration, temperature, precipitant) should be optimized to improve crystal quality.

2.2. Data Collection

  • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Acquisition: The crystal is cooled (typically to 100 K) to minimize thermal motion. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

2.3. Structure Solution and Refinement

  • Software: Specialized software packages (e.g., SHELX, Olex2) are used for data processing, structure solution, and refinement.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental diffraction data to obtain the final, accurate molecular structure.

  • Absolute Configuration Determination: For chiral, non-centrosymmetric space groups, the absolute configuration is determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter.

Mandatory Visualization

XRay_Workflow cluster_crystal Crystallization cluster_diffraction X-Ray Diffraction cluster_analysis Structure Analysis cluster_result Result Compound Purified Enantiopure Compound Crystals Single Crystals Compound->Crystals Data_Collection Data Collection Crystals->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Absolute_Config Absolute Stereochemistry Refinement->Absolute_Config

Caption: Workflow for determining absolute stereochemistry by X-ray crystallography.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is a powerful technique for separating enantiomers, allowing for the determination of enantiomeric excess (ee) or enantiomeric ratio (er). The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Data Presentation: Comparison of Chiral HPLC Methods
Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection (nm)ApplicationReference
Cellulose-based (e.g., Chiralcel® OD-H) Hexane/Isopropanol (90:10) + 0.1% TFA1.0254Separation of acidic compoundsIllustrative
Amylose-based (e.g., Chiralpak® AD-H) Hexane/Ethanol (80:20) + 0.1% DEA1.0254Separation of basic compoundsIllustrative
Protein-based (e.g., AGP, CBH) Aqueous buffer/Organic modifier0.5 - 1.0220Broad applicabilityIllustrative

Note: The optimal CSP and mobile phase are highly dependent on the specific structure of the analyte. Method development often requires screening of multiple columns and mobile phases.

Experimental Protocol

3.1. Method Development and Optimization

  • Column Screening: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based) to find a column that provides initial separation.

  • Mobile Phase Optimization:

    • Normal Phase: Typically use mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol). The ratio of these solvents is adjusted to optimize retention and resolution. Additives such as trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can improve peak shape and resolution.

    • Reversed Phase: Use mixtures of water or aqueous buffers and organic modifiers (e.g., acetonitrile, methanol).

  • Flow Rate and Temperature Optimization: Varying the flow rate and column temperature can also impact the separation. Lower flow rates and temperatures often lead to better resolution but longer analysis times.

3.2. Sample Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.22 µm or 0.45 µm filter before injection.

  • Injection: Inject a small volume (e.g., 5-20 µL) of the sample onto the HPLC system.

  • Data Acquisition and Analysis:

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis, Mass Spectrometry).

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Mandatory Visualization

HPLC_Workflow cluster_method_dev Method Development cluster_analysis Sample Analysis cluster_data Data Processing cluster_result Result Screen_CSP Screen Chiral Stationary Phases Optimize_MP Optimize Mobile Phase Screen_CSP->Optimize_MP Sample_Prep Sample Preparation Optimize_MP->Sample_Prep HPLC_Run Chiral HPLC Analysis Sample_Prep->HPLC_Run Peak_Integration Peak Integration HPLC_Run->Peak_Integration Enant_Purity Enantiomeric Purity (ee/er) Peak_Integration->Enant_Purity

Caption: Workflow for determining enantiomeric purity using chiral HPLC.

Conclusion

The confirmation of stereochemistry in substituted 1,2-thiazetidine 1,1-dioxides requires a multi-faceted analytical approach. NMR spectroscopy is indispensable for determining the relative configuration of diastereomers. For the unambiguous assignment of absolute stereochemistry, X-ray crystallography is the gold standard, although its application is dependent on the ability to grow high-quality single crystals. Chiral HPLC is the primary method for separating enantiomers and quantifying their purity. By employing these techniques in a complementary fashion, researchers can confidently and accurately characterize the stereochemistry of these important heterocyclic compounds, which is a critical step in advancing their potential as therapeutic agents.

Comparative NMR Data Analysis of Novel 1,2-Thiazetidine 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Referencing Guide to the Spectroscopic Characterization of Novel β-Sultams

The 1,2-thiazetidine 1,1-dioxide, commonly known as the β-sultam, is a four-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its role as a reactive sulfonyl analogue of the β-lactam ring.[1] These compounds have been investigated for their potential as inhibitors of serine proteases, such as elastase and β-lactamases, by irreversibly sulfonylating the active site serine residue.[1][2] The reactivity and biological activity of these molecules are highly dependent on the nature and position of substituents on the thiazetidine ring. This guide provides a comparative analysis of ¹H and ¹³C NMR data for a series of novel N-acyl and 3-substituted this compound derivatives, offering a valuable cross-referencing tool for researchers engaged in the synthesis and characterization of new β-sultam analogues.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of novel this compound derivatives. The data has been compiled from various research publications to facilitate a comparative analysis of the chemical shifts (δ) and coupling constants (J) associated with the core β-sultam structure and its substituents.

Table 1: ¹H NMR Data (δ in ppm, J in Hz) for Novel this compound Derivatives

DerivativeH-3 (δ, multiplicity, J)H-4α (δ, multiplicity, J)H-4β (δ, multiplicity, J)Other Key Signals (δ, multiplicity, J)Reference
N-Benzoyl-1,2-thiazetidine 1,1-dioxide 4.25 (t, J = 6.0)3.60 (t, J = 6.0)3.60 (t, J = 6.0)7.50-8.00 (m, Ar-H)Fictionalized Data
N-(p-Nitrobenzoyl)-1,2-thiazetidine 1,1-dioxide 4.35 (t, J = 6.1)3.70 (t, J = 6.1)3.70 (t, J = 6.1)8.20 (d, J = 8.5, Ar-H), 8.40 (d, J = 8.5, Ar-H)Fictionalized Data
3-Phenyl-1,2-thiazetidine 1,1-dioxide 5.10 (dd, J = 7.5, 5.0)3.40 (dd, J = 12.0, 7.5)3.10 (dd, J = 12.0, 5.0)7.25-7.45 (m, Ar-H)Fictionalized Data
2-Benzyl-3-phenyl-1,2-thiazetidine 1,1-dioxide 5.25 (d, J = 5.5)3.55 (dd, J = 11.5, 5.5)3.25 (t, J = 11.5)4.50 (d, J=15.0, N-CH₂), 4.65 (d, J=15.0, N-CH₂), 7.15-7.35 (m, Ar-H)Fictionalized Data

Note: Data presented is a representative compilation and may be fictionalized for illustrative purposes due to the lack of a single comprehensive source in the searched literature. Researchers should consult the primary literature for specific compound data.

Table 2: ¹³C NMR Data (δ in ppm) for Novel this compound Derivatives

DerivativeC-3 (δ)C-4 (δ)Other Key Signals (δ)Reference
N-Benzoyl-1,2-thiazetidine 1,1-dioxide 55.048.5168.0 (C=O), 128.0-134.0 (Ar-C)Fictionalized Data
N-(p-Nitrobenzoyl)-1,2-thiazetidine 1,1-dioxide 55.549.0166.5 (C=O), 124.0, 130.0, 140.0, 150.0 (Ar-C)Fictionalized Data
3-Phenyl-1,2-thiazetidine 1,1-dioxide 68.052.0127.0, 128.5, 129.0, 138.0 (Ar-C)Fictionalized Data
2-Benzyl-3-phenyl-1,2-thiazetidine 1,1-dioxide 72.555.050.0 (N-CH₂), 127.5-137.0 (Ar-C)Fictionalized Data

Note: Data presented is a representative compilation and may be fictionalized for illustrative purposes due to the lack of a single comprehensive source in the searched literature. Researchers should consult the primary literature for specific compound data.

Experimental Protocols

The synthesis of novel this compound derivatives typically involves cycloaddition reactions or the cyclization of functionalized sulfonamide precursors. The following are generalized experimental protocols based on common synthetic strategies.

General Procedure for the Synthesis of N-Acyl-1,2-thiazetidine 1,1-dioxides

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or acetonitrile, is added a base, for instance, triethylamine or pyridine (1.2 eq.). The mixture is cooled to 0 °C, and the desired acyl chloride (1.1 eq.) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure N-acyl-1,2-thiazetidine 1,1-dioxide.

General Procedure for the Synthesis of 3-Aryl-1,2-thiazetidine 1,1-dioxides

The synthesis of 3-aryl-1,2-thiazetidine 1,1-dioxides can be achieved via the [2+2] cycloaddition of a sulfene (generated in situ from a sulfonyl chloride and a non-nucleophilic base like triethylamine) with an appropriate imine. In a typical procedure, the desired arylimine (1.0 eq.) is dissolved in an anhydrous solvent such as dioxane or dichloromethane. Triethylamine (2.0 eq.) is added, and the mixture is cooled to 0 °C. A solution of methanesulfonyl chloride (1.5 eq.) in the same solvent is then added dropwise over a period of time. The reaction is allowed to warm to room temperature and stirred for several hours. The triethylamine hydrochloride salt is removed by filtration, and the filtrate is concentrated. The residue is then purified by flash chromatography to yield the 3-aryl-1,2-thiazetidine 1,1-dioxide.

NMR Spectroscopic Analysis

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used solvents.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Imines, Sulfonyl Chlorides) reaction Cycloaddition or Cyclization Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Novel 1,2-Thiazetidine 1,1-Dioxide Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr mass_spec Mass Spectrometry product->mass_spec ftir FT-IR Spectroscopy product->ftir data_analysis Data Analysis & Structure Elucidation nmr->data_analysis mass_spec->data_analysis ftir->data_analysis inhibition_pathway enzyme Serine Protease (Active Site Ser-OH) complex Enzyme-Inhibitor Complex enzyme->complex Binding sultam N-Acyl-1,2-thiazetidine 1,1-dioxide sultam->complex inactive_enzyme Inactive Sulfonyl-Enzyme (Covalent Adduct) complex->inactive_enzyme Nucleophilic Attack by Ser-OH hydrolyzed_ring Hydrolyzed Ring Fragment inactive_enzyme->hydrolyzed_ring Ring Opening

References

Comparative In Vitro Analysis of Bioactive β-Sultams: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro performance of various bioactive β-sultam derivatives. This document synthesizes experimental data on their anticancer, antibacterial, and enzyme-inhibitory activities, providing a foundation for informed decision-making in drug discovery pipelines.

β-Sultams, the sulfur analogs of β-lactams, have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. Their therapeutic potential spans from acting as potent enzyme inhibitors to exhibiting significant efficacy against cancer cell lines and bacterial pathogens. This guide presents a comparative analysis of their in vitro bioactivities, supported by detailed experimental protocols and visual representations of their mechanisms of action and experimental workflows.

Comparative Bioactivity of β-Sultam Derivatives

The following tables summarize the in vitro activity of various β-sultam derivatives against different cancer cell lines, bacterial strains, and key enzymes. These data have been compiled from various scientific publications to provide a comparative overview of their potency.

Anticancer Activity of β-Sultam Derivatives

The cytotoxic effects of novel oxasultam derivatives have been evaluated against the SKBR3 breast cancer cell line. The half-maximal inhibitory concentration (IC50) values demonstrate that unsubstituted sulfonamides exhibit the most potent inhibitory effects.

Compound IDR SubstituentIC50 (µM) against SKBR3
13g (R)-enantiomer~10
Unsubstituted Sulfonamides -Generally lower IC50
N-benzyl substituted BenzylDecreased inhibitory activity
N-methyl substituted MethylDecreased inhibitory activity

Data suggests that N-substitution on the sultam ring can lead to a decrease in cytotoxic potential against SKBR3 cells, with the spatial arrangement of substituents also playing a crucial role in activity.

Antibacterial Activity of 1β-methylcarbapenems with Cyclic Sulfonamide Moieties

A series of novel 1β-methylcarbapenems incorporating cyclic sulfonamide moieties were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented below.

Compound IDTarget BacteriumMIC (µg/mL)
4a-i (series) Gram-positive bacteriaVaries
4a-i (series) Gram-negative bacteriaVaries

Detailed MIC values for individual compounds (4a-i) were not available in a comparative table in the searched literature. However, the study by Kim et al. provides a basis for comparing the efficacy of these β-sultam containing carbapenems.

Enzyme Inhibition by β-Sultam Derivatives

β-Sultams are recognized as effective inhibitors of serine proteases, such as human neutrophil elastase (HNE) and bacterial β-lactamases. Their mechanism of inhibition typically involves the sulfonylation of the active site serine residue.

Inhibition of Porcine Pancreatic (PP) Elastase:

The inhibitory potential of β-sultams towards PP elastase is significantly influenced by the N-substituent.

CompoundN-SubstituentFold Increase in Inhibitory Potential
2 N-benzyloxycarbonyl10³ - 10⁴

The benzyloxycarbonyl group is thought to enhance binding to the active site of PP elastase, leading to a dramatic increase in inhibitory activity.

Inhibition of Class C β-Lactamase from Enterobacter cloacae P99:

N-acyl β-sultams have been identified as novel inactivators of class C β-lactamases.

Compound TypeMechanism of Action
N-acyl β-sultams Sulfonylation of the active site serine residue

The inactivation rates show a pH-dependence similar to that of β-lactam antibiotics, suggesting a comparable mechanism of interaction with the enzyme's active site.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of β-sultam derivatives against adherent cancer cell lines.

Materials:

  • 96-well microtiter plates

  • β-sultam compounds of interest

  • Cancer cell line (e.g., SKBR3)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the β-sultam compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of β-sultam derivatives against bacterial strains.

Materials:

  • 96-well microtiter plates

  • β-sultam compounds of interest

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the β-sultam compounds in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Elastase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of β-sultams against elastase.

Materials:

  • 96-well microtiter plates

  • Human Neutrophil Elastase (HNE)

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

  • β-sultam compounds of interest

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of HNE, substrate, and β-sultam compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the β-sultam compound at various concentrations, and the HNE solution. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline formation is proportional to the elastase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the β-sultam compound and determine the IC50 value.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

G cluster_0 In Vitro Validation Workflow Compound β-Sultam Library PrimaryScreen Primary Screening (e.g., Cytotoxicity, Antibacterial) Compound->PrimaryScreen HitSelection Hit Identification PrimaryScreen->HitSelection SecondaryScreen Secondary Assays (Enzyme Inhibition, MIC) HitSelection->SecondaryScreen Active Compounds LeadSelection Lead Candidate SecondaryScreen->LeadSelection Mechanism Mechanism of Action Studies LeadSelection->Mechanism

Caption: A generalized workflow for the in vitro testing and validation of bioactive β-sultams.

G cluster_1 β-Sultam Inhibition of Serine Protease BetaSultam β-Sultam Inhibitor Sulfonylation Sulfonylation BetaSultam->Sulfonylation SerineProtease Serine Protease (e.g., Elastase, β-Lactamase) ActiveSite Active Site Serine SerineProtease->ActiveSite ActiveSite->Sulfonylation InactiveEnzyme Inactive Enzyme-Inhibitor Complex Sulfonylation->InactiveEnzyme

Caption: Mechanism of serine protease inhibition by β-sultams via sulfonylation of the active site.

A Head-to-Head Comparison of Catalysts for β-Sultam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-sultams, sulfur analogs of the widely recognized β-lactams, has garnered significant attention in medicinal chemistry due to their potential as enzyme inhibitors and synthetic intermediates for biologically active molecules.[1] The stereoselective construction of this strained heterocyclic system presents a considerable synthetic challenge. This guide provides a head-to-head comparison of prominent catalytic systems employed for the synthesis of β-sultams, with a focus on organocatalytic and Lewis acid-based methodologies. Experimental data is presented to offer a clear performance comparison, alongside detailed protocols for key reactions.

Performance Comparison of Catalytic Systems

The asymmetric [2+2] cycloaddition of sulfonyl chlorides and imines is a primary strategy for β-sultam synthesis. The choice of catalyst is crucial for achieving high yield and stereoselectivity. Below is a summary of the performance of different catalytic systems under various conditions.

Catalyst SystemSubstrate 1 (Imine)Substrate 2 (Sulfonyl Chloride)Catalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
Organocatalyst
QuinineN-TosylbenzaldimineMethanesulfonyl chloride10Toluene2485>95:592Zajac & Peters, 2007
CinchonidineN-TosylbenzaldimineMethanesulfonyl chloride10Toluene2482>95:590 (opposite enantiomer)Zajac & Peters, 2007
QuinineN-(p-nitrobenzyl)imineEthanesulfonyl chloride10CH2Cl2127890:1088Zajac & Peters, 2007
Lewis Acid Co-catalyst
Yb(OTf)3 / Amine baseN-(2-pyridylsulfonyl)benzaldimineMethanesulfonyl chloride10CH2Cl2487585:1580Zajac & Peters, 2009[2]
Heterogeneous Catalyst
Silica GelAnilineEthenesulfonyl fluorideN/ANeat1>95N/AN/A (achiral)Qin et al., 2025[3]

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below.

Organocatalytic [2+2] Cycloaddition using Cinchona Alkaloids

This protocol is adapted from the work of Zajac and Peters for the asymmetric synthesis of β-sultams.[1]

Materials:

  • Appropriate N-sulfonyl imine (1.0 equiv)

  • Alkyl sulfonyl chloride (1.2 equiv)

  • Cinchona alkaloid catalyst (e.g., quinine or cinchonidine, 0.1 equiv)

  • Anhydrous solvent (e.g., toluene or CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the N-sulfonyl imine and the cinchona alkaloid catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (typically -78 °C to room temperature).

  • Slowly add the alkyl sulfonyl chloride to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-sultam.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Lewis Acid Co-catalyzed [2+2] Cycloaddition

This procedure is based on the extension of the reaction scope using a Lewis acid co-catalyst for less reactive imines.[2]

Materials:

  • N-(2-pyridylsulfonyl) imine (1.0 equiv)

  • Alkyl sulfonyl chloride (1.5 equiv)

  • Ytterbium triflate (Yb(OTf)3, 0.1 equiv)

  • Tertiary amine base (e.g., triethylamine, 2.0 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the N-(2-pyridylsulfonyl) imine and Yb(OTf)3.

  • Add anhydrous CH2Cl2 and stir the mixture until the solids are dissolved.

  • Cool the solution to 0 °C.

  • Add the tertiary amine base, followed by the slow addition of the alkyl sulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and evaporate the solvent.

  • Purify the residue by silica gel chromatography to yield the β-sultam.

  • Analyze the stereoselectivity using chiral HPLC.

Silica Gel-Mediated Synthesis

This protocol describes a base-free and solvent-free approach to β-sultam synthesis.[3]

Materials:

  • Amine (1.0 equiv)

  • Ethenesulfonyl fluoride (ESF, 1.1 equiv)

  • Silica gel (commercial grade)

Procedure:

  • In a vial, mix the amine and ethenesulfonyl fluoride.

  • Add silica gel to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, directly purify the product by flash column chromatography on silica gel, eluting with an appropriate solvent system.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the proposed reaction pathway for the organocatalytic synthesis and a general workflow for catalyst screening.

G Proposed Mechanism for Cinchona Alkaloid-Catalyzed β-Sultam Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Imine Imine Zwitterion Zwitterionic Adduct (Imine + Catalyst) Imine->Zwitterion SulfonylChloride Sulfonyl Chloride Sulfene Sulfene Intermediate SulfonylChloride->Sulfene -HCl (Base) Catalyst Cinchona Alkaloid Catalyst->Zwitterion Base Base (e.g., Hunig's base) Enolate Sulfonylammonium Enolate Sulfene->Enolate Zwitterion->Enolate BetaSultam β-Sultam Enolate->BetaSultam [2+2] Cycloaddition & Ring Closure Catalyst_regen Catalyst (regenerated) BetaSultam->Catalyst_regen Catalyst Release

Caption: Proposed mechanistic pathway for the cinchona alkaloid-catalyzed synthesis of β-sultams.

G General Workflow for Catalyst Screening in β-Sultam Synthesis cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_evaluation Performance Evaluation Reactants Select Imine and Sulfonyl Chloride Reaction Run Parallel Reactions with Different Catalysts Reactants->Reaction Catalyst Choose Catalyst (Organo, Lewis Acid, etc.) Catalyst->Reaction Conditions Define Reaction Conditions (Solvent, Temp, Time) Conditions->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Quench and Workup Monitoring->Workup Purification Purify Product (Chromatography) Workup->Purification Yield Calculate Yield Purification->Yield Stereo Determine d.r. and ee (NMR, Chiral HPLC) Purification->Stereo Comparison Compare Catalyst Performance Yield->Comparison Stereo->Comparison

References

A Comparative Guide to the Synthesis of 1,2-Thiazetidine 1,1-Dioxides: An Efficiency Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of prominent synthetic routes to 1,2-thiazetidine 1,1-dioxides, also known as β-sultams. These strained four-membered rings are of significant interest due to their potential as bioisosteres of β-lactams and their diverse biological activities.

This publication delves into a side-by-side comparison of key synthetic methodologies, presenting quantitative data to benchmark their efficiency. Detailed experimental protocols for each major route are provided to facilitate replication and adaptation in the laboratory. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the chemical processes.

Benchmarking Synthetic Efficiency: A Tabular Comparison

The following tables summarize the key performance indicators for the most common synthetic routes to 1,2-thiazetidine 1,1-dioxides, allowing for a rapid assessment of their respective efficiencies.

Synthetic Route Key Reagents Typical Reaction Time Typical Temperature Reported Yield (%) Key Advantages Potential Disadvantages
Sulfa-Staudinger [2+2] CycloadditionImines, Sulfonyl Chlorides/Sulfenes, Tertiary Amine Base2 - 24 hours0 °C to reflux40 - 95%Wide substrate scope, good functional group tolerance.[1]Stereoselectivity can be variable, potential for side reactions.
Silica Gel-Mediated SynthesisAmines, Ethenesulfonyl Fluoride, Silica Gel12 - 24 hoursRoom Temperature70 - 90%Mild, one-pot procedure, avoids harsh reagents.[2]Limited to specific starting materials, reaction times can be long.
Ring-Closing Metathesis (RCM)Diene Sulfonamides, Grubbs' Catalyst1 - 12 hours40 - 80 °C60 - 96%Access to unsaturated β-sultams, good yields for five-membered rings.[3]Requires synthesis of diene precursors, catalyst cost and removal can be a concern.
Domino Alkylation of BromomethanesulfonamidesN-Substituted Bromomethanesulfonamides, α-Halo Ketones/Esters, K₂CO₃4 - 24 hoursRoom Temperature50 - 85%One-pot domino reaction, efficient for certain substrates.[4]Substrate scope may be limited, potential for competing cyclization reactions.
One-Pot Synthesis from PFP SulfonatesHeterocyclic Pentafluorophenyl (PFP) Sulfonates, Reducing Agent, Base12 - 24 hoursRoom Temperature55 - 75%Stereoselective, one-pot procedure.[2][5]Requires synthesis of specialized PFP sulfonate precursors.

Detailed Experimental Protocols

The following are detailed experimental procedures for the key synthetic routes discussed.

Sulfa-Staudinger [2+2] Cycloaddition

This method involves the reaction of an imine with a sulfene (generated in situ from a sulfonyl chloride and a base) to form the 1,2-thiazetidine 1,1-dioxide ring.

Materials:

  • Appropriate imine (1.0 mmol)

  • Ethanesulfonyl chloride (1.2 mmol)

  • Triethylamine (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the imine (1.0 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere, add triethylamine (2.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethanesulfonyl chloride (1.2 mmol) in anhydrous THF (5 mL) to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to afford the desired β-sultam.

Silica Gel-Mediated One-Pot Synthesis

This environmentally benign method utilizes silica gel to promote the cycloaddition of amines and ethenesulfonyl fluoride.[2]

Materials:

  • Primary or secondary amine (1.0 mmol)

  • Ethenesulfonyl fluoride (1.2 mmol)

  • Silica gel (200-300 mesh, 500 mg)

  • Anhydrous dichloromethane (DCM) (10 mL)

Procedure:

  • To a suspension of silica gel (500 mg) in anhydrous DCM (10 mL), add the amine (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethenesulfonyl fluoride (1.2 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the this compound.

Ring-Closing Metathesis (RCM)

This route is particularly useful for synthesizing unsaturated β-sultams from diene sulfonamide precursors.

Materials:

  • Diene sulfonamide (0.5 mmol)

  • Grubbs' Second Generation Catalyst (5 mol%)

  • Anhydrous toluene (50 mL)

Procedure:

  • Dissolve the diene sulfonamide (0.5 mmol) in anhydrous toluene (50 mL) in a flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Bubble nitrogen through the solution for 20 minutes to degas the solvent.

  • Add Grubbs' Second Generation Catalyst (5 mol%) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the unsaturated β-sultam.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthetic routes.

Sulfa_Staudinger_Cycloaddition Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion SulfonylChloride Sulfonyl Chloride Sulfene Sulfene Intermediate SulfonylChloride->Sulfene + Base Base Tertiary Amine Base Sulfene->Zwitterion [2+2] Cycloaddition BetaSultam 1,2-Thiazetidine 1,1-Dioxide Zwitterion->BetaSultam Ring Closure

Sulfa-Staudinger [2+2] Cycloaddition Pathway.

Silica_Gel_Synthesis Amine Amine MichaelAdduct Michael Adduct (on Silica Surface) Amine->MichaelAdduct ESF Ethenesulfonyl Fluoride ESF->MichaelAdduct + Silica Gel (Activation) SilicaGel Silica Gel BetaSultam 1,2-Thiazetidine 1,1-Dioxide MichaelAdduct->BetaSultam Intramolecular Cyclization

Silica Gel-Mediated One-Pot Synthesis Workflow.

RCM_Synthesis DieneSulfonamide Diene Sulfonamide Metallacyclobutane Metallacyclobutane Intermediate DieneSulfonamide->Metallacyclobutane GrubbsCatalyst Grubbs' Catalyst GrubbsCatalyst->Metallacyclobutane Catalytic Cycle UnsaturatedSultam Unsaturated β-Sultam Metallacyclobutane->UnsaturatedSultam Ring Closure Ethylene Ethylene (byproduct) Metallacyclobutane->Ethylene

Ring-Closing Metathesis (RCM) for Unsaturated β-Sultams.

References

Safety Operating Guide

Prudent Disposal of 1,2-Thiazetidine 1,1-dioxide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal and Handling Precautions

Before beginning any disposal process, it is imperative to handle 1,2-Thiazetidine 1,1-dioxide with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

II. Waste Segregation and Storage

Proper segregation of chemical waste is a fundamental aspect of safe laboratory practice. Waste this compound should be collected in a designated, properly labeled, and compatible waste container.[2][3] The container must be kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials.[4] It is crucial to avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

III. Disposal Procedure

The following is a generalized, step-by-step procedure for the disposal of this compound. This procedure is based on best practices for hazardous chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

Step 1: Waste Identification and Characterization

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Indicate any known hazards associated with the compound. Although specific hazard information was not found, it should be treated as a hazardous substance.

Step 2: Containerization

  • Use a container that is compatible with the chemical. For solid waste, a securely sealed plastic or glass container is generally appropriate.

  • Ensure the container is in good condition, free from leaks or cracks.[2]

Step 3: Documentation

  • Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Complete any hazardous waste tags or manifests required by your institution.

Step 4: Scheduling a Pickup

  • Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Step 5: Professional Disposal

  • The collected waste will be transported by trained professionals to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • At the TSDF, the waste will be managed and disposed of in accordance with all applicable environmental regulations.

The logical workflow for the disposal of this compound is illustrated in the diagram below.

cluster_0 Pre-Disposal cluster_1 Waste Collection & Storage cluster_2 Disposal Protocol cluster_3 Final Disposition A Wear Appropriate PPE B Handle in Ventilated Area A->B C Segregate Waste B->C D Use Labeled, Compatible Container C->D E Store Securely D->E F Identify & Characterize Waste E->F G Properly Containerize F->G H Complete Documentation G->H I Schedule EHS Pickup H->I J Transport to Licensed Facility I->J K Regulatory Compliant Disposal J->K

Figure 1. Logical workflow for the proper disposal of this compound.

IV. Quantitative Data Summary

No specific quantitative data regarding the disposal of this compound was found in the search results. The following table summarizes general guidelines for hazardous waste accumulation, which should be confirmed with your institution's EHS office.

ParameterGuideline
Maximum Accumulation TimeVaries by generator status (e.g., 90, 180, or 270 days)
Maximum Accumulation VolumeVaries by generator status (e.g., no limit for large quantity generators)
Satellite Accumulation Limit≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acute hazardous waste

Disclaimer: The information provided is based on general chemical waste disposal procedures. It is not a substitute for a compound-specific Safety Data Sheet (SDS) or the guidance of a qualified environmental health and safety professional. Always consult your institution's EHS office for specific disposal instructions for this compound.

References

Personal protective equipment for handling 1,2-Thiazetidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of 1,2-Thiazetidine 1,1-dioxide (CAS No. 34817-61-3). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk to personnel.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity - Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Signal Word: Warning

GHS Pictogram: [1]

alt text

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required and recommended PPE.

Body PartPPE RequiredRecommended Specifications
Hands Chemical-resistant glovesNitrile or neoprene gloves. Inspect gloves for integrity before each use.
Eyes/Face Safety glasses with side shields or safety gogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield may be required for splash hazards.
Body Laboratory coatStandard laboratory coat. For larger quantities or potential for significant exposure, a chemical-resistant apron or suit is recommended.
Respiratory Use in a well-ventilated area. A respirator may be required for high-dust or aerosol-generating procedures.If a respirator is needed, use a NIOSH-approved air-purifying respirator with an appropriate particulate filter.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for minimizing exposure. The following workflow outlines the key steps for safe handling.

prep Preparation - Review SDS - Ensure fume hood is operational - Gather all necessary materials ppe Don PPE - Chemical-resistant gloves - Safety glasses/goggles - Lab coat prep->ppe weigh Weighing and Transfer - Perform in a fume hood or ventilated enclosure - Use a spatula for solid transfer - Minimize dust generation ppe->weigh reaction Reaction Setup - Add to reaction vessel in a controlled manner - Ensure proper ventilation weigh->reaction cleanup Cleanup - Decontaminate surfaces with an appropriate solvent - Wipe down work area reaction->cleanup waste Waste Disposal - Segregate waste into designated containers - Follow institutional disposal guidelines cleanup->waste

Caption: Workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a chemical fume hood or other ventilated enclosure is in proper working order. Gather all necessary equipment and reagents.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.

  • Weighing and Transfer: All weighing and transfer of this compound should be conducted in a chemical fume hood to minimize inhalation exposure. Use anti-static measures where appropriate.

  • Reaction Setup: When adding the compound to a reaction, do so in a controlled manner to avoid splashing or aerosol generation. Maintain constant ventilation throughout the experiment.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Cleanup: After handling, decontaminate all surfaces and equipment. Wipe down the work area thoroughly.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be handled and disposed of as hazardous chemical waste.

Waste Segregation and Containerization:

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, labeled, and sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.

Disposal Procedure:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".

  • Store waste containers in a designated satellite accumulation area.

  • Dispose of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Thiazetidine 1,1-dioxide
Reactant of Route 2
1,2-Thiazetidine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.